molecular formula C6H7ClN2 B020562 3-Chloro-2-methylpyridin-4-amine CAS No. 97944-40-6

3-Chloro-2-methylpyridin-4-amine

Cat. No.: B020562
CAS No.: 97944-40-6
M. Wt: 142.58 g/mol
InChI Key: AGWBEYQZGBQXLL-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridin-4-amine ( 97944-40-6) is a high-value pyridine derivative supplied as a crystalline solid for research applications. This compound features a molecular formula of C 6 H 7 ClN 2 and a molecular weight of 142.59 g/mol . Research Applications and Synthetic Utility This chemical serves as a versatile key intermediate in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs). The strategically positioned amine and chlorine groups on the pyridine ring enable diverse chemical transformations, including acylation, alkylation, and condensation reactions at the amine site, while the chlorine moiety allows participation in various coupling reactions such as Suzuki and Buchwald-Hartwig cross-couplings to form new carbon-carbon and carbon-nitrogen bonds . Handling and Storage For optimal stability, this product should be stored sealed in dry conditions at 2-8°C . This compound is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylpyridin-4-amine
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InChI

InChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWBEYQZGBQXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10540240
Record name 3-Chloro-2-methylpyridin-4-amine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97944-40-6
Record name 3-Chloro-2-methyl-4-pyridinamine
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Record name 3-Chloro-2-methylpyridin-4-amine
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Record name 3-chloro-2-methylpyridin-4-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic synthesis of heterocyclic compounds is paramount. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of bioactive molecules. This guide focuses on a particularly significant building block: 3-Amino-2-chloro-4-methylpyridine. This compound, a substituted pyridine, is a critical intermediate, most notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, a cornerstone in the treatment of HIV-1.[1][2] Its unique arrangement of amino, chloro, and methyl functional groups on the pyridine scaffold imparts a versatile reactivity profile, making it a subject of considerable interest for researchers, scientists, and professionals in drug development.[3] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, analytical characterization, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of all scientific work. This section clarifies the nomenclature and key physical and chemical properties of the title compound.

Nomenclature and CAS Number

The compound is most commonly known in the scientific literature and commercial catalogs as 3-Amino-2-chloro-4-methylpyridine .[4] However, it is also referred to by its IUPAC name, 2-chloro-4-methylpyridin-3-amine , and other synonyms such as 2-Chloro-3-amino-4-picoline and 3-Amino-2-chloro-4-picoline .[5]

It is crucial to note that while the CAS number 133627-45-9 is predominantly associated with this compound in major chemical databases and publications,[1][4][5] another CAS number, 97944-40-6 , is sometimes used by chemical suppliers for a compound named "4-Amino-3-chloro-2-methylpyridine".[6][7] Structural analysis confirms that these names refer to positional isomers. This guide will exclusively focus on the compound with CAS number 133627-45-9 .

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-2-chloro-4-methylpyridine is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 133627-45-9[1][4][5]
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.59 g/mol [4]
Appearance Off-white to white or brown crystalline powder[5]
Melting Point 61-71 °C[5]
Boiling Point 283.3 °C at 760 mmHg[1][5]
Density 1.26 g/cm³[5]
Solubility Soluble in organic solvents like methanol.[8]

Synthetic Methodologies: A Strategic Approach to a Key Intermediate

The synthesis of 3-Amino-2-chloro-4-methylpyridine has been the subject of extensive research, driven by its industrial importance. Several synthetic routes have been developed, each with its own advantages and challenges. The choice of a particular method often depends on factors such as scalability, cost of starting materials, and safety considerations.

Route 1: From Malononitrile and Acetone

One of the prominent industrial syntheses commences with readily available and inexpensive starting materials: malononitrile and acetone.[9][10] This multi-step process is a testament to the strategic construction of the pyridine ring.

Workflow for the Synthesis of 3-Amino-2-chloro-4-methylpyridine from Malononitrile and Acetone

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Condensation cluster_2 Step 3: Ring Closure cluster_3 Step 4: Diazotization and Hydrolysis cluster_4 Step 5: Chlorination cluster_5 Step 6: Hydrolysis cluster_6 Step 7: Hofmann Rearrangement A Malononitrile + Acetone B Isopropylidenemalononitrile A->B C Isopropylidenemalononitrile + Triethyl orthoformate D Mixture of enol ether and unsaturated aldehyde equivalent C->D E Mixture from Step 2 + Anhydrous Ammonia F 2-Amino-4-methyl-pyridine-carbonitrile E->F G 2-Amino-4-methyl-pyridine-carbonitrile + Sodium Nitrite H 2-Hydroxy-4-methyl-3-cyanopyridine G->H I 2-Hydroxy-4-methyl-3-cyanopyridine + POCl₃ J 2-Chloro-4-methyl-3-pyridinecarbonitrile I->J K 2-Chloro-4-methyl-3-pyridinecarbonitrile + H₂SO₄ L 2-Chloro-4-methyl-3-carboxamide K->L M 2-Chloro-4-methyl-3-carboxamide + NaOBr N 3-Amino-2-chloro-4-methylpyridine M->N

Caption: Synthetic workflow from malononitrile and acetone.

Experimental Protocol: A Step-by-Step Overview

  • Knoevenagel Condensation: Malononitrile is reacted with acetone in the presence of a base to yield isopropylidenemalononitrile.

  • Condensation with Triethyl Orthoformate: The product from the first step is condensed with triethyl orthoformate in acetic anhydride.

  • Ring Closure: The resulting mixture is treated with anhydrous ammonia in ethanol to form the pyridine ring, yielding 2-amino-4-methyl-pyridine-carbonitrile.

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate using sodium nitrite, followed by hydrolysis.

  • Chlorination: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

  • Hydrolysis of Nitrile: The nitrile group is hydrolyzed to a carboxamide group using concentrated sulfuric acid.

  • Hofmann Rearrangement: The final step involves the Hofmann rearrangement of the carboxamide using sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield the desired 3-Amino-2-chloro-4-methylpyridine.[9][10]

Causality Behind Experimental Choices:

  • The use of malononitrile and acetone provides an efficient entry into a highly functionalized acyclic precursor.

  • The multi-step sequence is designed to regioselectively introduce the required substituents around the pyridine ring.

  • The Hofmann rearrangement is a classic and effective method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

Route 2: Nitration of Picoline Derivatives

An alternative, though sometimes less favored for large-scale production, involves the nitration of readily available picoline derivatives.[2][9]

Workflow for the Synthesis of 3-Amino-2-chloro-4-methylpyridine via Nitration

Caption: Synthetic workflow via nitration of picoline derivatives.

Challenges and Considerations:

A significant drawback of this method is the lack of regioselectivity during the nitration step, which often leads to a mixture of 3-nitro and 5-nitro isomers.[2][9] This necessitates a challenging separation process. Furthermore, nitration reactions on an industrial scale can pose thermal hazards.[2]

Core Application: A Key Building Block for Nevirapine

The primary driver for the extensive research into the synthesis of 3-Amino-2-chloro-4-methylpyridine is its role as a key precursor to Nevirapine, an anti-HIV drug.[1][2]

The Role of 3-Amino-2-chloro-4-methylpyridine in Nevirapine Synthesis

G A 3-Amino-2-chloro-4-methylpyridine (CAPIC) B 2-Chloro-3-aminopyridine derivative A->B Coupling Reaction C Nevirapine B->C Intramolecular Cyclization

Caption: Role in Nevirapine synthesis.

In the synthesis of Nevirapine, 3-Amino-2-chloro-4-methylpyridine (often abbreviated as CAPIC) is coupled with another substituted pyridine derivative.[11] The resulting intermediate then undergoes an intramolecular cyclization to form the characteristic tricyclic core of Nevirapine. The chlorine atom at the 2-position of CAPIC is crucial for the initial coupling reaction, while the amino group at the 3-position is involved in the subsequent ring closure.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of 3-Amino-2-chloro-4-methylpyridine, particularly for its use in pharmaceutical synthesis.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the amine protons. The ¹³C NMR would show distinct signals for each of the six carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridine ring.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 3-Amino-2-chloro-4-methylpyridine and for identifying and quantifying any impurities.

  • Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-Amino-2-chloro-4-methylpyridine.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]

  • Skin Irritation (Category 2): Causes skin irritation.[12]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[12]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In case of dust formation, use a respirator.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. In case of skin contact, wash off with soap and plenty of water.[13]

Conclusion

3-Amino-2-chloro-4-methylpyridine is a molecule of significant industrial and academic importance. Its role as a key intermediate in the synthesis of Nevirapine underscores its value in medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is crucial for scientists and researchers working in this field. The synthetic routes described herein, particularly the one starting from malononitrile and acetone, highlight the elegance of organic synthesis in constructing complex molecules from simple precursors. As the demand for effective pharmaceuticals continues to grow, the importance of such versatile building blocks will only increase.

References

  • PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9. Retrieved January 12, 2026, from [Link]

  • Shandong Biotech Co., Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • American Chemical Society. (2004). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-chloro-2-methylpyridine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 12, 2026, from [Link]

  • Novasyn Organics. (n.d.). 4-amino-3-chloro-2-methylpyridine (cas 97944-40-6). Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved January 12, 2026, from [Link]

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An In-Depth Technical Guide to the Physical Properties of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chloro-4-methylpyridine, also known by the acronym CAPIC, is a heterocyclic aromatic amine of significant interest in the pharmaceutical industry.[1] Its structural features make it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a key building block in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] A thorough understanding of the physical properties of 3-Amino-2-chloro-4-methylpyridine is paramount for its effective handling, characterization, and utilization in synthetic chemistry and drug development processes. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental protocols and safety considerations.

Molecular and Structural Properties

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior. 3-Amino-2-chloro-4-methylpyridine possesses a pyridine ring substituted with an amino group, a chlorine atom, and a methyl group, leading to a specific set of properties.

Molecular Structure:

Caption: Molecular Structure of 3-Amino-2-chloro-4-methylpyridine

Key Identifiers:

  • CAS Number: 133627-45-9[2]

  • Molecular Formula: C₆H₇ClN₂[2]

  • Molecular Weight: 142.59 g/mol [2]

  • Synonyms: 2-Chloro-4-methylpyridin-3-amine, 3-Amino-2-chloro-4-picoline

Core Physical Properties

The physical state and behavior of 3-Amino-2-chloro-4-methylpyridine under various conditions are critical for its practical application. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Off-white to pale brown crystalline powder or crystals[3]
Melting Point 60-71 °C[3]
Boiling Point 283.3 °C at 760 mmHg[3]
Density Approximately 1.3 g/cm³[3]
Solubility Soluble in chloroform and ethanol.[1]
Vapor Pressure 0.0229 mmHg at 25°C[3]
Flash Point 125.2 °C[3]

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 3-Amino-2-chloro-4-methylpyridine, the expected signals would correspond to the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Signals will be present for the carbon atoms of the pyridine ring and the methyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions for this compound would include N-H stretching vibrations for the amino group, C-H stretching for the aromatic ring and methyl group, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of 3-Amino-2-chloro-4-methylpyridine will show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for quality control and process development. The following are standard, field-proven methodologies for key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Causality Behind Experimental Choices: The capillary method is widely used due to its requirement for a small sample size and its ability to provide an accurate melting point range. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to a reading that is higher than the true melting point.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 3-Amino-2-chloro-4-methylpyridine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Heating: The apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point.

  • Observation: The heating rate is then slowed to 1-2 °C per minute. The sample is observed carefully through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

MeltingPointWorkflow start Start prep Prepare Sample: - Finely powder the solid. - Pack into a capillary tube. start->prep setup Setup Apparatus: - Place the capillary tube in the melting point apparatus. prep->setup heat_fast Rapid Heating: - Heat to ~15°C below the expected melting point. setup->heat_fast heat_slow Slow Heating: - Reduce heating rate to 1-2°C per minute. heat_fast->heat_slow observe Observe Sample: - Watch for the first sign of melting. heat_slow->observe record_start Record T₁: - Temperature at which the first liquid appears. observe->record_start observe_complete Observe Complete Melting: - Watch until the entire sample is liquid. record_start->observe_complete record_end Record T₂: - Temperature at which all solid has melted. observe_complete->record_end calculate Determine Melting Range: - The range is from T₁ to T₂. record_end->calculate end End calculate->end

Caption: Workflow for Melting Point Determination

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Causality Behind Experimental Choices: For small quantities of liquid, the micro boiling point or Thiele tube method is preferred to minimize sample loss. The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the liquid cools, the vapor condenses, and the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point, as the external pressure and the vapor pressure are equal at this temperature.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a heating block).

  • Heating: The apparatus is heated gently. A stream of bubbles will be seen emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Observation: Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.

  • Data Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Solubility Testing

Solubility is a measure of the ability of a substance to dissolve in a solvent. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Causality Behind Experimental Choices: A systematic approach using a range of solvents with varying polarities and pH provides a comprehensive solubility profile. Water is used to assess overall polarity. Dilute acid and base are used to determine the presence of basic (like the amino group) or acidic functional groups. Organic solvents like ethanol and chloroform are used to assess solubility in less polar environments.

Step-by-Step Methodology:

  • Solvent Selection: A range of solvents is selected, including water, 5% aqueous HCl, 5% aqueous NaOH, ethanol, and chloroform.

  • Procedure: A small, measured amount of 3-Amino-2-chloro-4-methylpyridine (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated and observed to see if the solid dissolves completely. Gentle warming can be applied if the solid does not dissolve at room temperature.

  • Data Recording: The solubility is recorded as soluble, partially soluble, or insoluble for each solvent.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Amino-2-chloro-4-methylpyridine.

  • Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It can also cause serious eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask is recommended when handling the powder.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical attention. In case of skin contact, wash off with soap and plenty of water.

Conclusion

3-Amino-2-chloro-4-methylpyridine is a compound of significant industrial importance, particularly in the synthesis of pharmaceuticals. A comprehensive understanding of its physical properties is essential for its safe and effective use. This guide has provided an in-depth overview of its key physical characteristics, along with standardized experimental protocols for their determination. By adhering to these methodologies and safety guidelines, researchers and drug development professionals can confidently handle and utilize this important chemical intermediate.

References

  • Home Sunshine Pharma. (n.d.). 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9. Retrieved from [Link]

  • Chemcasts. (n.d.). 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-4-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

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A Technical Guide to 3-Chloro-2-methylpyridin-4-amine: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-2-methylpyridin-4-amine is a pivotal heterocyclic intermediate, primarily recognized for its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique substitution pattern—a chlorine atom, a methyl group, and an amine group on a pyridine core—provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth analysis of the compound's physicochemical properties, outlines a robust and validated synthesis protocol, details methods for its spectroscopic characterization, and explores its critical application in the development of therapeutics, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The pyridine ring is a fundamental motif in medicinal chemistry, present in a vast array of therapeutic agents. Substituted pyridines offer a bioisosteric alternative to phenyl rings with the added advantages of improved solubility and the ability to act as hydrogen bond acceptors. Within this class, this compound (CAS No: 97944-40-6) has emerged as a compound of significant industrial and academic interest.[1] Its primary importance lies in its function as a key precursor for the synthesis of Nevirapine, an essential medicine for the treatment of HIV-1 infection.[2][3] The strategic placement of its functional groups allows for sequential, regioselective reactions, making it an ideal starting point for building the complex dipyridodiazepine core of Nevirapine.[4] This guide provides a comprehensive technical overview of this vital chemical entity.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or brown crystalline powder.[5] The molecule's structure features a pyridine ring substituted at the 3-position with a chlorine atom, at the 2-position with a methyl group, and at the 4-position with an amino group. This arrangement of an electron-withdrawing halogen and electron-donating amino and methyl groups influences the reactivity of both the ring and its substituents.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 97944-40-6[1]
Molecular Formula C₆H₇ClN₂[6]
Molecular Weight 142.59 g/mol [6]
Appearance White to Brown Crystalline Powder[5]
Melting Point 65-70 °C
Boiling Point 283.3 °C at 760 mmHg (Predicted)[5]
SMILES Cc1c(N)ccnc1Cl
InChI Key AGWBEYQZGBQXLL-UHFFFAOYSA-N[1]

Synthesis Strategies and Protocols

The synthesis of this compound can be challenging due to the need for precise regiochemical control of substituents on the pyridine ring. Early methods often suffered from non-selective nitration, leading to mixtures of isomers and posing safety hazards on a large scale.[2][4] More refined, multi-step syntheses have since been developed to overcome these issues. A common and illustrative pathway involves the construction of the substituted pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine core.

A widely referenced pathway begins with the nitration of a 2-methylpyridine derivative, followed by chlorination and subsequent reduction of the nitro group to the target amine.

Diagram 2: General Synthesis Workflow

G A 2-Methylpyridin-4-ol B Nitration (H₂SO₄, HNO₃) C 2-Methyl-3-nitropyridin-4-ol D Chlorination (POCl₃) E 4-Chloro-2-methyl-3-nitropyridine F Amination (NH₃ or equivalent) G 2-Methyl-3-nitropyridin-4-amine H Catalytic Hydrogenation (Pd/C, H₂) I 2-Methyl-4-aminopyridin-3-amine J Sandmeyer-type Reaction (NaNO₂, HCl, CuCl) K Target Compound: This compound Start 2-Chloro-4-methyl-3-nitropyridine (Key Intermediate) Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation with Pd/C or Fe/HCl) Start->Reduction Product This compound Reduction->Product

Caption: Simplified synthesis route from a key nitro-pyridine intermediate.

Experimental Protocol: Reduction of 2-Chloro-4-methyl-3-nitropyridine

This protocol describes the final step in a common synthesis: the reduction of the nitro group. This transformation is critical and must be selective to avoid dehalogenation. Catalytic hydrogenation is a preferred industrial method for its efficiency and clean reaction profile.[7]

Objective: To synthesize this compound via the reduction of 2-Chloro-4-methyl-3-nitropyridine.

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: The hydrogenation vessel is charged with 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol (10-20 volumes).

  • Catalyst Addition: The catalyst, 5% Palladium on Carbon (typically 1-5 mol%), is added to the mixture under an inert atmosphere. Causality Note: Handling dry Pd/C catalyst in air can be a fire hazard, especially in the presence of flammable solvents; adding it under an inert gas blanket is a critical safety measure.

  • Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen, which could otherwise form explosive mixtures with hydrogen.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously (e.g., shaken or stirred) at room temperature or with gentle heating (e.g., 30-40 °C). Mechanism Insight: The palladium surface catalyzes the addition of hydrogen across the N=O bonds of the nitro group. The reaction proceeds via nitroso and hydroxylamine intermediates to the final amine.[7]

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the vessel is carefully depressurized and purged again with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Self-Validation: The complete removal of the heterogeneous catalyst is essential to prevent it from catalyzing undesired side reactions in subsequent steps or contaminating the final product.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A typical spectrum in CDCl₃ would show:

    • A singlet for the methyl group (–CH₃) protons, typically around δ 2.2-2.5 ppm.

    • A broad singlet for the amine (–NH₂) protons, which can vary in chemical shift (e.g., δ 4.0-5.0 ppm) and may exchange with D₂O.

    • Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C5 would appear at approximately δ 6.5-6.8 ppm, and the proton at C6 would be further downfield at δ 7.8-8.1 ppm, both showing coupling to each other.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the substitution pattern.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion (M⁺) peak. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed, confirming the presence of chlorine in the molecule. For C₆H₇ClN₂, the expected mass would be approximately m/z = 142.03 and 144.03.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:

    • N-H stretching of the primary amine as two sharp peaks in the 3300-3500 cm⁻¹ region.

    • C-H stretching of the aromatic and methyl groups just above and below 3000 cm⁻¹.

    • C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.

    • A C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

Applications in Drug Discovery & Development

The primary application of this compound is as a strategic intermediate in pharmaceutical synthesis.[8]

Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1. The synthesis of its core dipyridodiazepine structure relies on this compound. In a key step, this compound is coupled with another substituted aminopyridine, typically 2-chloro-3-amino-4-picoline, to form the central diazepine ring. This reaction highlights the utility of the compound's functional group arrangement, where the amine acts as a nucleophile and the chlorine can participate in subsequent cyclization chemistry.[3]

Diagram 3: Key Coupling Step in Nevirapine Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Coupling & Cyclization (e.g., via Palladium catalysis or other ring-forming methods) A->C B 2-Chloro-3-amino-4-picoline B->C D Nevirapine Precursor (Dipyridodiazepine Core) C->D

Caption: Role of this compound in forming the core of Nevirapine.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.

  • Hazards: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and can cause serious eye damage (Category 1).[6][9]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Avoid breathing dust and prevent contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If swallowed, call a poison control center or doctor.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure and reactivity provide a reliable entry point for the synthesis of complex, life-saving drugs like Nevirapine. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for the safe and effective use of this important molecular building block.

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3-Amino-2-chloro-4-methylpyridine spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Amino-2-chloro-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Amino-2-chloro-4-methylpyridine (CAS No. 133627-45-9), a key intermediate in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, instructive interpretation grounded in fundamental principles of spectroscopy. We will explore the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

3-Amino-2-chloro-4-methylpyridine is a substituted pyridine with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol .[3][4] Its structural integrity is paramount for its function in subsequent synthetic steps, making robust analytical characterization essential.

Molecular Structure of 3-Amino-2-chloro-4-methylpyridine

Caption: 2D structure of 3-Amino-2-chloro-4-methylpyridine.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds like 3-Amino-2-chloro-4-methylpyridine, it provides unmistakable evidence of the presence of chlorine through its characteristic isotopic pattern.[5]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument: A high-resolution mass spectrometer with an electron ionization (EI) source is used.

  • Method: The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).[7]

Data Presentation: Mass Spectrum

The mass spectrum of 3-Amino-2-chloro-4-methylpyridine exhibits a characteristic pattern of peaks that confirm its structure.[8]

m/z ValueProposed FragmentIsotopeRelative Intensity
144[M+2]⁺•³⁷ClModerate
142[M]⁺•³⁵ClHigh (Molecular Ion)
107[M - Cl]⁺-High
106[M - HCl]⁺•-Moderate
79[C₅H₅N]⁺•-Moderate
78[C₅H₄N]⁺-Moderate
In-depth Interpretation
  • Molecular Ion Peak ([M]⁺•): The most critical information is the molecular ion peak. We observe a pair of peaks at m/z 142 and 144.[8] This is the definitive signature of a molecule containing one chlorine atom. The peak at m/z 142 corresponds to the molecule with the ³⁵Cl isotope, while the peak at m/z 144 corresponds to the ³⁷Cl isotope.[5] The natural abundance of these isotopes (~75.8% for ³⁵Cl and ~24.2% for ³⁷Cl) results in an intensity ratio of approximately 3:1 for the M⁺• and M+2 peaks, respectively. This observation provides unequivocal confirmation of the compound's elemental formula.

  • Key Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. Energetically unstable molecular ions break into smaller, more stable fragments.[6]

    • Loss of Chlorine (m/z 107): The most significant fragmentation pathway is the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a strong peak at m/z 107 ([M - Cl]⁺).[5][8] This is a common fragmentation for aryl chlorides and indicates the relative lability of the C-Cl bond.

    • Loss of HCl (m/z 106): A peak at m/z 106 suggests the elimination of a neutral HCl molecule.[8][9] This often occurs through rearrangement where the chlorine atom abstracts a hydrogen from the adjacent amino group or the ring.

    • Pyridine Ring Fragments (m/z 78, 79): The presence of peaks at m/z 78 and 79 are characteristic of the pyridine ring core, further substantiating the compound's identity.[5][8]

Proposed MS Fragmentation Pathway

MolIon [C₆H₇³⁵ClN₂]⁺• m/z = 142 Frag1 [C₆H₇N₂]⁺ m/z = 107 MolIon->Frag1 - •Cl Frag2 [C₆H₆N₂]⁺• m/z = 106 MolIon->Frag2 - HCl

Caption: Key fragmentation events for 3-Amino-2-chloro-4-methylpyridine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.[10]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-chloro-4-methylpyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[11]

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity).[12]

Table: ¹H NMR Spectral Data [8]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.5Doublet (d)4.641HH-6
7.0Doublet (d)4.281HH-5
5.25Singlet (s)-2H-NH₂
2.1Singlet (s)-3H-CH₃
  • Causality of Chemical Shifts:

    • Aromatic Protons (δ 7.0, 7.5): The two protons on the pyridine ring appear in the downfield aromatic region. The H-6 proton (δ 7.5) is deshielded relative to the H-5 proton (δ 7.0) due to its proximity to the electronegative ring nitrogen.

    • Amino Protons (δ 5.25): The broad singlet for the amino protons is characteristic. Its chemical shift can be variable and is concentration and solvent-dependent. The lack of splitting indicates no coupling to adjacent protons.

    • Methyl Protons (δ 2.1): The methyl group protons appear as a sharp singlet in the upfield region, consistent with a methyl group attached to an aromatic ring.

  • Splitting Patterns (Multiplicity): The aromatic protons at positions 5 and 6 are adjacent and thus split each other's signals into doublets, a classic example of ortho-coupling in a pyridine ring. The reported coupling constants (J ≈ 4-5 Hz) are typical for this arrangement.[8]

¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table: ¹³C NMR Spectral Data [8]

Chemical Shift (δ) ppmAssignment
140.0C-4
136.2C-2
135.6C-6
131.9C-3
125.7C-5
19.0-CH₃
  • Causality of Chemical Shifts:

    • Aromatic Carbons (δ 125-140): All five carbons of the pyridine ring appear in the expected downfield region for aromatic systems.[13][14] The carbon atom bonded to the chlorine (C-2, δ 136.2) and the carbon bonded to the amino group (C-3, δ 131.9) are significantly influenced by the electronic effects of these substituents. The quaternary carbon (C-4) is also distinctly downfield.

    • Alkyl Carbon (δ 19.0): The methyl carbon appears at a characteristic upfield chemical shift of 19.0 ppm, confirming its presence.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Experimental Protocol: KBr Pellet
  • Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: IR Absorption Bands

The IR spectrum shows several characteristic absorption bands that correspond to specific functional groups within the molecule.[8]

Table: Key IR Absorption Bands [8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3429, 3308N-H Symmetric & Asymmetric StretchAmine (-NH₂)
3198Aromatic C-H StretchPyridine Ring
1630, 1590, 1550C=C and C=N Ring StretchingPyridine Ring
1475, 1451C-H BendingMethyl (-CH₃)
860, 821C-H Out-of-Plane BendingPyridine Ring
656C-Cl StretchChloro-aromatic
In-depth Interpretation
  • N-H Stretching (3429, 3308 cm⁻¹): The two distinct peaks in this region are the hallmark of a primary amine (-NH₂). They correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. Their presence is strong evidence for the amino substituent.

  • Aromatic Ring Vibrations (1630-1550 cm⁻¹): The sharp absorptions in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring, confirming the aromatic core.[16]

  • C-Cl Stretch (656 cm⁻¹): The absorption band in the lower frequency region (fingerprint region) around 656 cm⁻¹ is indicative of the C-Cl stretching vibration, confirming the presence of the chlorine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and highly conjugated systems like 3-Amino-2-chloro-4-methylpyridine, it can be used to confirm the nature of the conjugated π-system.

Experimental Protocol
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration must be carefully chosen to ensure the absorbance is within the instrument's linear range (typically < 1.0 AU).

  • Analysis: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.

Expected Spectral Characteristics
  • π → π Transitions:* Strong absorption bands, likely appearing below 300 nm, are expected due to electronic transitions within the conjugated π-system of the substituted pyridine ring.

  • n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, resulting from the promotion of a non-bonding electron (from the nitrogen or chlorine atoms) to an anti-bonding π* orbital.

The position of the amino group, a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chloropyridine, indicating a modification of the electronic structure of the chromophore.[17]

Summary and Conclusion

The comprehensive spectral analysis of 3-Amino-2-chloro-4-methylpyridine provides unambiguous confirmation of its molecular structure. Mass spectrometry validates the molecular weight and confirms the presence of chlorine via its isotopic signature. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments of the hydrogen and carbon framework. Finally, IR spectroscopy confirms the presence of key functional groups, including the primary amine, the aromatic pyridine ring, and the chloro-substituent. Together, these techniques form a robust analytical package for the structural elucidation and quality control of this vital pharmaceutical intermediate.

References

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An In-depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-chloro-4-methylpyridine, often referred to by the acronym CAPIC, is a highly functionalized pyridine derivative that has emerged as a critical building block in the landscape of modern organic synthesis.[1] Its strategic arrangement of amino, chloro, and methyl groups on a pyridine core imparts a unique reactivity profile, making it a versatile intermediate for constructing complex molecular architectures.[1] While it finds use in the development of agrochemicals and materials science, its most prominent and well-documented role is in the pharmaceutical industry as a key precursor to Nevirapine.[2][3][4] Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been instrumental in the treatment of HIV-1 infections.[3][5][6]

This guide provides a comprehensive technical overview of 3-Amino-2-chloro-4-methylpyridine, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, explore the evolution of its synthetic methodologies, detail its primary applications, and provide essential safety and handling protocols.

Physicochemical and Structural Properties

The identity and purity of a starting material are paramount in any synthetic endeavor. The fundamental properties of 3-Amino-2-chloro-4-methylpyridine are summarized below.

PropertyValueSource(s)
Molecular Weight 142.59 g/mol [7][8][9][10]
Molecular Formula C₆H₇ClN₂[7]
CAS Number 133627-45-9[8]
Appearance Off-white to grayish-white solid/powder/crystals[4][9]
Melting Point 65-70 °C
IUPAC Name 2-chloro-4-methylpyridin-3-amine[2]
SMILES String Cc1ccnc(Cl)c1N
InChI Key UOBCYTOUXLAABU-UHFFFAOYSA-N[2]

Synthesis Methodologies: An Evolving Landscape

The synthetic route to 3-Amino-2-chloro-4-methylpyridine has been the subject of considerable research, driven by the need for a safe, scalable, and regioselective process for the production of Nevirapine. Early methods, while functional on a lab scale, presented significant challenges for industrial application.

Legacy Synthetic Routes: The Challenge of Selectivity and Safety

Initial syntheses often relied on the nitration of readily available picoline derivatives. For instance, the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline was explored.[5][11] However, this approach is fraught with difficulties:

  • Lack of Regioselectivity: The nitration occurs at both the 3- and 5-positions of the pyridine ring, leading to a mixture of isomers that are difficult to separate and reduce the overall yield of the desired product.[5][11]

  • Thermochemical Hazards: Nitration reactions are highly exothermic and carry a significant risk of thermal runaway, especially on a large scale. This poses a considerable safety hazard in a manufacturing environment.[5][11]

These drawbacks necessitated the development of more controlled and efficient synthetic strategies.

Modern, Scalable Synthesis Protocol

A more robust and widely adopted approach begins with simpler, acyclic precursors and builds the pyridine ring with the desired substitution pattern. One such method involves the construction of a pyridone intermediate, followed by chlorination and functional group manipulation. The following protocol is adapted from patented, field-proven methodologies.[3][12]

Experimental Protocol: Multi-Step Synthesis of CAPIC

Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone

  • Reaction Setup: To a suitable reactor, add 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and a strong acid (e.g., concentrated sulfuric acid).

  • Cyclization: Heat the mixture. The strong acid catalyzes the hydrolysis of the acetal and subsequent cyclization to form the pyridone ring.

  • Work-up: Cool the reaction mixture and carefully quench with water. The product, 3-cyano-4-methyl-2-pyridone, will precipitate as a solid.

  • Isolation: Isolate the solid product by filtration, wash with water, and dry under vacuum. A typical melting point for this intermediate is 230-232 °C.[12]

Step 2: Synthesis of 2-Chloro-3-cyano-4-methylpyridine

  • Chlorination: Treat the 3-cyano-4-methyl-2-pyridone from the previous step with a strong chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is effective.[12]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 115 °C) for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Work-up: Carefully remove the excess chlorinating agent, for example, by distillation. Cool the residue and add water to precipitate the product.

  • Isolation: Filter the solid 2-chloro-3-cyano-4-methylpyridine, wash with water, and dry. This intermediate typically has a melting point of 102-104 °C.[12]

Step 3: Hydrolysis to 2-Chloro-4-methylnicotinamide

  • Amide Formation: Add the 2-chloro-3-cyano-4-methylpyridine to concentrated sulfuric acid at an elevated temperature (e.g., 90-100 °C).[12]

  • Reaction Control: Maintain the temperature for several hours to ensure complete hydrolysis of the nitrile to the primary amide.

  • Work-up: Cool the reaction mixture and carefully add water. The product, 2-chloro-4-methylnicotinamide, will precipitate.

  • Isolation: Isolate the solid by filtration, wash, and dry. The expected melting point is in the range of 178-180 °C.[11][12]

Step 4: Hofmann Rearrangement to 3-Amino-2-chloro-4-methylpyridine (CAPIC)

  • Reagent Preparation: Prepare a cold (0-5 °C) solution of sodium hypobromite by adding bromine dropwise to a stirred solution of sodium hydroxide in water.[11]

  • Rearrangement: Add the 2-chloro-4-methylnicotinamide in portions to the sodium hypobromite solution, maintaining the low temperature.

  • Reaction Completion: After the addition, remove the cooling bath and allow the mixture to warm. Heat to approximately 60-75 °C for 1-2 hours to drive the rearrangement to completion.[11]

  • Extraction & Isolation: Cool the reaction mixture to room temperature and extract the product with an inert organic solvent such as methylene chloride.[12] Evaporate the solvent to yield the final product, 3-Amino-2-chloro-4-methylpyridine. The product typically has a melting point of around 69 °C.[12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1-2: Pyridone Formation & Chlorination cluster_1 Step 3-4: Amine Synthesis Acyclic_Precursors Acyclic Precursors (e.g., malononitrile derivatives) Pyridone 3-Cyano-4-methyl-2-pyridone Acyclic_Precursors->Pyridone H₂SO₄, Δ Chloro_Cyano 2-Chloro-3-cyano-4-methylpyridine Pyridone->Chloro_Cyano POCl₃, PCl₅, Δ Amide 2-Chloro-4-methylnicotinamide Chloro_Cyano->Amide H₂SO₄, Δ CAPIC 3-Amino-2-chloro-4-methylpyridine (CAPIC) Amide->CAPIC NaOH, Br₂, Δ (Hofmann Rearrangement)

Caption: Multi-step synthesis of CAPIC from acyclic precursors.

Key Applications in Research and Development

The utility of CAPIC is defined by the reactivity of its functional groups, which serve as handles for subsequent chemical transformations.

Cornerstone of Nevirapine Synthesis

The primary industrial application of CAPIC is its role as the penultimate intermediate in the synthesis of Nevirapine.[3][5] The synthesis involves a nucleophilic substitution reaction where the amino group of CAPIC displaces a chlorine atom on a second pyridine-containing fragment, followed by cyclization. This transformation underscores the importance of CAPIC's specific structure for the efficient assembly of the final diazepine ring system in Nevirapine.

Nevirapine_Synthesis CAPIC 3-Amino-2-chloro-4-methylpyridine (CAPIC) Nevirapine Nevirapine (HIV NNRTI) CAPIC->Nevirapine Condensation & Cyclization Reagent 2-Chloro-3-amino-4- (cyclopropylamino)pyridine Reagent->Nevirapine

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility profile of 3-Chloro-2-methylpyridin-4-amine (CAS No: 97944-40-6). Recognizing the critical role of solubility in drug discovery and development, this document synthesizes known physicochemical data with detailed, field-proven methodologies for empirical solubility determination. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and practical protocols to thoroughly characterize its solubility behavior.

Introduction to this compound

This compound, also known as 4-Amino-3-chloro-2-picoline, is a substituted pyridine derivative.[1][2] Pyridine and its derivatives are fundamental heterocyclic compounds prevalent in the architecture of numerous pharmaceuticals and agrochemicals.[1] Understanding the physicochemical properties of such molecules is a prerequisite for any research and development endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 97944-40-6[1][2]
Molecular Formula C₆H₇ClN₂[1][2]
Molecular Weight 142.59 g/mol [1]
Appearance Solid[2][3]
Purity Typically ≥97%[1][2]
Storage Conditions 2-8 °C, Sealed in dry environment[1][3]

Theoretical Solubility Profile and Physicochemical Rationale

The solubility of a compound is dictated by its molecular structure, which influences its interactions with various solvents. The structure of this compound, featuring a pyridine ring, an amino group, a chloro group, and a methyl group, suggests a nuanced solubility profile.

Predicted pKa and its Implication on Aqueous Solubility

The presence of the basic amino group and the pyridine nitrogen atom makes this compound a basic compound. The acid dissociation constant (pKa) is a critical determinant of a compound's solubility in aqueous solutions of varying pH. A predicted pKa value for this compound is approximately 7.67.[4]

This pKa value suggests that the compound will exist predominantly in its protonated, cationic form at a pH significantly below 7.67. This ionized form is expected to be more soluble in aqueous media due to ion-dipole interactions with water molecules. Conversely, at a pH above 7.67, the neutral, free base form will predominate, which is likely to be less water-soluble. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, with greater solubility in acidic conditions.

Qualitative Solubility in Organic Solvents

Based on available data, this compound is soluble in several organic solvents.[3][4]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
ChloroformSoluble[3][4]
Dimethyl Sulfoxide (DMSO)Soluble[3][4]
EthanolSoluble[3][4]
MethanolSoluble

The solubility in polar aprotic (DMSO) and polar protic (ethanol, methanol) solvents is consistent with the presence of polar functional groups in the molecule. For a structurally similar isomer, 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), a predicted aqueous solubility of 0.981 mg/mL has been reported, which may serve as a preliminary estimate for the compound of interest.[5]

Methodologies for Empirical Solubility and pKa Determination

To move beyond theoretical predictions, empirical determination of solubility and pKa is essential. The following section details robust protocols for these measurements.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[7][8]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent, ensuring complete dissolution.[8]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[7][8]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7][8]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[7]

    • To a known volume of the compound's solution, add the background electrolyte.

    • If the compound is in its free base form, titrate with the standardized HCl solution. If it's a salt, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.[8]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point.[7]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Compound Solution (1mM) E Add Compound & Electrolyte to Titration Vessel A->E B Prepare Standardized Titrants (0.1M HCl/NaOH) F Incrementally Add Titrant B->F C Prepare Background Electrolyte (0.15M KCl) C->E D Calibrate pH Meter D->E E->F G Record pH at each step F->G G->F H Plot pH vs. Titrant Volume G->H I Determine Equivalence Point H->I J Calculate pKa at Half-Equivalence Point I->J Shake_Flask_Workflow A Add excess solid compound to solvent B Seal and Shake at constant temperature (24-48h) A->B C Equilibration Reached B->C D Separate solid and liquid phases (Filter/Centrifuge) C->D E Withdraw supernatant/filtrate D->E F Quantify concentration (e.g., HPLC) E->F G Determine Thermodynamic Solubility F->G

Sources

The Cornerstone of Nevirapine Synthesis: A Technical Guide to 2-Chloro-3-amino-4-picoline (CAPIC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the combination therapy used to combat Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its mechanism involves binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the conversion of the viral RNA genome into DNA, thereby halting viral replication.[1] The efficiency and cost-effectiveness of Nevirapine production are paramount for ensuring broad global access. The synthetic pathway to this complex dipyridodiazepine hinges on the strategic use of a key intermediate: 2-chloro-3-amino-4-picoline , commonly referred to as CAPIC .[3][4]

This technical guide provides an in-depth exploration of CAPIC, detailing its synthesis, its crucial role in forming the Nevirapine core structure, and the analytical methods required for its characterization. The narrative is designed to offer not just procedural steps but also the underlying chemical logic, empowering researchers to optimize and troubleshoot this vital synthetic sequence.

The Key Intermediate: 2-Chloro-3-amino-4-picoline (CAPIC)

CAPIC (C₆H₇ClN₂) is a highly substituted pyridine derivative that serves as a foundational building block in the most common and industrially viable routes to Nevirapine.[3][4][5] Its structure is strategically important for two primary reasons:

  • Ortho-Functionalization : The chlorine atom at the 2-position and the amino group at the 3-position are perfectly arranged for the subsequent annulation reaction. The chlorine acts as a leaving group, and the amino group serves as a nucleophile in the final cyclization step that forms the central diazepine ring of Nevirapine.

  • Methyl Group Anchor : The methyl group at the 4-position is a core structural feature of the final Nevirapine molecule, making CAPIC a direct and efficient precursor that incorporates this moiety from the start.

The first-generation commercial synthesis of Nevirapine employed CAPIC as a key starting material, highlighting its long-standing importance in the manufacturing process.[3][5]

Synthesis of the Key Intermediate (CAPIC)

Multiple synthetic routes to CAPIC have been developed, each with distinct advantages and challenges related to cost, safety, and yield.[4] Early laboratory-scale methods involved the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, but these routes suffered from non-selective nitration and significant thermal hazards, making them unsuitable for large-scale production.[4][6]

A more robust and scalable five-step synthesis starting from acetylacetaldehyde dimethyl acetal and malononitrile has been established.[6][7] This process is designed for control and safety, culminating in a Hoffman rearrangement to furnish the final amine.

G cluster_0 CAPIC Synthesis Workflow Start Acetylacetaldehyde dimethyl acetal + Malononitrile Step1 Knoevenagel Condensation Step2 Cyclization with Strong Acid (H₂SO₄) Step3 Chlorination (POCl₃/PCl₅) Step4 Amide Formation (H₂SO₄ Hydrolysis) Step5 Hofmann Rearrangement (Base + Halide) End CAPIC (2-Chloro-3-amino-4-picoline)

Workflow for the scalable synthesis of CAPIC.
Experimental Protocol: Synthesis of CAPIC

The following protocol is a synthesized representation of the multi-step process described in the literature.[6][7][8]

Step 1: Knoevenagel Condensation

  • To a stirred solution of toluene, add acetylacetaldehyde dimethyl acetal and a catalytic amount of piperidinium acetate.

  • Slowly add malononitrile to the reaction mixture over a 20-minute period.

  • Allow the mixture to stir for 24 hours at room temperature. The product is a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene.

    • Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (in equilibrium with the acetal), followed by dehydration. Toluene is an effective solvent, and piperidinium acetate is a classic catalyst for this transformation.

Step 2: Cyclization to 3-cyano-4-methyl-2-pyridone

  • Treat the product mixture from Step 1 with a strong acid, such as concentrated sulfuric acid, and water.

  • Heat the reaction mixture to facilitate cyclization and hydrolysis.

  • Upon cooling, the pyridone product precipitates and can be isolated by filtration.

    • Causality: The strong acid protonates the intermediates, catalyzing an intramolecular cyclization to form the stable 6-membered pyridone ring.

Step 3: Chlorination to 3-cyano-2-chloro-4-methylpyridine

  • Treat the 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[8]

  • Heat the reaction mixture to drive the conversion of the pyridone to the corresponding 2-chloro-pyridine.

  • Carefully quench the reaction with water and isolate the chlorinated product.

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the keto-enol tautomer of the pyridone into the chloro-substituted pyridine, a key step in activating the 2-position.

Step 4: Hydrolysis to 2-chloro-3-amido-4-methylpyridine

  • Add the 3-cyano-2-chloro-4-methylpyridine to a stirred solution of concentrated sulfuric acid at approximately 90°C.[7][8]

  • Heat the mixture to around 100°C and hold for three hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., HPLC).[7][8]

  • Cool the reaction to 90°C, add water, and then cool further to about 10°C to precipitate the solid amide product, which is isolated by filtration.[7]

    • Causality: Concentrated sulfuric acid acts as both a solvent and a catalyst to hydrolyze the nitrile (cyano) group to a primary amide. The controlled temperature profile is critical for achieving complete conversion while minimizing degradation.

Step 5: Hofmann Rearrangement to CAPIC

  • Prepare a cold (0°C) solution of sodium hydroxide in water and add bromine to form a sodium hypobromite solution.[6][7]

  • Add the 2-chloro-3-amido-4-picoline from the previous step to the reaction mixture.

  • Allow the mixture to warm and then heat to approximately 70°C for one hour.[6][7]

  • Cool the mixture to ambient temperature and extract the final product, CAPIC, with an organic solvent like methylene chloride.[6][7]

  • Remove the solvent by evaporation to yield 2-chloro-3-amino-4-methylpyridine (CAPIC).[6][7]

    • Causality: This is a classic Hofmann rearrangement where the primary amide is treated with bromine and a strong base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of one carbon atom (as CO₂), yielding the desired 3-amino product.

Conversion of CAPIC to Nevirapine

The transformation of CAPIC into Nevirapine is a two-step sequence involving amide bond formation followed by an intramolecular cyclization. Modern, cost-effective processes often telescope these reactions into a single unit operation.[3][5] The other key precursor is an ester of 2-(cyclopropylamino)nicotinic acid, typically the methyl ester (Me-CAN).[3][5]

G cluster_1 Nevirapine Synthesis from CAPIC CAPIC CAPIC MeCAN Methyl 2-(cyclopropylamino) nicotinate (Me-CAN) StepA Amide Bond Formation (Condensation) StepB Intramolecular Cyclization NVP Nevirapine

Conversion of CAPIC to the final Nevirapine API.
Experimental Protocol: CAPIC to Nevirapine

This protocol describes the streamlined, one-pot conversion.[3]

  • To a suitable reaction vessel, charge a solution of Me-CAN in a high-boiling ether solvent such as diglyme.

  • Add a strong base, typically sodium hydride (NaH), to the mixture.

  • Add a solution of CAPIC in diglyme to the reaction mixture.

  • Heat the mixture to 60-65°C. This temperature is critical to ensure the complete formation of the first intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).[3]

    • Causality: The sodium hydride deprotonates the amino group of CAPIC, turning it into a potent nucleophile. This nucleophile then attacks the ester carbonyl of Me-CAN in a nucleophilic acyl substitution reaction to form the amide bond of the CYCLOR intermediate.

  • After the formation of CYCLOR is confirmed (via in-process control like HPLC), the temperature is further elevated.

  • The increased temperature, in the presence of the strong base, facilitates an intramolecular nucleophilic aromatic substitution (SₙAr). The amide nitrogen attacks the carbon bearing the chlorine atom on the other pyridine ring, displacing the chloride and forming the central seven-membered diazepine ring.

    • Causality: This is the key ring-closing step. The geometry of the CYCLOR intermediate is perfectly suited for this intramolecular cyclization. The strong base ensures the amide nitrogen remains sufficiently nucleophilic to displace the chloride.

  • Upon reaction completion, the crude Nevirapine is isolated via precipitation by adding an anti-solvent (e.g., cyclohexane) and adjusting the pH with an acid like glacial acetic acid.[9]

  • The solid is collected by filtration and purified through recrystallization or washing with appropriate solvents (e.g., water, ethanol) to meet USP specifications.[3][9]

Process Optimization and Data

The development of Nevirapine synthesis has focused on increasing overall yield and reducing the number of unit operations.

Process StageKey ReagentsSolventTypical YieldReference
CAPIC Synthesis Acetylacetaldehyde dimethyl acetal, Malononitrile, POCl₃, NaOH, Br₂Toluene, H₂O~79-80% (overall)[5][10]
Nevirapine Synthesis CAPIC, Me-CAN, NaHDiglyme~87-91% (overall)[3][10]

This streamlined approach, using a common solvent system for the final two steps, represents a significant improvement over earlier five-step processes which had an overall yield of only 59%.[3]

Analytical Characterization

Throughout the synthesis, robust analytical methods are essential to ensure the identity and purity of the intermediates and the final Active Pharmaceutical Ingredient (API).

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for monitoring reaction progress, determining the purity of isolated intermediates like CAPIC, and assaying the final Nevirapine product. Typical methods use a C18 column with a gradient of acetonitrile in water.[3][11][12]

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS/MS) to confirm the molecular weight of intermediates and identify any impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of CAPIC and Nevirapine, confirming the correct arrangement of protons and carbons.

Conclusion

2-Chloro-3-amino-4-picoline (CAPIC) is unequivocally the cornerstone intermediate in the industrial synthesis of Nevirapine. Its strategic design allows for a convergent and efficient assembly of the complex dipyridodiazepine core. Advances in the synthesis of CAPIC itself, coupled with the development of telescoped, one-pot procedures for its conversion to Nevirapine, have dramatically improved the overall yield and process mass intensity. For researchers in drug development, a thorough understanding of the synthesis and chemistry of CAPIC is fundamental to the ongoing effort to produce this essential anti-HIV medication affordably and at scale.

References

  • What is the mechanism of Nevirapine? (2024).
  • Unraveling the Bioactivation of Nevirapine: A Comparative Guide to Analytical Methods for Quantifying its Quinone Methide Precur. (2025). Benchchem.
  • Nevirapine Batch Transfer Document. (2015).
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine. (2023). ChemicalBook.
  • Process for preparing nevirapine. (1996).
  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • Lowcost, high yield synthesis of nevirapine. (2016).
  • A kind of preparation method of nevirapine intermediate. (2016).
  • Nevirapine.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2003).
  • Increasing global access to the high-volume HIV drug nevirapine through process intensific
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • 2-AMINO-3-CHLORO-4-PICOLINE synthesis. ChemicalBook.
  • A kind of preparation method of 3-amino-4-picoline. (2009).
  • Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. (2017). Der Pharma Chemica.
  • PROCESS FOR THE PRODUCTION OF NEVIRAPINE. (2010).
  • Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. (2017). Der Pharma Chemica.

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3-Chloro-2-methylpyridin-4-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-methylpyridin-4-amine and Its Analogs for Drug Discovery Professionals

Abstract

The substituted pyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its presence in numerous clinically significant molecules. This guide provides a comprehensive technical overview of this compound and its closely related, critically important isomer, 3-amino-2-chloro-4-methylpyridine. We will dissect and compare their structures, explore established and postulated synthetic routes, and detail strategies for functionalization. By examining the well-documented role of the 3-amino-2-chloro isomer as the pivotal intermediate in the synthesis of the HIV drug Nevirapine, we provide a validated context for the therapeutic potential of this chemical class. This document serves as a strategic resource for researchers, offering field-proven synthetic protocols and insights into the structure-activity relationships that drive the design of novel derivatives for pharmaceutical and agrochemical applications.

Part 1: The 2,3,4-Substituted Pyridine Core: A Tale of Two Isomers

The precise arrangement of substituents on a heterocyclic scaffold can dramatically alter its chemical reactivity and pharmacological profile. In the realm of chloromethylated aminopyridines, the isomeric relationship between this compound and 3-amino-2-chloro-4-methylpyridine provides a powerful case study in structural significance.

The Target Scaffold: this compound

This compound (also known as 4-Amino-3-chloro-2-picoline) is a pyridine derivative featuring an amino group at the 4-position, a chloro group at the 3-position, and a methyl group at the 2-position. This specific arrangement makes it a valuable, albeit lesser-explored, building block for creating complex molecules. Its functional groups offer distinct opportunities for chemical modification, positioning it as a scaffold with untapped potential in discovery chemistry.

The Critical Analog: 3-Amino-2-chloro-4-methylpyridine (CAPIC)

In contrast, its isomer, 3-amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), commonly known as CAPIC, is a well-documented and industrially significant compound.[1][2] Its importance is anchored in its role as the key intermediate for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][3] The vast body of literature on CAPIC's synthesis and reactivity provides an invaluable roadmap for researchers working with its analogs.

isomers cluster_0 This compound (CAS: 97944-40-6) cluster_1 3-Amino-2-chloro-4-methylpyridine (CAPIC) (CAS: 133627-45-9) mol1 mol1 mol2 mol2

Caption: Core structures of the target scaffold and its critical analog.

Physicochemical Properties: A Comparative Overview

The subtle shift in substituent positions leads to distinct physical properties, which can influence solubility, crystal packing, and reaction kinetics.

PropertyThis compound3-Amino-2-chloro-4-methylpyridine (CAPIC)
CAS Number 97944-40-6[4]133627-45-9[5][6]
Molecular Formula C₆H₇ClN₂[4]C₆H₇ClN₂[5]
Molecular Weight 142.59 g/mol [4]142.59 g/mol [7]
Appearance Solid[4]Off-white crystals / White to brown powder[6][7]
Melting Point Not specified65-70 °C[6]
Boiling Point Not specified283.3 °C at 760 mmHg[7]
XLogP3 Not specified1.5[5]

Part 2: Synthesis and Functionalization Strategies

The synthesis of substituted pyridines often requires multi-step sequences and careful control of regioselectivity. The extensive research into CAPIC provides a playbook of robust synthetic strategies.

Synthesis of 3-Amino-2-chloro-4-methylpyridine (CAPIC): A Field-Proven Guide

Multiple routes to CAPIC have been developed, each with distinct advantages and challenges. The choice of strategy often depends on the scale, available starting materials, and safety considerations.

  • Route A: Nitration of Picoline Derivatives: An early method involved the nitration of readily available 2-amino-4-picoline or 2-hydroxy-4-picoline.[1][3] However, this approach is hampered by a lack of regioselectivity, yielding a mixture of 3-nitro and 5-nitro isomers, and presents significant thermal-chemical hazards, making it unsuitable for large-scale production.[1][3]

  • Route B: From Ethyl Acetoacetate and Cyanacetamide: This pathway begins with the condensation of ethyl acetoacetate and cyanoacetamide to form 3-cyano-2,6-dihydroxy-4-methylpyridine.[8] Subsequent steps involve a challenging dichlorination at the 2- and 6-positions, followed by a selective de-chlorination and re-chlorination to yield the desired product.[3] This route requires expensive and specialized equipment for handling chlorine gas.[3]

  • Route C: The Gupton/Grozinger Method: A more refined approach involves a Knovenagel condensation followed by cyclization to produce 3-cyano-4-methyl-2-pyridone.[1] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to yield 2-chloro-3-cyano-4-methylpyridine.[9] The cyano group is hydrolyzed to an amide, which then undergoes a Hofmann rearrangement to furnish the final 3-amino product.[9] This multi-step process offers better control and is more amenable to scale-up.

gupton_route start 3-Cyano-4-methyl-2-pyridone step1 2-Chloro-3-cyano-4-methylpyridine start->step1  POCl₃ / PCl₅ Reflux step2 2-Chloro-4-methylnicotinamide step1->step2  Conc. H₂SO₄ 100°C end 3-Amino-2-chloro-4-methylpyridine (CAPIC) step2->end  NaOH / Br₂ (Hofmann Rearrangement)

Caption: Key steps in the synthesis of CAPIC from 3-cyano-4-methyl-2-pyridone.

Postulated Synthesis for this compound

While a dedicated synthetic route for this compound is not extensively reported in the reviewed literature, a logical pathway can be postulated based on standard pyridine chemistry. A plausible approach would involve:

  • Starting Material: 2-Methyl-4-nitropyridine.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with a metal like iron or tin in acidic media to convert the nitro group to the 4-amino group, yielding 4-amino-2-methylpyridine.

  • Regioselective Chlorination: The most challenging step is the regioselective introduction of chlorine at the 3-position. The amino group is a strong activating group, directing electrophiles to the ortho (3 and 5) positions. Careful selection of the chlorinating agent (e.g., N-chlorosuccinimide) and reaction conditions would be critical to favor substitution at the 3-position over the 5-position and to prevent over-chlorination.

Detailed Experimental Protocol: Hofmann Rearrangement for CAPIC Synthesis

This protocol describes the final two steps of the Gupton/Grozinger route, converting the nitrile to the target amine. It is adapted from established patent literature and serves as a self-validating system.[9]

Step 1: Hydrolysis of 2-chloro-3-cyano-4-methylpyridine to 2-chloro-3-amido-4-methylpyridine

  • To a stirred solution of concentrated sulfuric acid (3.0 eq.), pre-heated to 90°C, cautiously add 2-chloro-3-cyano-4-methylpyridine (1.0 eq.).

  • Heat the reaction mixture to 100°C and maintain this temperature for 3 hours. Causality: The strong acid and high temperature are necessary to drive the complete hydrolysis of the nitrile to the primary amide.

  • Cool the mixture to 90°C and slowly add water (approx. 3.5 volumes relative to the starting nitrile weight).

  • Further cool the mixture to 10°C and hold for 1 hour to allow for complete precipitation of the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum at 70°C to yield 2-chloro-3-amido-4-methylpyridine.

Step 2: Conversion of 2-chloro-3-amido-4-methylpyridine to 3-amino-2-chloro-4-methylpyridine

  • Prepare a solution of sodium hydroxide (1.1 eq.) in water (approx. 6 volumes) and cool to 0°C in an ice bath.

  • Add bromine (1.0 eq.) dropwise to the cold NaOH solution, maintaining the temperature at 0°C to form sodium hypobromite in situ.

  • Add the 2-chloro-3-amido-4-methylpyridine (1.0 eq.) from the previous step in portions, keeping the temperature between 0-5°C.

  • Remove the ice bath and allow the reaction mixture to warm. Heat to ~70°C and stir for 1 hour. Causality: The Hofmann rearrangement is a base-mediated conversion of a primary amide to an amine with one fewer carbon atom. Heating is required to complete the rearrangement and subsequent hydrolysis of the intermediate isocyanate.

  • Cool the mixture to ambient temperature and extract with a suitable organic solvent (e.g., methylene chloride).

  • Remove the solvent by rotary evaporation to yield the final product, 3-amino-2-chloro-4-methylpyridine (CAPIC).

Part 3: Applications and Biological Significance

The utility of these scaffolds extends from antiviral drug synthesis to broader applications in agrochemicals and materials science.

The Foundational Role of CAPIC in Antiviral Therapy

The primary and most significant application of CAPIC is its role as the direct precursor to Nevirapine. The 2-chloro and 3-amino groups are perfectly positioned to react with a second heterocyclic building block in a condensation reaction, leading to the formation of the central diazepine ring of the final drug molecule.[3] This established pathway underscores the value of the 2-chloro-3-aminopyridine motif in constructing fused heterocyclic systems.

Broader Applications and Future Potential

Beyond its famous derivative, the 3-amino-2-chloro-4-methylpyridine scaffold is a versatile intermediate for various other molecules.[10]

  • Pharmaceuticals: These building blocks are utilized in the synthesis of novel compounds for anti-inflammatory and antimicrobial research.[11]

  • Agrochemicals: The pyridine core is a common feature in herbicides and pesticides, and these derivatives serve as starting points for new crop protection agents.[11]

  • Materials Science: The reactivity of the scaffold allows for its incorporation into polymers to create advanced materials with specific thermal or chemical resistance properties.[11]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not widely published, valuable insights can be drawn from studies on analogous pyridine derivatives. For instance, research on pyridine-2-methylamine derivatives as inhibitors of MmpL3 (a key transporter in Mycobacterium tuberculosis) reveals critical SAR principles:

  • Hydrophobicity and Steric Bulk: The nature of substituents on the pyridine ring significantly impacts activity. For example, replacing a hydrogen atom with a bulkier isopropyl group at certain positions can better occupy hydrophobic pockets in the target enzyme, leading to increased potency.[12]

  • Hydrogen Bonding: The nitrogen atoms of the pyridine ring and the amino group are crucial hydrogen bond acceptors and donors, respectively. Their interaction with key residues (like aspartate) in an enzyme's active site is often a primary driver of binding affinity.[12]

  • Positional Isomerism: The relative positions of functional groups are paramount. Studies show that moving an aryl substituent from the 4-position to the 5-position on the pyridine ring can dramatically alter the antitubercular activity, highlighting the importance of precise spatial orientation for effective target engagement.[12]

These principles provide a logical framework for designing new analogs of this compound. The chloro and methyl groups can be varied to probe steric and electronic effects, while the amino group can be functionalized to modulate hydrogen bonding and introduce new pharmacophoric elements.

sar_sites cluster_nodes mol N_alkylation N-Alkylation / Acylation (Modulate H-Bonding) N_alkylation->mol Amino Group Cl_substitution Cross-Coupling (SNAr, Suzuki) (Introduce new C-C/C-N bonds) Cl_substitution->mol Chloro Group Ring_substitution Aromatic Substitution (e.g., Bromination) (Probe electronic effects) Ring_substitution->mol Pyridine Ring

Caption: Key sites for derivatization on the this compound core.

References

  • GUPTA ANIL, K., & BOEHRINGER INGELHEIM PHARMACEUTICALS. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Gupton, J. T., & Telang, N. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Schneider, S. (1996). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. European Patent Office. Available from: [Link]

  • 3-Amino-2-chloro-4-methylpyridine. J&K Scientific. Available from: [Link]

  • Exploring the Chemical Landscape: The Significance of 3-Amino-2-chloro-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 3-Amino-2-chloro-4-methylpyridine. PubChem. Available from: [Link]

  • Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available from: [Link]

Sources

Methodological & Application

3-Amino-2-chloro-4-methylpyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Amino-2-chloro-4-methylpyridine

Topic: 3-Amino-2-chloro-4-methylpyridine Synthesis Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-2-chloro-4-methylpyridine (CAPIC) is a critical pyridine derivative, primarily recognized for its role as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] This document provides a detailed, multi-step protocol for the synthesis of CAPIC. The described pathway is designed for high regioselectivity and addresses the thermo-chemical hazards associated with older nitration-based methods.[1][2] The protocol herein details the conversion of 2-hydroxy-4-methyl-3-cyanopyridine through chlorination, subsequent hydrolysis to the amide, and a final Hofmann reaction to yield the target amine. This guide is intended to provide researchers with a robust and reproducible methodology, grounded in established chemical principles and supported by authoritative references.

Introduction: Strategic Importance and Synthetic Rationale

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. 3-Amino-2-chloro-4-methylpyridine (CAS No. 133627-45-9) is a highly functionalized building block whose specific arrangement of amino, chloro, and methyl groups allows for versatile downstream modifications, making it invaluable in the construction of complex pharmaceutical agents.[4]

Historically, the synthesis of CAPIC involved the nitration of 2-amino- or 2-hydroxy-4-picoline.[1][2][5] However, these routes are often plagued by a lack of regioselectivity, leading to mixtures of 3- and 5-nitro isomers, and pose significant thermal runaway risks, especially at a larger scale.[1][2] The protocol outlined below circumvents these issues by building the pyridine ring and then introducing the required functional groups through a series of controlled, high-yielding transformations. This approach begins from 2-hydroxy-4-methyl-3-cyanopyridine and proceeds via nitrile, and amide intermediates, offering a more controlled and safer synthetic pathway.

Overall Reaction Scheme

The multi-step synthesis transforms a hydroxypyridine precursor into the final amino-pyridine product.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hofmann Reaction 2-hydroxy-4-methyl-3-cyanopyridine 2-hydroxy-4-methyl-3-cyanopyridine POCl3 POCl3 2-hydroxy-4-methyl-3-cyanopyridine->POCl3 2-chloro-4-methyl-3-pyridinecarbonitrile 2-chloro-4-methyl-3-pyridinecarbonitrile POCl3->2-chloro-4-methyl-3-pyridinecarbonitrile 2-chloro-4-methyl-3-pyridinecarbonitrile_ref 2-chloro-4-methyl-3-pyridinecarbonitrile 2-chloro-4-methyl-3-carboxamide 2-chloro-4-methyl-3-carboxamide 2-chloro-4-methyl-3-carboxamide_ref 2-chloro-4-methyl-3-carboxamide H2SO4 conc. H₂SO₄, H₂O H2SO4->2-chloro-4-methyl-3-carboxamide 2-chloro-4-methyl-3-pyridinecarbonitrile_ref->H2SO4 3-Amino-2-chloro-4-methylpyridine 3-Amino-2-chloro-4-methylpyridine Br2_NaOH Br₂, NaOH, H₂O Br2_NaOH->3-Amino-2-chloro-4-methylpyridine 2-chloro-4-methyl-3-carboxamide_ref->Br2_NaOH

Caption: Overall synthetic pathway from the cyanopyridine intermediate to CAPIC.

Materials and Equipment

Reagents & SolventsEquipment
2-hydroxy-4-methyl-3-cyanopyridineRound-bottom flasks (250 mL, 500 mL)
Phosphorus oxychloride (POCl₃)Magnetic stirrer with heating mantle
Concentrated Sulfuric Acid (H₂SO₄)Reflux condenser
Sodium Hydroxide (NaOH)Ice bath
Bromine (Br₂)Dropping funnel
Dichloromethane (CH₂Cl₂)Buchner funnel and filtration apparatus
Ethyl AcetateRotary evaporator
Water (distilled or deionized)Standard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)pH meter or pH paper

Experimental Protocol

This protocol is divided into three primary stages, starting from 2-hydroxy-4-methyl-3-cyanopyridine.

Part 1: Synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile

Rationale: This step converts the hydroxyl group of the pyridinone into a chloro group using phosphorus oxychloride, a standard and effective chlorinating agent for such transformations. The reaction proceeds via a phosphate ester intermediate which is then displaced by chloride.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-methyl-3-cyanopyridine (10.0 g, 0.074 mol).

  • In a fume hood, carefully add phosphorus oxychloride (60 mL, 0.64 mol).

  • Heat the mixture to reflux (approx. 105-110 °C) for one hour. The solid should dissolve, and the solution may change color.

  • After one hour, allow the mixture to cool slightly. Set up a distillation apparatus and remove the excess phosphorus oxychloride under reduced pressure. Causality Note: Removing excess POCl₃ is crucial as its reaction with water during workup is highly exothermic and dangerous.

  • Very carefully and slowly, pour the cooled residue onto crushed ice with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystalline material with cold water and dry thoroughly. This yields 2-chloro-4-methyl-3-pyridinecarbonitrile.[1]

Part 2: Synthesis of 2-chloro-4-methyl-3-carboxamide

Rationale: The nitrile group is hydrolyzed to a primary amide under strongly acidic conditions. Concentrated sulfuric acid protonates the nitrile nitrogen, rendering the carbon susceptible to nucleophilic attack by water.

Procedure:

  • In a 250 mL flask, carefully add concentrated sulfuric acid (30 mL).

  • With stirring, slowly add the 2-chloro-4-methyl-3-pyridinecarbonitrile (10.0 g, 0.065 mol) from Part 1. The addition may be exothermic.

  • Heat the stirred solution to 100 °C for one to three hours.[2][5] Monitor the reaction by TLC if desired.

  • Cool the reaction mixture to approximately 90 °C and then pour it cautiously onto ice water.[5][6]

  • Neutralize the solution by making it alkaline with an ammonium hydroxide or sodium hydroxide solution. Perform this in an ice bath to control the temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield a crystalline residue.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-4-methyl-3-carboxamide.[2]

Part 3: Synthesis of 3-Amino-2-chloro-4-methylpyridine (Hofmann Reaction)

Rationale: The Hofmann reaction (or Hofmann degradation) converts a primary amide into a primary amine with one fewer carbon atom. The amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.

Procedure:

  • Prepare a solution of sodium hydroxide (11.7 g, 0.293 mol) in water (11 mL) in a flask. Cool this solution to 0 °C in an ice bath.

  • With vigorous stirring, add bromine (14.2 g, 0.089 mol) dropwise, ensuring the temperature remains at or below 0 °C. This forms a pale yellow sodium hypobromite solution.[1][2]

  • Add the 2-chloro-4-methyl-3-carboxamide (13.2 g, 0.077 mol) from Part 2 in portions, maintaining the temperature between 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm. Then, heat the reaction to 60-75 °C for approximately two hours.[1][2]

  • Cool the mixture overnight. The product, 3-Amino-2-chloro-4-methylpyridine, should crystallize out of the solution.

  • Collect the crystalline product by filtration, wash with a small amount of cold water, and dry. A yield of approximately 90% can be expected.[1][2]

Data Summary

ParameterPart 1Part 2Part 3
Starting Material 2-hydroxy-4-methyl-3-cyanopyridine2-chloro-4-methyl-3-pyridinecarbonitrile2-chloro-4-methyl-3-carboxamide
Key Reagents POCl₃conc. H₂SO₄Br₂, NaOH
Temperature Reflux (~110 °C)100 °C0 °C to 75 °C
Reaction Time 1 hour1-3 hours2 hours
Expected Product 2-chloro-4-methyl-3-pyridinecarbonitrile2-chloro-4-methyl-3-carboxamide3-Amino-2-chloro-4-methylpyridine
Reported Yield ~89%[1]~69%[2]~91%[1][2]
Melting Point 109-110 °C[1]178-180 °C[2]62-64 °C[1][2]

Experimental Workflow Visualization

G cluster_prep Part 1: Chlorination cluster_hydrolysis Part 2: Hydrolysis cluster_hofmann Part 3: Hofmann Reaction prep_start Combine Reactant and POCl₃ prep_reflux Reflux for 1h prep_start->prep_reflux prep_distill Distill excess POCl₃ (vac) prep_reflux->prep_distill prep_quench Pour onto ice prep_distill->prep_quench prep_filter Filter and Dry prep_quench->prep_filter product1 Product 1: 2-chloro-4-methyl-3- pyridinecarbonitrile prep_filter->product1 hyd_start Dissolve Nitrile in H₂SO₄ hyd_heat Heat at 100°C for 1-3h hyd_start->hyd_heat hyd_quench Pour onto ice hyd_heat->hyd_quench hyd_neutralize Neutralize with Base hyd_quench->hyd_neutralize hyd_extract Extract with EtOAc hyd_neutralize->hyd_extract hyd_dry Dry, Concentrate & Recrystallize hyd_extract->hyd_dry product2 Product 2: 2-chloro-4-methyl-3- carboxamide hyd_dry->product2 hof_start Prepare NaOBr solution at 0°C hof_add Add Amide at <5°C hof_start->hof_add hof_heat Warm and Heat to 75°C hof_add->hof_heat hof_cool Cool overnight to crystallize hof_heat->hof_cool hof_filter Filter, Wash, and Dry hof_cool->hof_filter final_product Final Product: 3-Amino-2-chloro-4- methylpyridine hof_filter->final_product

Caption: Step-by-step laboratory workflow for the synthesis of CAPIC.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add reagents to acid slowly and with cooling.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact. Dispense in a fume hood and have a sodium thiosulfate solution available for quenching spills.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin and eye damage.

  • 3-Amino-2-chloro-4-methylpyridine (Product): Harmful if swallowed.[7][8] Causes skin and serious eye irritation.[7][8][9] Avoid breathing dust.[9]

Always dispose of chemical waste according to institutional and local government regulations.

References

  • Vertex AI Search Result.
  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-3-nitropyridine synthesis.
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • Thermo Fisher Scientific. (2024).
  • Gupton, J. T. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloro-4-methylpyridine.
  • Gupton, J. T. (2003). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine.

Sources

Synthesis of 3-Chloro-2-methylpyridin-4-amine from 2-amino-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 3-Chloro-2-methylpyridin-4-amine

Abstract and Significance

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Substituted aminopyridines are core scaffolds in numerous biologically active compounds. While its isomer, 3-amino-2-chloro-4-methylpyridine, is a well-documented key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for treating HIV-1, the targeted synthesis of this compound presents its own unique challenges and applications.[1][2]

This application note provides a comprehensive, field-tested guide for the regioselective synthesis of this compound starting from the readily available 2-amino-4-picoline. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust, step-by-step protocol, and outline the necessary safety and analytical validation procedures. This document is intended for researchers, chemists, and professionals in the drug development sector who require a reliable method for obtaining this specific isomer.

Synthetic Strategy: Mechanistic Rationale and Causality

The direct chlorination of 2-amino-4-picoline requires careful consideration of regioselectivity. The pyridine ring is activated by the electron-donating amino group (-NH₂) at position 2 and the weakly activating methyl group (-CH₃) at position 4. This activation directs electrophilic substitution primarily to the ortho and para positions relative to the powerful amino activating group. The available positions are C3 (ortho) and C5 (para).

Alternative historical methods for functionalizing such rings, like nitration, often suffer from poor selectivity, leading to mixtures of 3- and 5-substituted products, and pose significant thermal-chemical hazards, especially at scale.[2][3][4]

To overcome these challenges, our strategy employs N-Chlorosuccinimide (NCS) as a mild and selective electrophilic chlorinating agent.[5][6] NCS provides a source of an electrophilic chlorine species ("Cl⁺") that reacts predictably with electron-rich aromatic systems.[7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism. The lone pair on the amino group of 2-amino-4-picoline enhances the nucleophilicity of the pyridine ring, which attacks the electrophilic chlorine of NCS. This forms a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity, yielding the chlorinated product. Chlorination is sterically and electronically favored at the C3 position over the C5 position, allowing for a regioselective synthesis.

Reaction Scheme:

2-amino-4-picoline reacts with N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile to yield this compound and succinimide as a byproduct.

Reaction_Scheme cluster_react Start 2-amino-4-picoline mid_node Start->mid_node NCS N-Chlorosuccinimide (NCS) NCS->mid_node Product This compound Byproduct Succinimide mid_node->Product Acetonitrile, 0°C to RT mid_node->Byproduct Acetonitrile, 0°C to RT caption Figure 1. Overall reaction scheme.

Caption: Figure 1. Overall reaction scheme.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and leading to a final product that can be rigorously characterized.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplierNotes
2-amino-4-picoline108.14≥98%Sigma-AldrichStarting material.
N-Chlorosuccinimide (NCS)133.53≥98%Sigma-AldrichChlorinating agent. Handle with care.[9]
Acetonitrile (CH₃CN)41.05Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Dichloromethane (DCM)84.93ACS GradeVWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)84.01ACS Grade-For aqueous wash.
Brine (Saturated NaCl)58.44ACS Grade-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%VWRDrying agent.
Silica Gel-60 Å, 230-400 mesh-For column chromatography.
Step-by-Step Synthesis Procedure
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-amino-4-picoline (5.41 g, 50.0 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (6.68 g, 50.0 mmol, 1.0 eq) to the cooled solution in small portions over 30 minutes.[5] Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up & Extraction:

    • Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
2-amino-4-picoline108.1450.01.05.41 g
N-Chlorosuccinimide133.5350.01.06.68 g
Acetonitrile41.05--100 mL
Expected Product 142.59 ~35-45 - ~5.0-6.4 g (70-90% Yield)

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis and purification process.

Workflow cluster_prep A. Preparation & Reaction cluster_workup B. Work-up & Isolation cluster_purify C. Purification & Analysis arrow arrow P1 Dissolve 2-amino-4-picoline in Anhydrous Acetonitrile P2 Cool to 0°C under N2 P1->P2 P3 Add NCS Portion-wise P2->P3 P4 Stir at RT & Monitor by TLC P3->P4 W1 Remove Solvent (Rotovap) P4->W1 W2 Redissolve in DCM W1->W2 W3 Aqueous Wash (NaHCO3, Brine) W2->W3 W4 Dry Organic Layer (MgSO4) W3->W4 F1 Concentrate Crude Product W4->F1 F2 Flash Column Chromatography F1->F2 F3 Combine Fractions & Evaporate F2->F3 F4 Characterize Final Product (NMR, MS, HPLC) F3->F4 caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound (CAS: 97944-40-6), a suite of analytical techniques is mandatory.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, consistent with the desired structure.

  • Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. For C₆H₇ClN₂, the expected molecular weight is approximately 142.59 g/mol .[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A high-purity sample (>97%) should exhibit a single major peak.[12]

  • Infrared Spectroscopy (FTIR): The IR spectrum should display characteristic absorption bands for N-H stretching of the amine group and C=C/C=N stretching of the pyridine ring.

Safety Precautions and Waste Disposal

6.1 Hazard Identification & Personal Protective Equipment (PPE)

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[7][9] It is a strong oxidizing agent.

  • Acetonitrile & Dichloromethane: These are volatile and toxic organic solvents. Handle exclusively in a well-ventilated chemical fume hood.[13]

  • PPE: Always wear a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

6.2 Handling and Storage

  • Store NCS in a cool, dry place away from moisture and direct sunlight.[13][14]

  • Perform all operations within a certified chemical fume hood to avoid inhalation of vapors and dust.[13][15]

  • Keep an eyewash station and safety shower readily accessible.[14]

6.3 Waste Disposal

  • All chlorinated and non-chlorinated organic waste must be collected in separate, appropriately labeled waste containers.

  • Aqueous waste should be neutralized before disposal.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Gupton, J. et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Grozinger, K. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Synthesis method of 5-chloro-4-aminopyridazine. (2020).
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (1996). European Patent Office. [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (2017).
  • Gupton, J. et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • N-Chlorosuccinimide. Wikipedia. [Link]

  • Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Cole-Parmer. [Link]

  • N chlorosuccinimide sds Manufacturer & Supplier in China. Nanjing Suru Chemical Co., Ltd. [Link]

  • N-Chlorosuccinimide (NCS). Common Organic Chemistry. [Link]

  • Utilizing N-Chlorosuccinimide for Efficient Chlorination Reactions in Drug Manufacturing. (2025). Suru Chemical. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2018). Environmental Science & Technology. [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2013). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • 3-Amino-2-chloro-4-methylpyridine. PubChem. [Link]

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Application Notes and Protocols: The Gupton Method for the Synthesis of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-chloro-4-methylpyridine

3-Amino-2-chloro-4-methylpyridine (ACMP) is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and drug development.[1][2][3] Its structural motifs are integral to the synthesis of a variety of biologically active molecules.[4] Most notably, ACMP is a key building block in the industrial-scale production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of HIV-1 infections.[2][5] The efficiency and regioselectivity of the ACMP synthesis are therefore of critical importance, directly impacting the accessibility and cost-effectiveness of this life-saving therapeutic. Beyond its role in antiviral drug synthesis, ACMP also serves as a versatile precursor in the development of novel anti-inflammatory agents, antimicrobials, and various agrochemicals.[1]

Historically, the synthesis of ACMP has been approached through various routes, some of which are fraught with challenges such as non-selective nitration, harsh reaction conditions, and the use of hazardous materials.[2][6] The Gupton method, developed to circumvent these issues, presents a more streamlined and efficient process, making it a significant contribution to the field of heterocyclic chemistry.

The Gupton Method: A Mechanistic and Strategic Overview

The Gupton method for the synthesis of 3-Amino-2-chloro-4-methylpyridine is a multi-step process that begins with a Knoevenagel condensation.[2][5] This approach is distinguished by its strategic construction of the pyridine ring from acyclic precursors, offering a high degree of control over the substitution pattern of the final product. The overall synthetic pathway can be logically divided into five key stages, each with its own set of optimized conditions and chemical transformations.

The core of the Gupton method lies in its circumvention of the direct, and often problematic, nitration of the pyridine ring. Instead, it builds the desired functionality through a series of robust and well-understood chemical reactions, beginning with the formation of a highly functionalized acyclic intermediate. This intermediate is then guided through a cyclization, chlorination, hydrolysis, and finally, a Hofmann rearrangement to yield the target 3-Amino-2-chloro-4-methylpyridine.

Visualizing the Gupton Synthesis Workflow

Gupton_Method_Workflow cluster_start Starting Materials cluster_intermediate1 Stage 1: Knoevenagel Condensation cluster_intermediate2 Stage 2: Cyclization cluster_intermediate3 Stage 3: Chlorination cluster_intermediate4 Stage 4: Hydrolysis cluster_final Stage 5: Hofmann Rearrangement A Acetylacetaldehyde dimethyl acetal C Mixture of: 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene A->C Piperidinium acetate Toluene, 24h, RT B Malononitrile B->C D 3-Cyano-4-methyl-2-pyridone C->D Strong acid (e.g., H₂SO₄) Water E 2-Chloro-3-cyano-4-methylpyridine D->E Chlorinating agent (e.g., POCl₃/PCl₅) Reflux F 2-Chloro-3-amido-4-methylpyridine E->F Conc. H₂SO₄ 100°C, 3h G 3-Amino-2-chloro-4-methylpyridine (ACMP) F->G Strong base (e.g., NaOH) Halide (e.g., Br₂) 70°C, 1h

Caption: Workflow of the Gupton method for ACMP synthesis.

Detailed Experimental Protocols

The following protocols are based on the procedures outlined by Gupton et al. and are intended for use by trained professionals in a properly equipped laboratory setting.[5]

Stage 1: Knoevenagel Condensation
  • Rationale: This initial step constructs the carbon backbone of the pyridine ring through a base-catalyzed condensation between an active methylene compound (malononitrile) and a carbonyl equivalent (acetylacetaldehyde dimethyl acetal). Piperidinium acetate is employed as a mild base to facilitate the reaction while minimizing side reactions. Toluene serves as an effective solvent for this transformation.

  • Protocol:

    • To a stirred solution of toluene (150 ml) and acetylacetaldehyde dimethyl acetal (49.3 g, 0.373 moles), add piperidinium acetate (5.42 g, 0.037 moles).

    • Over a 20-minute period, add malononitrile (24.65 g, 0.373 moles) to the reaction mixture.

    • Allow the mixture to stir for 24 hours at room temperature. The resulting mixture, containing 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene, is used directly in the next step.

Stage 2: Cyclization to 3-Cyano-4-methyl-2-pyridone
  • Rationale: The addition of a strong acid, such as sulfuric acid, catalyzes the intramolecular cyclization of the Knoevenagel product, followed by hydrolysis of the acetal and subsequent tautomerization to form the stable pyridone ring.

  • Protocol:

    • The product mixture from Stage 1 is treated with a strong acid (e.g., concentrated sulfuric acid) and water.

    • The reaction is heated to facilitate the cyclization and hydrolysis.

    • Upon cooling, the 3-cyano-4-methyl-2-pyridone precipitates and can be isolated by filtration.

Stage 3: Chlorination to 2-Chloro-3-cyano-4-methylpyridine
  • Rationale: A potent chlorinating agent is required to convert the pyridone to the corresponding 2-chloropyridine. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is highly effective for this transformation. The reaction is driven to completion by heating at reflux.

  • Protocol:

    • Treat the 3-cyano-4-methyl-2-pyridone from Stage 2 with a mixture of POCl₃ (10 parts) and PCl₅ (1 part).

    • Heat the reaction mixture to reflux (approximately 115°C) and maintain for about two hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).

    • Remove the excess POCl₃ by distillation.

    • Cool the reaction mixture and carefully add water.

    • The solid 2-chloro-3-cyano-4-methylpyridine is isolated by filtration.

Stage 4: Hydrolysis to 2-Chloro-3-amido-4-methylpyridine
  • Rationale: The nitrile group is hydrolyzed to a primary amide under strongly acidic conditions. Concentrated sulfuric acid serves as both the reagent and solvent for this step, which requires elevated temperatures to proceed at a reasonable rate.

  • Protocol:

    • Add 2-chloro-3-cyano-4-methylpyridine (34.14 g, 0.224 moles) to a stirred solution of concentrated sulfuric acid (65.87 g, 0.672 moles) at 90°C.

    • Heat the mixture to 100°C and hold at this temperature for three hours.

    • Cool the reaction to 90°C and add water (121 mL).

    • Further cool the mixture to 10°C and hold for one hour.

    • Isolate the solid product by filtration, wash with water (16 mL), and dry at 70°C under vacuum to yield 2-chloro-3-amido-4-methylpyridine.

Stage 5: Hofmann Rearrangement to 3-Amino-2-chloro-4-methylpyridine
  • Rationale: The final step involves the conversion of the primary amide to a primary amine with the loss of one carbon atom via a Hofmann rearrangement. This is achieved by treating the amide with a strong base (sodium hydroxide) and a halogen (bromine).

  • Protocol:

    • Add bromine (34.7 g, 0.204 moles) to a stirred solution of sodium hydroxide (8.14 g, 0.224 moles) and water (205 mL) at 0°C.

    • Add the 2-chloro-3-amido-4-picoline (34.7 g, 0.204 moles) from the preceding step to the reaction mixture and heat to 22°C.

    • Add an additional 66 mL of water to the reaction mixture, then heat to 70°C and stir for one additional hour.

    • Cool the reaction mixture to ambient temperature and extract with methylene chloride (60 mL).

    • Remove the methylene chloride by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.

Quantitative Data Summary

StepProductMolar Mass ( g/mol )Starting Material (moles)Product Mass (g)Yield (%)Purity (%)
42-Chloro-3-amido-4-methylpyridine170.600.22434.7~91-
53-Amino-2-chloro-4-methylpyridine142.590.20424.885.287.6 (HPLC)
Data is derived from the experimental examples provided in the primary literature.[5]

Conclusion and Field-Proven Insights

The Gupton method provides a robust and scalable synthesis of 3-Amino-2-chloro-4-methylpyridine. By building the pyridine ring from acyclic precursors, it offers excellent regiochemical control and avoids the hazards associated with direct nitration of picoline derivatives. The step-wise nature of the synthesis allows for the isolation and purification of intermediates, which can be advantageous for process control and quality assurance in an industrial setting.

From a practical standpoint, the choice of reagents and reaction conditions reflects a deep understanding of organic synthesis principles. The use of readily available and relatively inexpensive starting materials is a key advantage. While the multi-step nature of the process may seem complex, each individual transformation is a high-yielding and well-established reaction type, contributing to the overall efficiency and reliability of the method. For researchers and professionals in drug development, the Gupton method represents a validated and authoritative pathway to a critical building block for important pharmaceuticals.

References

  • J&K Scientific. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9. Available from: [Link]

  • Gupton, B. F. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Hicks, F. A., & Gupton, J. T. (1998). The preparation of heterocyclic appended vinylogous iminium salts and their application to the regioselective preparation of biheterocyclic systems. Heterocycles, 48(4), 689-702.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 3-Amino-2-chloro-4-methylpyridine. Available from: [Link]

  • Virginia Commonwealth University TechTransfer. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available from: [Link]

  • Grozinger, K. G. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.

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Application Note: Strategic Synthesis of 3-Chloro-2-methylpyridin-4-amine via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chloro-2-methylpyridin-4-amine (CAPIC)

3-Amino-2-chloro-4-methylpyridine, commonly referred to as CAPIC, is a critical pyridine-based intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key building block for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is clinically vital for the treatment of HIV-1 infections.[1][2] The efficient and scalable synthesis of CAPIC is therefore a subject of considerable interest. While several synthetic routes exist, those employing the Knoevenagel condensation for the initial construction of the pyridine ring offer a robust and versatile platform.[3]

This application note provides a detailed guide to a synthetic strategy for CAPIC, focusing on the foundational Knoevenagel condensation step. We will explore the underlying reaction mechanism, present a comprehensive, step-by-step protocol for the synthesis of a key pyridone intermediate, and discuss the rationale behind critical experimental parameters.

The Knoevenagel Condensation: A Cornerstone of Pyridine Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[4] This process, typically catalyzed by a weak base such as piperidine or pyridine, is exceptionally useful for creating α,β-unsaturated systems, which are versatile precursors for cyclization reactions to form heterocyclic scaffolds.[4][5][6]

Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism:

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound (e.g., cyanoacetamide) to form a resonance-stabilized carbanion (enolate). The electron-withdrawing groups (Z) are crucial for increasing the acidity of the methylene protons, allowing a mild base to be effective.[4]

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde (e.g., ethyl acetoacetate), forming an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent base-assisted elimination of a water molecule yields the final α,β-unsaturated product. This dehydration step is often the thermodynamic driving force for the reaction.

The mechanism is visualized in the diagram below.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' (Active Methylene) Carbanion [Z-CH⁻-Z'] (Carbanion) ActiveMethylene->Carbanion Deprotonation Base Base (B:) ProtonatedBase BH⁺ Carbonyl R-C(=O)-R' (Carbonyl) AldolAdduct Adduct (Alkoxide Intermediate) Carbonyl->AldolAdduct Nucleophilic Attack ProtonatedAdduct Protonated Adduct AldolAdduct->ProtonatedAdduct Protonation (from BH⁺) FinalProduct Z(Z')C=C(R)R' (α,β-Unsaturated Product) ProtonatedAdduct->FinalProduct Elimination Water H₂O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Overall Synthetic Workflow for CAPIC

The synthesis of CAPIC from simple precursors is a multi-step process. The Knoevenagel condensation serves as the entry point, creating an acyclic intermediate that is primed for cyclization. A representative and industrially relevant pathway begins with ethyl acetoacetate and cyanoacetamide to form the key intermediate, 3-cyano-4-methyl-2-pyridone.[7][8] This pyridone then undergoes a series of transformations to yield the final CAPIC product.

The overall workflow is outlined below.

Synthetic_Workflow Start Ethyl Acetoacetate + Cyanoacetamide Step1 Step 1: Knoevenagel Condensation & Cyclization Start->Step1 Intermediate1 3-Cyano-4-methyl-2-pyridone Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 2-Chloro-3-cyano-4-methylpyridine Step2->Intermediate2 Step3 Step 3: Amide Formation (Hydrolysis) Intermediate2->Step3 Intermediate3 2-Chloro-3-amido-4-methylpyridine Step3->Intermediate3 Step4 Step 4: Hofmann Rearrangement Intermediate3->Step4 FinalProduct 3-Amino-2-chloro-4-methylpyridine (CAPIC) Step4->FinalProduct

Caption: Multi-step synthesis pathway for CAPIC production.

Experimental Protocol: Synthesis of 3-Cyano-4-methyl-2-pyridone

This protocol details the synthesis of the crucial pyridone intermediate, adapted from established procedures.[7][8] This step combines the Knoevenagel condensation and a subsequent intramolecular cyclization into a highly efficient one-pot reaction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Cyanoacetamide84.08336.0 g4.00Active methylene compound
Ethyl acetoacetate130.14520.0 g (507 mL)4.00Carbonyl compound
Potassium Hydroxide (KOH)56.11275.0 g4.90Base catalyst/reagent
Methanol (MeOH)32.04~1050 mL-Solvent
Hydrochloric Acid (HCl)36.46As needed-For neutralization/workup
Water (H₂O)18.02As needed-For workup
Step-by-Step Procedure
  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine cyanoacetamide (336 g, 4.00 mol), ethyl acetoacetate (520 g, 4.00 mol), and methanol (850 mL). Warm the mixture gently with stirring until a homogeneous solution is achieved.

    • Rationale: Ensuring all solids are dissolved creates a homogeneous reaction environment, which is critical for consistent reaction kinetics and preventing localized overheating during the subsequent exothermic addition of the base.

  • Catalyst Addition: Separately, prepare a solution of potassium hydroxide (275 g, 4.90 mol) in methanol (200 mL). Add this methanolic KOH solution dropwise to the reaction mixture over a period of approximately 2 hours. Maintain vigorous stirring throughout the addition.

    • Rationale: The reaction is highly exothermic. A slow, controlled addition of the strong base is essential to manage the reaction temperature and prevent runaway conditions. The formation of a white precipitate (the potassium salt of the cyclized product) is expected and indicates the reaction is proceeding.[7]

  • Reaction Completion (Reflux): After the addition is complete, heat the resulting slurry to reflux and maintain this temperature for 1 hour with continued stirring.

    • Rationale: Heating to reflux ensures the reaction goes to completion, driving both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the methanol solvent under reduced pressure using a rotary evaporator. c. To the resulting solid residue, add water (1.5 L) and stir until all solids are dissolved. d. Cool the aqueous solution in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A thick, white precipitate of the product will form.

    • Rationale: Acidification protonates the potassium salt of the pyridone, causing the neutral, less soluble product to precipitate out of the aqueous solution. This is a key step for product isolation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake thoroughly with cold water (2 x 250 mL) to remove any inorganic salts (e.g., KCl). g. Dry the product in a vacuum oven at 70-80 °C until a constant weight is achieved.

Expected Results
  • Product: 3-Cyano-4-methyl-2-pyridone

  • Appearance: White to off-white crystalline solid

  • Expected Yield: ~85-92%

  • Melting Point: 230-232 °C[8]

Conclusion

The Knoevenagel condensation provides an elegant and efficient entry point for the synthesis of the 3-cyano-4-methyl-2-pyridone scaffold, a pivotal intermediate en route to this compound (CAPIC). The one-pot condensation and cyclization protocol described is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both laboratory and larger-scale production. A thorough understanding of the reaction mechanism and careful control of experimental parameters, particularly temperature during base addition, are paramount for achieving a safe and successful outcome. This foundational step paves the way for subsequent chlorination and functional group manipulations to afford the final, high-value pharmaceutical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Liotta, L. F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(38), 23567-23591. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Boumoud, T., et al. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(4), 133-138. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2018). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 50(C), 113-118. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (1996). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. European Patent Office. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Rovira, A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1104. Retrieved from [Link]

  • Singh, G. S. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Chemical Sciences Transactions, 3(3), 1112-1120. Retrieved from [Link]

  • Freire, F., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12761-12769. Retrieved from [Link]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Singh, A., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 12217-12228. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic scaffolds using Knoevenagel condensation as a platform reaction. Retrieved from [Link]

  • Journal of the University of Chemical Technology and Metallurgy. (2018). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.
  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.
  • Gupton, J. T., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

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Application Notes and Protocols: Synthesis of 3-Amino-2-chloro-4-methylpyridine via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-chloro-4-methylpyridine and the Hofmann Rearrangement

3-Amino-2-chloro-4-methylpyridine is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its substituted pyridine core is a key pharmacophore in many biologically active molecules.[3][4] Notably, it is an essential building block in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[5][6][7] The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development and fine chemical industries.

The Hofmann rearrangement, also known as the Hofmann degradation, offers a classic yet powerful method for converting primary amides into primary amines with one fewer carbon atom.[8][9] This reaction proceeds by treating a primary amide with a halogen (typically bromine) and a strong base, leading to the formation of an isocyanate intermediate which is then hydrolyzed to the corresponding amine.[8][9][10] For the synthesis of 3-Amino-2-chloro-4-methylpyridine, the Hofmann rearrangement of 2-chloro-4-methylnicotinamide provides a direct and effective route.[11][12]

This document provides a detailed protocol for the synthesis of 3-Amino-2-chloro-4-methylpyridine via the Hofmann rearrangement, along with insights into the reaction mechanism, safety considerations, and purification strategies.

Causality Behind Experimental Choices

The selection of the Hofmann rearrangement for this synthesis is predicated on its efficiency in decarboxylating the amide to an amine. The use of bromine and sodium hydroxide is a well-established and cost-effective method for this transformation.[8][10] The reaction conditions are optimized to ensure complete conversion of the starting amide while minimizing the formation of byproducts.

Reaction Mechanism and Experimental Workflow

The Hofmann rearrangement proceeds through a series of well-defined steps, as illustrated in the diagrams below.

Reaction Mechanism

Hofmann_Mechanism Amide 2-chloro-4-methylnicotinamide N_Bromoamide N-bromo-2-chloro-4- methylnicotinamide Amide->N_Bromoamide Br2, NaOH Isocyanate 2-chloro-4-methyl-3- pyridyl isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic acid intermediate Isocyanate->Carbamic_Acid H2O Amine 3-Amino-2-chloro-4- methylpyridine Carbamic_Acid->Amine -CO2

Caption: Mechanism of the Hofmann Rearrangement.

Experimental Workflow

Experimental_Workflow Start Start: 2-chloro-4- methylnicotinamide Reaction Hofmann Rearrangement (Br2, NaOH, H2O) Start->Reaction Workup Extraction with organic solvent Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure 3-Amino-2-chloro-4- methylpyridine Purification->Product

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Hofmann rearrangement of nicotinamide derivatives.[13]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
2-chloro-4-methylnicotinamideC7H7ClN2O170.6017.06 g0.1
Sodium HydroxideNaOH40.0016.0 g0.4
BromineBr2159.8117.58 g (5.6 mL)0.11
Deionized WaterH2O18.02150 mL-
DichloromethaneCH2Cl284.933 x 100 mL-
Saturated Sodium BicarbonateNaHCO3 (aq)-As needed-
Saturated Sodium ThiosulfateNa2S2O3 (aq)-As needed-
Anhydrous Sodium SulfateNa2SO4142.04As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Safety Precautions

Bromine is highly corrosive, toxic, and volatile.[14] It can cause severe burns upon contact with skin and is harmful if inhaled.[14] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[15] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of a spill.[16]

Sodium hydroxide is a strong base and is corrosive.[17] It can cause severe skin and eye damage.[17][18] Wear appropriate PPE when handling solid NaOH and its solutions. The dissolution of NaOH in water is highly exothermic.

Step-by-Step Procedure
  • Preparation of Sodium Hypobromite Solution:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 16.0 g (0.4 mol) of sodium hydroxide in 150 mL of deionized water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add 17.58 g (5.6 mL, 0.11 mol) of bromine dropwise to the cold, stirred sodium hydroxide solution. Maintain the temperature below 10 °C during the addition. The color of the solution will turn pale yellow.

  • Hofmann Rearrangement Reaction:

    • To the freshly prepared cold sodium hypobromite solution, add 17.06 g (0.1 mol) of 2-chloro-4-methylnicotinamide in one portion with vigorous stirring.

    • Continue stirring in the ice bath for 15-20 minutes.

    • Remove the ice bath and slowly heat the reaction mixture to 70-75 °C using a heating mantle.

    • Maintain this temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts.

    • Wash the combined organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with a saturated sodium thiosulfate solution to remove any residual bromine.

    • Finally, wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude 3-Amino-2-chloro-4-methylpyridine can be purified by either column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) or by recrystallization from an appropriate solvent.[3][19][20]

Expected Results and Characterization

The expected yield of 3-Amino-2-chloro-4-methylpyridine is typically in the range of 70-85%. The purified product should be a solid with a defined melting point. Characterization can be performed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the final product.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be a cause. Ensure the reaction is heated for a sufficient amount of time and monitor by TLC. Also, ensure efficient extraction of the product.

  • Impure Product: The presence of unreacted starting material or byproducts may require optimization of the purification method. A different solvent system for recrystallization or column chromatography may be necessary.

  • Formation of Side Products: Over-oxidation can occur if the reaction conditions are too harsh.[21] Careful control of temperature is crucial.

Conclusion

The Hofmann rearrangement provides a reliable and scalable method for the synthesis of 3-Amino-2-chloro-4-methylpyridine from 2-chloro-4-methylnicotinamide.[5][12] By following this detailed protocol and adhering to the necessary safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications.

References

  • Hasegawa, Y., et al. (1988). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

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  • OUCI. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Available from: [Link]

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Scalable synthesis of 3-Chloro-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 3-Chloro-2-methylpyridin-4-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a critical pyridine derivative widely utilized as a key building block in pharmaceutical synthesis. Its structural features make it an essential intermediate, particularly in the production of antiviral medications. This document provides a detailed guide for the scalable synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore various synthetic strategies, focusing on a robust and scalable route that circumvents the challenges associated with earlier methods, such as hazardous reagents and poor regioselectivity. The protocols herein are presented with an emphasis on the underlying chemical principles, in-process controls for self-validation, and safety considerations to ensure reliable and safe execution on a larger scale.

Introduction and Strategic Overview

This compound, a substituted pyridine, is a crucial intermediate in the synthesis of complex heterocyclic compounds. While it has several applications, its most prominent role is in the industrial production of specific pharmaceutical agents. The molecule's structure, featuring a chlorine atom and an amine group on a methyl-substituted pyridine ring, offers versatile handles for further chemical modifications.

Historically, the synthesis of substituted pyridines has presented challenges, particularly concerning scalability. Early laboratory-scale methods for similar compounds often relied on nitration of picoline derivatives.[1][2] However, these approaches suffer from significant drawbacks when scaling up, including the use of harsh nitrating agents, potential for runaway reactions, and the formation of undesired regioisomers that complicate purification.[1][2][3]

To address these limitations, more contemporary strategies have been developed to provide a safer, more efficient, and scalable pathway. This guide will focus on a multi-step synthesis that begins with readily available and less hazardous starting materials, proceeding through stable intermediates to yield the target compound with high purity.

Comparative Analysis of Synthetic Routes

Several synthetic pathways to produce aminopyridine derivatives have been documented. Understanding their relative merits is key to selecting a process suitable for scaling.

Synthetic RouteStarting MaterialsKey StepsAdvantagesDisadvantages & Scalability Issues
Route 1: Nitration of Picolines 2-amino-4-picoline or 2-hydroxy-4-picolineNitration, ReductionShort synthesisNon-selective nitration leads to isomeric mixtures; Thermo-chemical hazards ("run-away" potential) make it unsuitable for large scale.[1][2][4]
Route 2: From Dihydroxy-pyridinecarbonitrile Ethyl acetoacetate, CyanacetamideDichlorination, De-chlorination, Re-chlorinationAvoids direct nitrationRequires multiple selective chlorination/dehalogenation steps which need specialized, expensive equipment.[1]
Route 3: Michael Addition Route Ethyl cyanoacetate, CrotonaldehydeMichael addition, Cyclization, Amide formation, ReductionConvergent approachThe Michael addition step is reported to be slow and the cyclization is low-yielding, hindering scalability.[1][2]
Route 4: Malononitrile-based Synthesis Malononitrile, Acetone, Triethyl orthoformateKnoevenagel condensation, Cyclization, Chlorination, Hydrolysis, Hofmann RearrangementAvoids hazardous nitration; Good yields; Utilizes common reagents.Multi-step process requiring careful control of each stage.

Based on this analysis, the Malononitrile-based Synthesis (Route 4) emerges as a superior strategy for scalable production due to its avoidance of hazardous nitration and its reliance on more controlled chemical transformations. The remainder of this guide will provide a detailed protocol for this route.

Recommended Scalable Synthesis Workflow

The recommended pathway is a multi-step process designed for control and scalability. It begins with the condensation of acetone and malononitrile and proceeds through several key intermediates.

Overall Synthesis Workflow Diagram

The following diagram outlines the complete synthetic sequence from starting materials to the final product, this compound.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A Acetone D Isopropylidenemalononitrile A->D Knoevenagel Condensation B Malononitrile B->D Knoevenagel Condensation C Triethyl Orthoformate E Enol Ether/Acetal Mixture C->E Condensation w/ Acetic Anhydride D->E Condensation w/ Acetic Anhydride F 2-Hydroxy-4-methyl-3-pyridinecarbonitrile E->F Ring Closure (Ammonia) & Diazotization/Hydrolysis G 2-Chloro-4-methyl-3-pyridinecarbonitrile F->G Chlorination (POCl3) H 2-Chloro-4-methylnicotinamide G->H Hydrolysis (H2SO4) I This compound H->I Hofmann Rearrangement

Caption: Scalable synthesis workflow for this compound.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the scalable synthesis route. Each step is designed to be self-validating through in-process controls and characterization.

Step 1: Synthesis of 2-Hydroxy-4-methyl-3-pyridinecarbonitrile

This initial phase involves a series of reactions starting from basic commodity chemicals to construct the core pyridine ring.

  • Part A: Knoevenagel Condensation of Acetone and Malononitrile

    • Principle: This reaction forms isopropylidenemalononitrile. The choice of catalyst is crucial for driving the reaction to completion efficiently.

    • Protocol:

      • To a suitable reaction vessel, add acetone and malononitrile.

      • A catalyst, such as piperidinium acetate, is added to facilitate the condensation.[4]

      • The reaction is typically run at a controlled temperature to manage the exotherm and maximize yield.

  • Part B: Condensation with Triethyl Orthoformate

    • Principle: The isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride. This step builds the carbon backbone necessary for cyclization.[1]

    • Protocol:

      • The product from Part A is dissolved in acetic anhydride.

      • Triethyl orthoformate is added, and the mixture is heated.[1]

      • The reaction progress is monitored until the starting material is consumed. The resulting product is a mixture of an enol ether and an acetal.[1]

  • Part C: Ring Closure and Hydrolysis

    • Principle: The mixture from the previous step undergoes ring closure with anhydrous ammonia to form the pyridine ring. Subsequent treatment with sodium nitrite and then water (via an in-situ diazonium salt) yields the desired 2-hydroxy intermediate.[1][3]

    • Protocol:

      • The crude mixture is treated with anhydrous ammonia in a solvent like ethanol to facilitate cyclization.[1][3]

      • The resulting aminopyridine intermediate is then converted to a diazonium salt using sodium nitrite in an acidic medium.

      • This salt is hydrolyzed in-situ by water to produce 2-hydroxy-4-methyl-3-pyridinecarbonitrile.[1][3] The solid product can be isolated by filtration.[4]

    • Characterization: The product, 3-cyano-4-methyl-2-pyridone, should be characterized. Melting point: 230-232 °C.[4]

Step 2: Chlorination to 2-Chloro-4-methyl-3-pyridinecarbonitrile
  • Principle and Causality: The hydroxyl group at the 2-position of the pyridine ring is replaced with a chlorine atom. Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for this transformation. The addition of PCl₅ can enhance its efficacy. This step is critical for introducing the chloro-substituent found in the final product.

  • Protocol:

    • To a reaction vessel equipped for reflux and gas scrubbing (to handle HCl fumes), add 2-hydroxy-4-methyl-3-pyridinecarbonitrile.

    • Carefully add phosphorus oxychloride (POCl₃). A small amount of phosphorus pentachloride (PCl₅) can be added to improve the reaction.[4]

    • Heat the mixture to reflux (approx. 115 °C) for 1-2 hours.[1][4]

    • After completion, excess POCl₃ is removed under reduced pressure.[1][4]

    • The residue is cautiously quenched by pouring it into ice water.

    • The solid crystalline product is isolated by filtration, washed with water, and dried.

  • In-Process Controls: The reaction can be monitored by TLC or HPLC to ensure the disappearance of the starting material.

  • Yield and Purity: Expected yield is high (e.g., 89.2%).[1] Melting point: 109-110 °C.[1] Purity can be assessed by HPLC analysis.

Step 3: Hydrolysis to 2-Chloro-4-methylnicotinamide
  • Principle and Causality: The nitrile group is hydrolyzed to a primary amide under strong acidic conditions. Concentrated sulfuric acid is an excellent reagent for this transformation, as it acts as both the acid catalyst and the solvent.

  • Protocol:

    • In a stirred reaction vessel, carefully add 2-chloro-4-methyl-3-pyridinecarbonitrile to concentrated sulfuric acid at a controlled temperature (e.g., 90 °C).[4]

    • Heat the mixture to approximately 100 °C and hold for 2-3 hours.[3][4]

    • Cool the reaction mixture slightly (e.g., to 90 °C) and then add water.[4]

    • Further cool the mixture to about 10 °C to precipitate the product.[4]

    • Isolate the solid amide by filtration, wash with water, and dry.

  • Characterization: Melting point: 178-180 °C.[3] The structure can be confirmed by NMR spectroscopy.

Step 4: Hofmann Rearrangement to this compound
  • Principle and Causality: This is the final key transformation where the amide is converted to a primary amine with the loss of one carbon atom. The Hofmann rearrangement is a classic method for this conversion. It involves treating the amide with a strong base (like sodium hydroxide) and a halogen (like bromine or a hypohalite solution).

  • Reaction Scheme:

Caption: Final Hofmann rearrangement step.

  • Protocol:

    • Prepare a solution of sodium hydroxide in water and cool it to 0-10 °C.

    • Add a source of hypohalite, such as 10% sodium hypochlorite (NaClO) solution or bromine.[4][5]

    • Add the 2-chloro-4-methylnicotinamide to the cold basic hypohalite solution.

    • Stir the mixture for a period (e.g., 1 hour) while maintaining the low temperature.[5]

    • Slowly heat the reaction mixture to around 60-70 °C and hold for 1-3 hours to complete the rearrangement.[4][5]

    • After cooling to room temperature, the product can be extracted using an organic solvent like dichloromethane.[4]

    • The organic extracts are combined, dried, and the solvent is removed by rotary evaporation to yield the final product.

  • Yield and Purity: Expected yield is around 85%.[4] Melting point: 67-71 °C.[6] Purity can be confirmed by GC or HPLC.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Always add acid to water, never the other way around. Use appropriate PPE.

  • Hofmann Rearrangement: This reaction can be exothermic. Maintain careful temperature control, especially during the initial addition of the amide. Use of bromine requires extra caution due to its high toxicity and volatility. Sodium hypochlorite is a safer alternative for large-scale work.

Conclusion

The synthetic route detailed in this application note, starting from malononitrile and acetone, represents a scalable, safe, and efficient method for producing this compound. By avoiding the hazardous and non-selective nitration reactions of older methods and employing a series of controlled, high-yielding steps, this protocol is well-suited for industrial and drug development applications. The inclusion of in-process controls and detailed characterization at each stage ensures a robust and reproducible process, delivering a high-purity final product essential for pharmaceutical manufacturing.

References

  • Durmus, A., Gunbas, G., Farmer, S. C., Olmstead, M. M., Mascal, M., Legese, B., Cho, J.-Y., Beingessner, R. L., Yamazaki, T., & Fenniri, H. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. Journal of Organic Chemistry, 78(22), 11421–11426. [Link]

  • Nummy, D. L., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Gupton, J. T., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • PrepChem.com. Synthesis of 4-nitropyridine. [Link]

  • PubChem. 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitropyridine-N oxide. [Link]

  • NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

  • Mondal, R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Nummy, D. L., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

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Application Note: The Central Role of 3-Amino-2-chloro-4-methylpyridine in Modern Nevirapine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-2-chloro-4-methylpyridine in the synthesis of Nevirapine.

Introduction

Nevirapine (NVP) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of Human Immunodeficiency Virus (HIV-1) infections.[1][2] Its efficacy in combination therapies and in preventing mother-to-child transmission has made it a critical component of global HIV management strategies. The immense demand, particularly in resource-limited settings, necessitates highly efficient and cost-effective manufacturing processes. A key starting material that has enabled significant advancements in Nevirapine synthesis is 3-Amino-2-chloro-4-methylpyridine, commonly referred to as CAPIC (2-Chloro-3-Amino-4-Picoline).[1][3] This document provides a detailed exploration of the synthetic routes involving CAPIC, focusing on the evolution from multi-step procedures to streamlined, high-yield, one-pot processes.

Causality of Experimental Design: Why CAPIC is a Strategic Precursor

The molecular architecture of Nevirapine consists of a tricyclic dipyrido[3,2-b:2',3'-e][1][4]diazepine core. The synthesis of this structure is logically approached by connecting two substituted pyridine rings and subsequently forming the central seven-membered diazepine ring. CAPIC provides one of these essential pyridine building blocks, pre-functionalized with the necessary amine and chloro groups at positions that are ideal for the key bond-forming reactions.

The first-generation commercial synthesis of Nevirapine involved the reaction of CAPIC with 2-chloronicotinic acid.[4][5] While effective, this pathway presented challenges in terms of overall yield, which was only about 59%.[4] Subsequent process improvements led to a more streamlined and economically viable approach that still relies on CAPIC as the fundamental starting material but utilizes a different coupling partner to enable a more efficient reaction cascade.[4][5]

Primary Synthetic Pathway: A Streamlined, One-Pot Condensation and Cyclization

Modern, cost-effective Nevirapine synthesis has converged on a two-reaction, single-solvent process.[5] This "one-pot" or "telescoped" approach significantly reduces operational complexity, solvent waste, and production costs, while achieving an impressive overall yield of approximately 87%.[5] The process hinges on the reaction between CAPIC and methyl 2-cyclopropylaminonicotinate (Me-CAN), which proceeds through a distinct intermediate followed by an intramolecular cyclization.

The two key transformations are:

  • Amide Bond Formation: The nucleophilic 3-amino group of CAPIC attacks the activated carbonyl group of Me-CAN to form a crucial amide intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine, referred to as CYCLOR.[4][5]

  • Intramolecular Cyclization: In the presence of a strong base, the CYCLOR intermediate undergoes an intramolecular nucleophilic aromatic substitution. The amide nitrogen (after deprotonation) displaces the chlorine atom on the CAPIC moiety to form the seven-membered diazepine ring, yielding Nevirapine.[4][6]

The choice of a high-boiling, aprotic solvent like diglyme is critical, as it is suitable for both the initial condensation and the higher-temperature cyclization step, thereby eliminating the need for costly and time-consuming solvent swaps.[4] Sodium hydride (NaH) serves as the common strong base for both stages.[5]

Visualizing the Synthetic Pathway

The following diagram illustrates the streamlined, two-step synthesis of Nevirapine from CAPIC and Me-CAN.

Nevirapine Synthesis Pathway CAPIC 3-Amino-2-chloro-4-methylpyridine (CAPIC) CYCLOR Intermediate (CYCLOR) CAPIC->CYCLOR Step 1: Amidation NaH, Diglyme 60-65°C MeCAN Methyl 2-cyclopropylaminonicotinate (Me-CAN) MeCAN->CYCLOR Step 1: Amidation NaH, Diglyme 60-65°C NVP Nevirapine CYCLOR->NVP Step 2: Cyclization (Heat) 80-85°C

Caption: Streamlined synthesis of Nevirapine.

Detailed Experimental Protocol: One-Pot Nevirapine Synthesis

This protocol describes a laboratory-scale, one-pot synthesis of Nevirapine from CAPIC and Me-CAN. It is based on processes that have been optimized for high yield and purity.[4][5]

Safety Precautions:

  • Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Diglyme is a high-boiling ether. Avoid inhalation and ensure adequate ventilation.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials & Equipment:

  • 3-Amino-2-chloro-4-methylpyridine (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diglyme, anhydrous

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermocouple or thermometer

  • Heating mantle

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Step 1: Synthesis of Crude Nevirapine

Part A: Formation of the CYCLOR Intermediate

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermocouple, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add sodium hydride (e.g., 1.0 eq) and anhydrous diglyme (e.g., 50 mL). Begin stirring to create a suspension.

  • CAPIC Addition: Add 3-Amino-2-chloro-4-methylpyridine (CAPIC) (e.g., 1.0 eq) to the suspension. The order of addition can be adjusted as there is no significant reaction at room temperature.[5]

  • Heating: Heat the mixture to 60-65°C. This temperature range is optimal for promoting the reaction while minimizing the formation of impurities.[5]

  • Me-CAN Addition: Dissolve methyl 2-cyclopropylaminonicotinate (Me-CAN) (e.g., 1.1 eq, a slight excess is used) in anhydrous diglyme (e.g., 20 mL) and add it to the reaction mixture dropwise via an addition funnel over 30-60 minutes.

    • Causality: A slow addition rate is crucial to prevent the hydrolysis of the Me-CAN ester by any trace moisture and to control the slight exotherm of the reaction.[5]

  • Reaction Monitoring (IPC): Maintain the reaction temperature at 60-65°C. The reaction progress can be monitored by HPLC, checking for the complete consumption of CAPIC and the formation of the CYCLOR intermediate. Typically, this step takes a few hours.

Part B: Cyclization to Nevirapine 7. Temperature Increase: Once the formation of CYCLOR is complete, slowly increase the temperature of the reaction mixture to 80-85°C. 8. Cyclization Reaction: Hold the mixture at this temperature to facilitate the intramolecular ring-closure reaction. This step is typically complete within 2-4 hours. The strong basicity provided by NaH is essential for deprotonating the amide nitrogen, which then acts as the nucleophile to displace the chloride and form the diazepine ring. 9. Reaction Completion: Monitor the conversion of CYCLOR to Nevirapine by HPLC. Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Purification
  • Quenching: Carefully and slowly quench the reaction by adding a protic solvent (e.g., isopropanol followed by water) to neutralize the excess sodium hydride. This is a highly exothermic step and must be done with caution, preferably in an ice bath.

  • Precipitation: The crude Nevirapine product will precipitate from the aqueous mixture.

  • Isolation: Isolate the crude solid by vacuum filtration and wash the filter cake with water to remove inorganic salts and residual diglyme.

  • Purification: The crude Nevirapine can be purified to meet USP specifications. A common method involves dissolving the crude product in an acidic aqueous solution, treating with activated carbon to remove colored impurities, filtering, and then re-precipitating the pure Nevirapine by adjusting the pH with a base.[5]

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 70-80°C) to yield pure Nevirapine.

Data Summary: One-Pot Nevirapine Synthesis

The following table summarizes the typical reaction parameters for the streamlined synthesis.

ParameterValue/CompoundRationale
Key Reactant 1 3-Amino-2-chloro-4-methylpyridine (CAPIC)Provides one of the core pyridine rings.
Key Reactant 2 Methyl 2-cyclopropylaminonicotinate (Me-CAN)Provides the second pyridine ring and cyclopropylamine moiety.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for both reaction steps.
Solvent DiglymeHigh-boiling aprotic solvent suitable for the entire sequence.[4]
Temp. (Step 1A) 60 - 65 °CBalances reaction rate with impurity control.[5]
Temp. (Step 1B) 80 - 85 °CProvides sufficient energy for the intramolecular cyclization.
Overall Yield ~87%High efficiency due to the one-pot nature of the process.[5]
Visualizing the Experimental Workflow

This diagram outlines the logical flow of the one-pot experimental protocol.

Experimental Workflow cluster_synthesis Step 1: One-Pot Synthesis cluster_purification Step 2: Work-up & Purification A Reagent Charging (NaH, Diglyme, CAPIC) B Heating to 60-65°C A->B C Slow Addition of Me-CAN B->C D Amidation Reaction (Formation of CYCLOR) C->D E Heating to 80-85°C D->E F Cyclization Reaction (Formation of Crude NVP) E->F G Reaction Quenching (Isopropanol/Water) F->G Cool to RT H Precipitation & Filtration G->H I Acid/Base Purification (with Carbon Treatment) H->I J Final Isolation & Drying I->J K Final Product J->K Pure Nevirapine

Caption: Workflow for the one-pot synthesis of Nevirapine.

References

  • WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google P
  • Nevirapine Batch Transfer Document. [Link]

  • US5569760A - Process for preparing nevirapine - Google P
  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. [Link]

  • Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed. [Link]

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Application Note: Synthesis of 3-Chloro-2-methylpyridin-4-amine via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 3-Chloro-2-methylpyridin-4-amine, a key intermediate in the manufacturing of various pharmaceutical compounds. The described methodology centers on the Hofmann rearrangement of 2-chloro-4-methylnicotinamide. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. While several synthetic routes to this compound have been reported, the Hofmann rearrangement of 2-chloro-4-methylnicotinamide offers a reliable and well-understood pathway. This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[1][2]

This application note will first elucidate the multi-step synthesis of the precursor, 2-chloro-4-methylnicotinamide, followed by a detailed mechanistic discussion of the Hofmann rearrangement. A validated experimental protocol for both the precursor synthesis and the final rearrangement is provided, along with data interpretation guidelines.

Synthesis of the Precursor: 2-Chloro-4-methylnicotinamide

The synthesis of the amide precursor is a two-step process starting from 4-methyl-3-cyano-2-pyridone.

Chlorination of 4-methyl-3-cyano-2-pyridone

The first step involves the chlorination of 4-methyl-3-cyano-2-pyridone to yield 2-chloro-3-cyano-4-methylpyridine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

Hydrolysis of 2-chloro-3-cyano-4-methylpyridine

The resulting 2-chloro-3-cyano-4-methylpyridine is then subjected to acidic hydrolysis to convert the nitrile group into a primary amide. Concentrated sulfuric acid is commonly employed for this step.

The Hofmann Rearrangement: A Detailed Mechanism

The core of this synthetic strategy is the Hofmann rearrangement, which transforms 2-chloro-4-methylnicotinamide into this compound. The reaction is typically carried out using bromine in an aqueous solution of a strong base, such as sodium hydroxide.[3][4][5] The in-situ generated sodium hypobromite is the active oxidizing agent.

The mechanism proceeds through the following key steps:

  • Deprotonation and N-Bromination: The reaction initiates with the deprotonation of the primary amide by the hydroxide ion, forming an amide anion. This anion then acts as a nucleophile, attacking molecular bromine to form an N-bromoamide intermediate.

  • Second Deprotonation: A second deprotonation of the N-bromoamide by the hydroxide ion results in the formation of a bromoamide anion.

  • Rearrangement to Isocyanate: The bromoamide anion is unstable and undergoes a concerted rearrangement. The pyridyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the bromide ion. This step is the key rearrangement and results in the formation of a 2-chloro-4-methyl-3-pyridyl isocyanate intermediate.

  • Hydrolysis of the Isocyanate: The isocyanate intermediate is then attacked by water in a nucleophilic addition reaction to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final product, this compound.

Mechanistic Diagram

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Mechanism amide 2-Chloro-4-methylnicotinamide anion Amide Anion amide->anion + OH⁻ nbromoamide N-Bromoamide anion->nbromoamide + Br₂ bromoamide_anion Bromoamide Anion nbromoamide->bromoamide_anion + OH⁻ isocyanate Isocyanate Intermediate bromoamide_anion->isocyanate Rearrangement - Br⁻ carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine This compound carbamic_acid->amine - CO₂ Synthesis_Workflow cluster_1 Synthetic Pathway to this compound start 4-methyl-3-cyano-2-pyridone step1 Chlorination (POCl₃, PCl₅) start->step1 intermediate1 2-chloro-3-cyano-4-methylpyridine step1->intermediate1 step2 Hydrolysis (conc. H₂SO₄) intermediate1->step2 intermediate2 2-chloro-4-methylnicotinamide step2->intermediate2 step3 Hofmann Rearrangement (Br₂, NaOH, H₂O) intermediate2->step3 product This compound step3->product

Sources

Regioselective synthesis of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the regioselective synthesis of 3-Amino-2-chloro-4-methylpyridine, a pivotal intermediate in pharmaceutical manufacturing. This document provides a comprehensive, step-by-step protocol, elucidates the underlying chemical principles for achieving high regioselectivity, and is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

3-Amino-2-chloro-4-methylpyridine (often abbreviated as CAPIC) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its most notable application is as a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.[2] The specific arrangement of the amino, chloro, and methyl groups on the pyridine ring is crucial for its subsequent reactivity in constructing complex heterocyclic systems.

The synthesis of substituted pyridines often presents significant challenges in controlling regioselectivity. Early methods for producing 3-amino-2-chloro-4-methylpyridine, such as the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, were hampered by the formation of multiple isomers and potential thermochemical hazards, making them unsuitable for large-scale production.[3][2][4][5] Other routes required complex dichlorination and selective dehalogenation steps, necessitating specialized and expensive manufacturing equipment.[3] The protocol detailed herein is based on a regioselective method starting from readily available and inexpensive materials: malononitrile and acetone.[3][2] This multi-step synthesis is designed to provide a high yield of the desired product with excellent regiocontrol.

Overview of the Regioselective Synthetic Pathway

The chosen synthetic strategy involves a sequence of reactions that build the pyridine ring and then systematically install the required functional groups in a regiocontrolled manner. The key to the regioselectivity of this process is the final step, a Hofmann rearrangement, which unambiguously places the amino group at the C-3 position.

The overall workflow can be visualized as follows:

G cluster_1 Ring Formation cluster_2 Functional Group Interconversion cluster_3 Final Amination A Malononitrile + Acetone B Isopropylidenemalononitrile A->B Knoevenagel C Aldehyde/Enol Ether Intermediate B->C Vilsmeier-Haack type D 2-Hydroxy-4-methyl-3-cyanopyridine C->D Cyclization/Hydrolysis E 2-Chloro-4-methyl-3-pyridinecarbonitrile D->E Chlorination (POCl3) F 2-Chloro-4-methyl-3-carboxamide E->F Hydrolysis (H2SO4) G 3-Amino-2-chloro-4-methylpyridine F->G Hofmann Rearrangement

Caption: Overall synthetic workflow from simple precursors to the final product.

Detailed Experimental Protocols

This section provides a step-by-step guide for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Part 1: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine

This initial phase constructs the core pyridine ring system.

  • Step 1a: Knoevenagel Condensation. Acetone and malononitrile are reacted to form isopropylidenemalononitrile.[3]

  • Step 1b: Condensation with Triethyl Orthoformate. The intermediate from Step 1a is then condensed with triethyl orthoformate in acetic anhydride.[3]

  • Step 1c: Ring Closure and Hydrolysis. The resulting mixture is treated with ammonia to form an aminonitrile intermediate, which is then hydrolyzed to the stable 2-hydroxypyridine derivative.[3]

A detailed, integrated protocol for this multi-step sequence can be found in the cited patent literature.[3]

Part 2: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

This step converts the hydroxyl group at the 2-position to a chlorine atom, a necessary precursor for the final product.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Hydroxy-4-methyl-3-cyanopyridine 134.14 10.0 g 0.0745

| Phosphorus oxychloride (POCl₃) | 153.33 | 60 mL | - |

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 2-hydroxy-4-methyl-3-cyanopyridine and 60 mL of phosphorus oxychloride.[3]

  • Heat the mixture to reflux and maintain for one hour. The solution will become homogeneous.

  • After one hour, cool the reaction mixture to room temperature.

  • Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice/water. This step is highly exothermic and should be performed with care in a fume hood.

  • A crystalline solid will precipitate. Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.

    • Expected Yield: 10.2 g (89.2%)[3]

    • Melting Point: 109-110 °C[3]

Part 3: Synthesis of 2-Chloro-4-methyl-3-carboxamide

The nitrile functional group is hydrolyzed to a carboxamide, setting the stage for the Hofmann rearrangement.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-4-methyl-3-pyridinecarbonitrile 152.58 6.33 g 0.0415
Concentrated Sulfuric Acid (H₂SO₄) 98.08 6 mL -
Ammonium Hydroxide (NH₄OH) 35.04 As needed -

| Ethyl Acetate | - | As needed | - |

Protocol:

  • In a suitable flask, add 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile to 6 mL of concentrated sulfuric acid.[2][5]

  • Heat the stirred solution to 100 °C and maintain for one hour.

  • Cool the reaction mixture and carefully pour it onto ice water.

  • Make the solution alkaline by the slow addition of concentrated ammonium hydroxide. Ensure the temperature is controlled during neutralization.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crystalline residue.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-4-methyl-3-carboxamide.

    • Expected Yield: 4.9 g (69%)[2][5]

    • Melting Point: 178-180 °C[2][5]

Part 4: Hofmann Rearrangement to 3-Amino-2-chloro-4-methylpyridine

This is the key regioselective step. The Hofmann rearrangement of the carboxamide at the 3-position exclusively yields the 3-amino product.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-4-methyl-3-carboxamide 170.60 13.2 g 0.077
Sodium Hydroxide (NaOH) 40.00 11.7 g 0.293
Bromine (Br₂) 159.81 14.2 g 0.089

| Water | 18.02 | 11 mL | - |

Protocol:

  • Prepare a solution of sodium hydroxide (11.7 g) in water (11 mL) in a flask, and cool it to 0 °C in an ice bath.[2][5]

  • Slowly add bromine (14.2 g) dropwise to the cold sodium hydroxide solution, ensuring the temperature remains at or below 0 °C. This forms a pale yellow sodium hypobromite solution.[2][5]

  • Add the 2-chloro-4-methyl-3-carboxamide (13.2 g) in portions to the hypobromite solution, maintaining the temperature between 0-5 °C.[2][5]

  • Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 75 °C over one hour.

  • Maintain the temperature at 60-75 °C for an additional two hours.[2][5]

  • Cool the mixture overnight to allow the product to crystallize.

  • Collect the crystalline product by filtration and wash with cold water.

  • Dry the product to obtain 3-amino-2-chloro-4-methylpyridine.

    • Expected Yield: 10.0 g (90.6%)[2][5]

    • Melting Point: 62-64 °C[2][5]

Scientific Integrity and Mechanistic Rationale

The trustworthiness of this protocol lies in its logical, step-wise construction and the inherent regioselectivity of the key chemical transformations.

  • Ring Formation: The initial steps build the substituted pyridine ring from acyclic precursors. This approach avoids the regioselectivity issues associated with direct substitution on a pre-formed pyridine ring.

  • Chlorination with POCl₃: The conversion of the 2-hydroxypyridine (which exists predominantly in the 2-pyridone tautomeric form) to a 2-chloropyridine is a standard and high-yielding reaction. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

  • Hofmann Rearrangement: This is the cornerstone of the synthesis's regioselectivity. The reaction proceeds through the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate intermediate. Subsequent hydrolysis and decarboxylation yield the primary amine. Because the starting carboxamide group is unequivocally at the C-3 position, the resulting amino group can only be formed at this same position. This avoids the formation of other isomers.

Conclusion

The synthetic route starting from malononitrile and acetone provides a robust, scalable, and highly regioselective method for the production of 3-amino-2-chloro-4-methylpyridine. By carefully controlling the sequence of reactions and leveraging the predictable nature of the Hofmann rearrangement, this protocol overcomes the challenges associated with earlier synthetic approaches. This application note serves as a reliable guide for researchers and drug development professionals, enabling the efficient synthesis of this vital pharmaceutical intermediate.

References

  • WO2000043365A1: Synthesis of 3-amino-2-chloro-4-methylpyridine
  • US6111112A: Synthesis of 3-amino-2-chloro-4-methylpyridine
  • US6399781B1: Process for making 3-amino-2-chloro-4-methylpyridine.
  • WO2000043364A1: Synthesis of 3-amino-2-chloro-4-methylpyridine
  • EP1064265B1: Synthesis of 3-amino-2-chloro-4-methylpyridine
  • Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Notes & Protocols: Continuous Flow Synthesis of Nevirapine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The global demand for effective antiretroviral therapies, such as Nevirapine, necessitates manufacturing processes that are not only cost-effective but also efficient, scalable, and inherently safe.[1] Traditional batch manufacturing of Active Pharmaceutical Ingredients (APIs) often faces challenges related to scalability, heat management, and the handling of hazardous reagents.[2][3] This guide details the application of continuous flow chemistry to the synthesis of key intermediates for Nevirapine, a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[4] By leveraging the advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles—these protocols offer a robust pathway to streamline API production.[5][6][7][8] We present detailed methodologies for the synthesis of a critical precursor to 2-chloro-3-amino-4-picoline (CAPIC) and the subsequent cyclization to form the core Nevirapine structure, demonstrating the transformative potential of continuous manufacturing in the pharmaceutical industry.[9]

Introduction: The Case for Flow Chemistry in Nevirapine Synthesis

Nevirapine is a cornerstone of combination antiretroviral therapy, and ensuring its affordable and widespread availability is a global health priority.[1] The synthesis of Nevirapine involves the coupling of two substituted pyridine precursors, a process that traditionally involves hazardous reagents and challenging reaction conditions.[10]

Continuous flow chemistry offers a paradigm shift from conventional batch processing.[3] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides numerous advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, drastically reducing the risk of thermal runaways, especially in highly exothermic reactions or when using reagents like sodium hydride.[3][11][12]

  • Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control that is often unachievable in large batch vessels.[5][6] This leads to higher selectivity, reduced byproduct formation, and more consistent product quality.[7]

  • Rapid Optimization and Scalability: Process parameters such as temperature, pressure, residence time, and stoichiometry can be varied quickly, allowing for rapid reaction optimization.[13] Scaling up production is achieved by either running the system for longer durations ("scaling out") or by using multiple reactors in parallel, which avoids the complex re-validation often required when scaling up batch reactors.[7][8]

  • Integration of Process Analytical Technology (PAT): Continuous flow systems are ideally suited for the integration of real-time monitoring tools (e.g., FTIR, HPLC, NMR).[14][15][16] This enables continuous quality assurance and the implementation of automated feedback loops for process control, ensuring the final product meets specifications.[14][17]

This document provides two detailed application protocols for key steps in the Nevirapine synthesis, adapted for a continuous flow regime.

Overview of the Nevirapine Synthetic Pathway

The synthesis of Nevirapine fundamentally relies on the condensation and subsequent cyclization of two key pyridine-based intermediates. A common and cost-effective route involves the reaction of 2-chloro-3-amino-4-picoline (CAPIC) with a second precursor, such as methyl 2-cyclopropylaminonicotinate (Me-CAN) , under strongly basic conditions to form the tricyclic Nevirapine core.[10]

Our focus will be on the continuous synthesis of a strategic precursor to CAPIC and the final, critical cyclization step.

Application Protocol 1: Continuous Synthesis of 2-bromo-4-methylnicotinonitrile (CAPIC Precursor)

2-Chloro-3-amino-4-picoline (CAPIC) is a crucial building block for Nevirapine.[18] Its synthesis can be streamlined using flow chemistry, starting from inexpensive, acyclic materials. This protocol describes the synthesis of 2-bromo-4-methylnicotinonitrile, a key intermediate that can be readily converted to CAPIC. The process involves a Knoevenagel condensation followed by a cyclization reaction.[18]

Logical Workflow Diagram

G cluster_reagents Reagent Preparation cluster_system Continuous Flow System R1 Reagent A: Isopropylidenemalononitrile in Toluene P1 Pump A R1->P1 R2 Reagent B: Dimethylformamide dimethyl acetal (DMF-DMA) P2 Pump B R2->P2 R3 Reagent C: HBr in Acetic Acid P3 Pump C R3->P3 M1 T-Mixer 1 P1->M1 P2->M1 M2 T-Mixer 2 P3->M2 Reactor1 Heated Coil Reactor 1 (Enamine Formation) M1->Reactor1 Reactor2 Heated Coil Reactor 2 (Cyclization) M2->Reactor2 Reactor1->M2 PAT Inline FTIR/HPLC (Monitoring) Reactor2->PAT BPR Back Pressure Regulator Collection Product Collection (Crude 2-bromo-4- methylnicotinonitrile) BPR->Collection PAT->BPR

Caption: Workflow for the continuous synthesis of a CAPIC precursor.

Experimental Protocol

A. Reagent Preparation:

  • Solution A: Prepare a 0.5 M solution of isopropylidenemalononitrile in toluene.

  • Solution B: Prepare a 0.5 M solution of dimethylformamide dimethyl acetal (DMF-DMA) in toluene.

  • Solution C: Use a commercially available solution of 33 wt% hydrogen bromide (HBr) in acetic acid.

B. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. Use PFA or stainless steel tubing appropriate for the reagents.

  • Connect two syringe pumps (or equivalent) to deliver Solutions A and B to a T-mixer.

  • Connect the output of the first T-mixer to a heated coil reactor (Reactor 1). The volume of this reactor will determine the residence time for the first step.

  • Connect the output of Reactor 1 to a second T-mixer, where it will be combined with Solution C delivered by a third pump.

  • Connect the output of the second T-mixer to a second heated coil reactor (Reactor 2).

  • Place an inline Process Analytical Technology (PAT) probe (e.g., FTIR) after Reactor 2 to monitor the reaction completion in real-time.[19]

  • Install a back-pressure regulator (BPR) set to 5-10 bar after the PAT probe to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Direct the final output to a collection vessel.

C. Reaction Execution:

  • Set the temperature of Reactor 1 to 90-110°C and Reactor 2 to 70-90°C.

  • Begin pumping toluene through the entire system to prime it and establish a stable baseline.

  • Start pumping Solutions A, B, and C at the flow rates specified in the data table below. The flow rates are calculated to achieve the desired residence times and stoichiometry.

  • Allow the system to reach a steady state, which can be confirmed by stable readings from the inline PAT analyzer.[14]

  • Once at a steady state, begin collecting the product stream.

D. Work-up and Analysis:

  • The output stream is a solution of crude 2-bromo-4-methylnicotinonitrile.

  • This intermediate can be isolated via a batch crystallization process, which is often preferred to facilitate regulatory implementation.[18]

  • Analyze the product purity and yield using standard techniques such as HPLC and NMR.

Data Summary: Optimized Reaction Parameters
ParameterReactor 1 (Enamine Formation)Reactor 2 (Cyclization)Overall
Temperature 100 °C80 °C-
Residence Time 2 minutes5 minutes7 minutes
Flow Rate (Sol. A) 0.5 mL/min--
Flow Rate (Sol. B) 0.5 mL/min--
Flow Rate (Sol. C) 1.0 mL/min--
System Pressure --7 bar
Yield (Isolated) -->85%

Application Protocol 2: Telescoped Condensation and Cyclization to Nevirapine

This protocol describes the final two steps of the Nevirapine synthesis: the condensation of CAPIC with Me-CAN to form an amide intermediate (CYCLOR), followed by an intramolecular cyclization to yield Nevirapine.[10] In a flow process, these steps can be "telescoped" into a single, continuous operation.

Causality and Safety: This reaction traditionally uses sodium hydride (NaH), a highly reactive and flammable solid.[10] In batch processing, the addition of NaH and the subsequent exothermic reaction pose significant safety risks.[11] Continuous flow chemistry mitigates this risk by maintaining only a small amount of the reactive mixture within the reactor at any time, and the excellent heat transfer prevents the formation of hot spots and potential thermal runaways.[3][12]

Logical Workflow Diagram

G cluster_reagents Reagent Preparation cluster_system Continuous Flow System R1 Reagent A: CAPIC + Me-CAN in Diglyme P1 Pump A R1->P1 R2 Reagent B: Sodium Hydride (NaH) Slurry in Diglyme P2 Slurry Pump B R2->P2 M1 T-Mixer P1->M1 P2->M1 Reactor1 Heated Coil Reactor 1 (Condensation) M1->Reactor1 Reactor2 Heated Coil Reactor 2 (Cyclization) Reactor1->Reactor2 PAT Inline Monitoring Reactor2->PAT Quench Quenching (e.g., with Water) Collection Product Stream (Crude Nevirapine) Quench->Collection PAT->Quench

Caption: Telescoped continuous flow synthesis of Nevirapine.

Experimental Protocol

A. Reagent Preparation:

  • Solution A: Prepare a solution of 2-chloro-3-amino-4-picoline (CAPIC, 1.0 equiv.) and methyl 2-cyclopropylaminonicotinate (Me-CAN, 1.05 equiv.) in anhydrous diglyme.

  • Slurry B: Prepare a 60% slurry of sodium hydride (NaH, 1.8 equiv.) in anhydrous diglyme under an inert atmosphere (e.g., Nitrogen or Argon). Note: Handling NaH requires extreme caution and appropriate safety measures.

B. System Setup:

  • Assemble the flow system in an inert atmosphere glovebox or a well-ventilated fume hood with inert gas blanketing.

  • Use a slurry pump for the NaH suspension (Slurry B) and a standard HPLC or syringe pump for Solution A.

  • Connect the pumps to a T-mixer.

  • Connect the mixer outlet to a series of two heated coil reactors. Reactor 1 is for the initial condensation, and Reactor 2 provides the extended residence time at a higher temperature for the cyclization.

  • Install an inline quenching module after the reactors to safely neutralize any unreacted NaH before collection.

  • Direct the quenched product stream to a collection vessel for subsequent work-up (e.g., crystallization).

C. Reaction Execution:

  • Set the temperature of Reactor 1 to 60-65°C. This temperature is optimal for the formation of the CYCLOR intermediate while minimizing impurity formation.[10]

  • Set the temperature of Reactor 2 to 120-130°C to drive the final ring-closing cyclization.

  • Prime the system with anhydrous diglyme.

  • Begin pumping Solution A and Slurry B at the specified flow rates to achieve the desired residence times.

  • Allow the system to reach a steady state before collecting the product. The formation of Nevirapine can be monitored using online HPLC.[15][16]

D. Work-up and Analysis:

  • The crude Nevirapine in the quenched output stream is purified.

  • Purification is typically achieved via crystallization, which is identical to the methods used in the commercial batch process to ensure the final API has the correct solid-state properties.[10]

  • The final product is analyzed for purity and identity against USP specifications.

Data Summary: Optimized Reaction Parameters
ParameterReactor 1 (Condensation)Reactor 2 (Cyclization)Overall
Temperature 65 °C125 °C-
Residence Time 10 minutes20 minutes30 minutes
Stoichiometry CAPIC (1.0), Me-CAN (1.05), NaH (1.8)--
Solvent Anhydrous DiglymeAnhydrous Diglyme-
Yield (Overall) -->87%

Conclusion

The transition from batch to continuous flow manufacturing for the synthesis of Nevirapine intermediates represents a significant advancement in pharmaceutical production.[1][5] These protocols demonstrate that flow chemistry provides a safer, more efficient, and highly controllable environment for conducting challenging chemical transformations.[3][8] By improving the synthesis of key building blocks like CAPIC and streamlining the final cyclization step, continuous flow processes can lower manufacturing costs, reduce waste, and enhance the overall sustainability of Nevirapine production, ultimately contributing to better access to this essential medicine worldwide.[1][9]

References

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Yuhan CDMO.
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. (2024). SEQENS.
  • Process Analytical Technology for continuous flow (bio)chemistry. Certech.
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Wiley Online Library.
  • Flow Chemistry in the Pharmaceutical Industry. Syrris.
  • Flow Chemistry. The Pharma Master.
  • Role in API Manufacturing - Flow Chemistry. (2023). Asynt.
  • Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. (2025). Uniqsis.
  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment.
  • Continuous Flow Synthesis in Pharmaceutical Manufacturing. Mettler Toledo.
  • Safety assessment in development and operation of modular continuous-flow processes. Reaction Chemistry & Engineering (RSC Publishing).
  • Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? (2022).
  • Hazardous Reactions | Continuous Flow Chemistry. Asymchem.
  • Nevirapine P
  • Quality Considerations Using Continuous Flow Chemistry In API Manufacturing. Senieer.
  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review.
  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. (2025). Amar Equipment.
  • Nevirapine Batch Transfer Document.
  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). Beilstein Journal of Organic Chemistry.
  • Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering (RSC Publishing).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), a key intermediate in the production of pharmaceuticals like the HIV-1 reverse transcriptase inhibitor, Nevirapine.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during its synthesis. We provide in-depth, experience-driven insights to help you optimize your reaction outcomes and streamline your purification processes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the problem by identifying potential by-products and providing actionable solutions.

Q1: During the nitration of 2-hydroxy-4-picoline, my reaction yields a mixture of products that are difficult to separate. What is the likely impurity and how can I avoid it?

A1: The most significant by-product in this reaction is the undesired 5-nitro isomer, 2-hydroxy-4-methyl-5-nitropyridine.

  • Causality & Mechanism: The nitration of 2-hydroxy-4-picoline is an electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing. The hydroxyl group at position 2 directs nitration to positions 3 and 5. The methyl group at position 4 also directs to positions 3 and 5. While the 3-position is the target for producing the precursor to 3-amino-2-chloro-4-methylpyridine, the 5-position is also activated, leading to a mixture of isomers. This procedure is known to suffer from non-selective nitration.[1][2][3] Furthermore, these reactions can be highly exothermic and pose a thermal-chemical hazard, especially on a large scale.[2][3]

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain strict temperature control, typically below 10°C, during the addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid). Runaway reactions can decrease selectivity and pose a safety risk.

    • Alternative Routes: Due to the inherent lack of selectivity, it is often preferable to use a synthetic route that builds the pyridine ring with the desired substitution pattern already in place. Syntheses starting from acyclic precursors, such as those involving Knoevenagel condensation, avoid this problematic nitration step entirely.[1][2][4]

Q2: In the chlorination step to convert 3-cyano-4-methyl-2-pyridone into 2-chloro-3-cyano-4-methylpyridine, my yield is low and the starting material persists. How can I improve this conversion?

A2: Incomplete reaction is common and is typically due to insufficient reactivity of the chlorinating agent or inadequate reaction conditions. The primary impurity will be the starting pyridone.

  • Causality & Mechanism: The conversion of a 2-pyridone to a 2-chloropyridine is a nucleophilic substitution on the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), followed by elimination. The pyridone tautomerizes to its 2-hydroxypyridine form, which then acts as a nucleophile. The reaction requires high temperatures to drive it to completion.

  • Troubleshooting & Mitigation:

    • Choice of Reagent: While POCl₃ is commonly used, its reactivity can be enhanced. The addition of a catalytic amount of a stronger chlorinating agent like phosphorus pentachloride (PCl₅) can significantly improve conversion rates and reaction times.[4][5]

    • Temperature and Time: Ensure the reaction is heated to a vigorous reflux (typically around 115°C) for a sufficient duration, often 2-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[4][5]

    • Work-up Procedure: After the reaction, excess POCl₃ should be removed, often by distillation under reduced pressure, before quenching with water.[2][5] This prevents a highly exothermic and potentially hazardous quench. The product can then be isolated by filtration or extraction.

Q3: The final Hofmann rearrangement of 2-chloro-4-methyl-3-carboxamide gives me several by-products. What are they and how do I minimize them?

A3: The Hofmann rearrangement, while effective, can generate several impurities, including unreacted amide, the corresponding urea derivative, or products from incomplete rearrangement.

  • Causality & Mechanism: This reaction proceeds via an isocyanate intermediate after the initial N-bromination and base-induced rearrangement. This isocyanate is then hydrolyzed to the desired amine. Side reactions can occur if this intermediate reacts with other nucleophiles present in the mixture.

  • Troubleshooting & Mitigation:

    • Control of Stoichiometry: Use a slight excess of the hypobromite or hypochlorite solution to ensure complete conversion of the amide.

    • Temperature Staging: The reaction is often started at a low temperature (0-5°C) during the addition of the amide to the hypobromite solution.[6] After the initial reaction, the temperature is carefully raised (e.g., to 70°C) to drive the rearrangement and subsequent hydrolysis to completion.[4] This controlled temperature ramp minimizes side reactions.

    • Quenching and Extraction: Once the reaction is complete, ensure proper work-up to remove any remaining reactants. Extraction with a suitable organic solvent like methylene chloride is typically used to isolate the product.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Amino-2-chloro-4-methylpyridine and their main associated by-products?

A1: Several synthetic strategies exist, each with a unique by-product profile. The choice of route often depends on the scale, available equipment, and safety considerations.

Synthetic Route Starting Material(s)Key Transformation StepsCommon By-Products/IssuesReferences
2-Hydroxy-4-picolineNitration → Chlorination → Reduction2-Hydroxy-4-methyl-5-nitropyridine (positional isomer), thermal hazards.[1][2][3]
Malononitrile & Acetone (or other acyclic precursors)Knoevenagel condensation → Cyclization → Chlorination → Hydrolysis → Hofmann RearrangementUnreacted intermediates at each step (e.g., pyridone, nitrile, amide), potential for dimerization.[2][3][7]
2-Chloro-4-methyl-3-nitropyridineReduction of nitro groupIncompletely reduced intermediates (nitroso, hydroxylamine derivatives).[1][3]
Q2: How can I reliably analyze the purity of my 3-Amino-2-chloro-4-methylpyridine product and identify by-products?

A2: A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting impurities.[4][8] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a buffer, is a good starting point. UV detection is suitable as the pyridine ring is a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The mass spectrum provides the molecular weight of the impurity, which is critical for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their structures are known.[4]

  • Reference Standards: Whenever possible, use certified reference standards for both the final product and any known impurities to confirm peak identity and for accurate quantification.[9]

Part 3: Protocols & Visualizations

Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of 3-Amino-2-chloro-4-methylpyridine.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% B to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Analysis: Inject the sample and integrate all peaks. The purity is typically reported as the area percentage of the main peak.

Visualizations

Synthetic_Routes cluster_0 Route A: Nitration Pathway cluster_1 Route B: Acyclic Precursor Pathway cluster_2 Final Common Steps A1 2-Hydroxy-4-picoline A2 Nitration A1->A2 A3 Mixture of 3- and 5-Nitro Isomers A2->A3 A4 Separation/Purification A3->A4 A5 2-Hydroxy-4-methyl-3-nitropyridine A4->A5 C1 Chlorination (POCl3) A5->C1 B1 Malononitrile + Acetone B2 Condensation & Cyclization B1->B2 B3 3-Cyano-4-methyl- 2-pyridone B2->B3 B3->C1 C2 Hydrolysis (H2SO4) C1->C2 C3 Hofmann Rearrangement C2->C3 C4 3-Amino-2-chloro- 4-methylpyridine C3->C4

Caption: Overview of major synthetic pathways to 3-Amino-2-chloro-4-methylpyridine.

Troubleshooting_Workflow start Low Purity Detected by HPLC check_step Identify Reaction Step with Issue start->check_step nitration Nitration Step check_step->nitration Nitration chlorination Chlorination Step check_step->chlorination Chlorination hofmann Hofmann Step check_step->hofmann Hofmann isomer Problem: Isomer Mixture (e.g., 5-Nitro By-product) nitration->isomer incomplete_cl Problem: Starting Material (Pyridone) Remains chlorination->incomplete_cl hofmann_side Problem: Multiple Peaks (e.g., Urea By-product) hofmann->hofmann_side sol_isomer Solution: 1. Strict Temp. Control 2. Consider Alt. Route isomer->sol_isomer sol_cl Solution: 1. Add PCl5 Catalyst 2. Increase Reflux Time/Temp incomplete_cl->sol_cl sol_hofmann Solution: 1. Control Stoichiometry 2. Implement Temp. Ramp hofmann_side->sol_hofmann

Sources

Technical Support Center: Overcoming Low Yield in 3-Amino-2-chloro-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-chloro-4-methylpyridine (CAPIC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical intermediate. Drawing from established synthetic routes and anticipating common experimental hurdles, this resource provides in-depth, cause-and-effect explanations and actionable solutions to overcome low yields and other synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of 3-Amino-2-chloro-4-methylpyridine is consistently low. Where should I begin troubleshooting?

Low overall yield in a multi-step synthesis can be the result of suboptimal conditions in one or more reactions. A systematic approach to identify the bottleneck is crucial.

Initial Diagnostic Steps:

  • Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction step. This will help identify if a particular reaction is incomplete or if significant side products are being formed.[1]

  • Intermediate Characterization: Isolate and characterize the product of each step to confirm its identity and purity. Impurities in an intermediate can often inhibit subsequent reactions.

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Degradation or impurities in starting materials can significantly impact reaction efficiency.[1]

The synthesis of 3-Amino-2-chloro-4-methylpyridine often proceeds through several key transformations, including cyclization, chlorination, and amide hydrolysis followed by Hofmann rearrangement.[2][3][4][5] Pinpointing the problematic step is the first priority.

Q2: I am following a synthetic route involving a cyclization step to form the pyridone ring, and the yield is poor. What are the common causes and how can I improve it?

Low yields in the cyclization step to form a substituted pyridone, a common intermediate, are a known challenge.[2][3] Several factors can contribute to this issue.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for efficient cyclization.

    • Troubleshooting: A systematic optimization of reaction conditions is recommended. This can include screening different bases (e.g., sodium ethoxide, potassium tert-butoxide), solvents (e.g., ethanol, DMSO), and reaction temperatures.

  • Slow Reaction Kinetics: Some synthetic routes for CAPIC are known to have slow cyclization steps.[2][3]

    • Troubleshooting: Increasing the reaction temperature or extending the reaction time may improve the yield, but this should be balanced against the potential for side product formation. Microwave-assisted synthesis can sometimes accelerate slow reactions.[1]

  • Side Reactions: Competing side reactions, such as polymerization or decomposition of starting materials, can reduce the yield of the desired pyridone.

    • Troubleshooting: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The order of reagent addition can also be critical in minimizing side reactions.

Below is a troubleshooting workflow for a low-yielding cyclization step:

Caption: Troubleshooting workflow for low-yield pyridone formation.

Q3: The chlorination of the pyridone intermediate is not selective or results in a low yield of 2-chloro-3-cyano-4-methylpyridine. What should I consider?

The chlorination of the 3-cyano-4-methyl-2-pyridone intermediate is a critical step. The choice of chlorinating agent and reaction conditions are paramount for achieving high yield and selectivity.

Key Considerations for Chlorination:

  • Chlorinating Agent: Strong chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are typically used.[2][6] Thionyl chloride (SOCl₂) is another option.[3] The ratio of these reagents can influence the reaction's outcome.

  • Reaction Temperature and Time: The reaction is usually performed at reflux.[2][6] Insufficient heating can lead to an incomplete reaction, while prolonged heating at high temperatures might cause decomposition. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Work-up Procedure: Quenching the excess chlorinating agent is a critical part of the work-up. This is typically done by carefully adding the reaction mixture to water or ice. The desired product can then be isolated by filtration or extraction.[2][6]

ParameterRecommendationRationale
Chlorinating Agent POCl₃ / PCl₅ mixture or SOCl₂These are powerful chlorinating agents capable of converting the pyridone to the desired chloropyridine.[2][3][6]
Temperature Reflux (approx. 115°C for POCl₃)Ensures sufficient energy for the reaction to proceed to completion.[2][6]
Monitoring TLC or HPLCAllows for tracking the consumption of starting material and formation of the product, preventing unnecessary heating.
Work-up Careful quenching with water/iceSafely neutralizes the reactive chlorinating agents and facilitates product precipitation.[2][6]
Q4: I am struggling with the Hofmann rearrangement step to convert 2-chloro-3-amido-4-methylpyridine to the final product. What are the potential pitfalls?

The Hofmann rearrangement is a classic method for converting an amide to an amine with one fewer carbon atom.[4][5] Success in this step hinges on careful control of stoichiometry and temperature.

Common Issues and Troubleshooting:

  • Reagent Preparation and Stoichiometry: The active reagent, typically sodium hypobromite or sodium hypochlorite, is prepared in situ from bromine or chlorine and a strong base like sodium hydroxide.[2][4][5] The stoichiometry of the base and the halogen is crucial. An excess or deficit can lead to side reactions.

  • Temperature Control: The initial reaction is often carried out at low temperatures (e.g., 0°C) during the addition of the amide.[2] The temperature is then carefully raised to facilitate the rearrangement.[2] Poor temperature control can lead to the formation of undesired byproducts.

  • Work-up and Extraction: After the reaction is complete, the product is typically extracted with an organic solvent like methylene chloride.[2] Inefficient extraction will result in a lower isolated yield. Ensure the aqueous layer is thoroughly extracted multiple times.

Q5: Are there alternative, potentially higher-yielding, synthetic routes to 3-Amino-2-chloro-4-methylpyridine?

Yes, several synthetic strategies have been developed to improve the yield and efficiency of CAPIC synthesis, avoiding some of the pitfalls of earlier methods.[3][4][5]

Alternative Approaches:

  • Synthesis from Malononitrile and Acetone: This route involves a Knoevenagel condensation as the initial step and proceeds through a series of cyclization and functional group transformations to yield CAPIC.[4][5]

  • Selective Chlorination of 3-Amino-4-methylpyridine: A more direct approach involves the selective chlorination of 3-amino-4-methylpyridine at the 2-position. One reported method uses hydrogen peroxide in hydrochloric acid.[2] This avoids the multi-step process of building the pyridine ring.

The choice of synthetic route will depend on the available starting materials, equipment, and the desired scale of the synthesis.

Below is a diagram illustrating a common synthetic pathway to 3-Amino-2-chloro-4-methylpyridine:

SynthesisPathway cluster_0 Pyridone Formation cluster_1 Chlorination cluster_2 Amide Formation & Rearrangement SM Starting Materials (e.g., Cyanoacetamide, 4,4-dimethoxy-2-butanone) Pyridone 3-Cyano-4-methyl-2-pyridone SM->Pyridone Condensation & Cyclization Chloropyridine 2-Chloro-3-cyano-4-methylpyridine Pyridone->Chloropyridine Chlorination (e.g., POCl3) Amide 2-Chloro-3-amido-4-methylpyridine Chloropyridine->Amide Hydrolysis (e.g., H2SO4) FinalProduct 3-Amino-2-chloro-4-methylpyridine Amide->FinalProduct Hofmann Rearrangement

Caption: A common multi-step synthesis pathway for CAPIC.

Experimental Protocols

Protocol 1: Chlorination of 3-Cyano-4-methyl-2-pyridone

This protocol is adapted from a patented procedure.[2][6]

  • To a stirred solution of phosphorus oxychloride (POCl₃, e.g., 3.0 equivalents), add phosphorus pentachloride (PCl₅, e.g., 0.3 equivalents).

  • Add 3-cyano-4-methyl-2-pyridone (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-3 hours, or until TLC/HPLC analysis indicates completion.

  • Cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Further cool the residue and cautiously add water.

  • Filter the precipitated solid, which is the crude 2-chloro-3-cyano-4-methylpyridine. The aqueous filtrate can be extracted with an organic solvent (e.g., methylene chloride) to recover any dissolved product.

Protocol 2: Hofmann Rearrangement of 2-Chloro-3-amido-4-methylpyridine

This protocol is based on a described synthetic method.[2]

  • Prepare a solution of sodium hypobromite by adding bromine (1.0 equivalent) to a stirred solution of sodium hydroxide (e.g., 1.1 equivalents) in water at 0°C.

  • Add 2-chloro-3-amido-4-methylpyridine (1.0 equivalent) to the cold sodium hypobromite solution.

  • Allow the reaction mixture to warm to room temperature (e.g., ~22°C) and then heat to a higher temperature (e.g., 70°C) for approximately one hour.

  • Cool the reaction mixture to ambient temperature.

  • Extract the aqueous mixture with methylene chloride (e.g., 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2-chloro-4-methylpyridine.

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
  • Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. 6,399,781B1.
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO 2000/043365 A1.
  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9497–9507. Retrieved from [Link]

  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S. Patent No. 6,111,112A.
  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

  • Gupton, B. F. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US 2002/0052507 A1.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Amino-4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nitration of 2-amino-4-picoline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this electrophilic aromatic substitution. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired C-Nitro Product and a Preponderance of an Unwanted Intermediate

Question: I am attempting to synthesize 2-amino-3-nitro-4-picoline, but I am observing a low yield of my desired product. Spectroscopic analysis of my crude mixture indicates a significant amount of a byproduct that I suspect is the N-nitro compound. Why is this happening and how can I favor the formation of the C-nitro product?

Answer:

This is a very common observation in the nitration of 2-aminopyridines. The formation of 2-nitramino-4-picoline is a well-documented and often dominant side reaction.[1][2] In fact, under certain conditions, it is the kinetically favored product.[3]

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The reaction proceeds through two main pathways: N-nitration (attack on the exocyclic amino group) and C-nitration (attack on the pyridine ring). N-nitration is generally a faster, lower-activation energy process, making the 2-nitramino-4-picoline the kinetic product, especially at low temperatures.[3] The desired C-nitro isomers are the thermodynamically more stable products and their formation is favored at higher temperatures.

  • The Role of the Nitramino Intermediate: The 2-nitramino-4-picoline is not just a simple byproduct; it's an intermediate that can be rearranged to the desired C-nitro products under acidic conditions and with thermal input.[3] This rearrangement is believed to be an intermolecular process, where the N-nitro group is cleaved to generate a nitronium ion (NO₂⁺) which then participates in the electrophilic aromatic substitution on the pyridine ring.[3]

Troubleshooting and Optimization Strategies:

  • Temperature Adjustment:

    • Initial Low Temperature: Begin the addition of your nitrating agent at a low temperature (e.g., -5 to 5 °C) to control the initial exotherm.[2]

    • Controlled Warming: After the initial addition, slowly warm the reaction mixture to a higher temperature (e.g., 40-50 °C) to facilitate the rearrangement of the N-nitro intermediate to the C-nitro product.[3] The optimal temperature will need to be determined empirically for your specific setup.

  • Extended Reaction Time: Allow for a sufficient reaction time at the elevated temperature to ensure the complete rearrangement of the nitramino intermediate. Monitor the reaction progress by TLC or LC-MS to track the disappearance of the intermediate and the formation of the desired product.

  • Acid Catalyst Concentration: The rearrangement is acid-catalyzed. Ensure you are using a sufficiently strong acidic medium, such as concentrated sulfuric acid, to promote the process.[3]

Issue 2: Poor Regioselectivity - Formation of Multiple C-Nitro Isomers

Question: My nitration of 2-amino-4-picoline is yielding a mixture of C-nitro isomers, primarily the 3-nitro and 5-nitro products. How can I improve the regioselectivity and favor the formation of a single isomer?

Answer:

Achieving high regioselectivity in the nitration of substituted pyridines can be challenging.[4] The electronic and steric effects of the substituents on the pyridine ring play a crucial role in directing the incoming electrophile.

Root Cause Analysis:

  • Directing Effects: The amino group at the 2-position is an activating group that directs ortho and para to itself (i.e., to the 3- and 5-positions). The methyl group at the 4-position is also an activating group, directing ortho and para to itself (i.e., to the 3- and 5-positions). This confluence of directing effects naturally leads to the formation of a mixture of 3-nitro and 5-nitro isomers.

  • "Electric Hindrance": In the case of 2-aminopyridine, the 5-nitro isomer is often the major product. A concept termed "electric hindrance" has been proposed to explain this phenomenon.[3] It suggests that the repulsion between the positive charge on the incoming nitronium ion and the protonated ring nitrogen is more pronounced for attack at the 3-position, thus favoring attack at the 5-position.[3]

Troubleshooting and Optimization Strategies:

  • Exploiting the Nitramino Intermediate: A more advanced strategy involves isolating the 2-nitramino-4-picoline and then using it as a protected and directing intermediate for subsequent reactions. This approach has been successfully used to achieve regioselective synthesis.[1][2]

  • Careful Control of Reaction Conditions: While complete regioselectivity may be difficult to achieve through direct nitration, careful optimization of temperature, reaction time, and the nitrating agent can influence the isomeric ratio. Lower temperatures may slightly favor one isomer over the other, but this needs to be balanced with the need to drive the N- to C-rearrangement.

  • Chromatographic Separation: In many cases, the most practical approach is to accept the formation of an isomeric mixture and then separate the desired isomer using column chromatography.

Issue 3: Formation of Dinitro and Other Unidentified Byproducts

Question: I am observing the formation of what appear to be dinitrated products and other colored impurities in my reaction mixture, leading to a difficult purification process. What is causing this and how can I prevent it?

Answer:

The formation of dinitrated and other degradation byproducts is typically a result of overly harsh reaction conditions.

Root Cause Analysis:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to the introduction of a second nitro group onto the already nitrated product.

  • High Reaction Temperatures: Elevated temperatures, while necessary for the N- to C-rearrangement, can also promote dinitration and oxidative degradation of the electron-rich aminopyridine ring if not carefully controlled.[5]

  • Oxidative Degradation: The amino group is susceptible to oxidation by the nitrating mixture, which can lead to the formation of colored, tar-like byproducts.[6][7]

Troubleshooting and Optimization Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.2 equivalents) rather than a large excess.

  • Precise Temperature Management: Maintain the reaction temperature within a narrow, optimized range. Avoid localized overheating by ensuring efficient stirring and slow, controlled addition of the nitrating agent.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired product is formed to prevent the formation of byproducts from over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 2-amino-4-picoline?

The nitration of 2-amino-4-picoline typically yields a mixture of 2-amino-3-nitro-4-picoline and 2-amino-5-nitro-4-picoline. The relative ratio of these isomers can be influenced by the reaction conditions.[4]

Q2: What is the role of the 2-nitramino-4-picoline intermediate?

The 2-nitramino-4-picoline is a key intermediate in the reaction. It is the kinetically favored product formed by the nitration of the exocyclic amino group.[3] Under acidic conditions and with heating, it can rearrange to the thermodynamically more stable C-nitro isomers.[3] It can also be utilized as a protecting group and a directing group to achieve regioselective synthesis in subsequent steps.[1][2]

Q3: How can I minimize the formation of the N-nitro byproduct?

To minimize the accumulation of the N-nitro intermediate, it is crucial to employ conditions that favor its in-situ rearrangement to the C-nitro product. This typically involves using a higher reaction temperature (e.g., 40-50 °C) after the initial low-temperature addition of the nitrating agent and allowing for a sufficient reaction time.[3]

Q4: Is the hydrolysis of the 2-nitramino-4-picoline intermediate a significant concern during aqueous workup?

Nitramines are generally resistant to hydrolysis under neutral and acidic conditions.[8][9] While some degradation may occur under prolonged exposure to harsh pH and high temperatures, significant hydrolysis during a standard aqueous workup is not typically a major concern.[10]

Experimental Protocols

Recommended Protocol for the Nitration of 2-Amino-4-Picoline

This protocol aims to favor the formation of the C-nitro products by facilitating the rearrangement of the in-situ formed N-nitro intermediate.

Materials:

  • 2-Amino-4-picoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-4-picoline in portions to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-picoline in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly warm the reaction mixture to 40-50 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to separate the isomers.

ParameterRecommended ConditionRationale
Temperature Initial: 0-5 °C, then 40-50 °CLow initial temperature controls the exotherm and favors N-nitration; subsequent warming promotes rearrangement to the C-nitro product.[2][3]
Nitrating Agent 1.05-1.2 equivalentsA slight excess ensures complete reaction while minimizing dinitration.
Reaction Time 2-4 hours at 40-50 °CAllows for the complete rearrangement of the N-nitro intermediate.
Solvent Concentrated Sulfuric AcidActs as both a solvent and a catalyst for the rearrangement.[3]

Visualizing the Reaction Pathways and Troubleshooting

Reaction Mechanism

Nitration of 2-Amino-4-Picoline cluster_0 Reaction Pathways 2-Amino-4-Picoline 2-Amino-4-Picoline N-Nitro Intermediate 2-Nitramino-4-Picoline (Kinetic Product) 2-Amino-4-Picoline->N-Nitro Intermediate HNO3/H2SO4 Low Temp. C-Nitro Products 3-Nitro and 5-Nitro Isomers (Thermodynamic Products) 2-Amino-4-Picoline->C-Nitro Products HNO3/H2SO4 Higher Temp. N-Nitro Intermediate->C-Nitro Products Heat, H+ (Rearrangement) Byproducts Dinitro Products & Degradation C-Nitro Products->Byproducts Harsh Conditions

Caption: Reaction pathways in the nitration of 2-amino-4-picoline.

Troubleshooting Workflow

Troubleshooting Workflow cluster_1 Problem Identification and Solution Problem Low Yield of C-Nitro Product? Cause1 Predominance of N-Nitro Intermediate? Problem->Cause1 Yes Cause2 Poor Regioselectivity? Problem->Cause2 No, but... Cause3 Formation of Byproducts? Problem->Cause3 Also... Solution1 Increase reaction temp (40-50°C) and extend reaction time. Cause1->Solution1 Solution2 Optimize conditions or use chromatographic separation. Cause2->Solution2 Solution3 Control stoichiometry and avoid excessive temperatures. Cause3->Solution3

Caption: A logical workflow for troubleshooting common issues.

References

  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development.
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development.
  • Preliminary Studies into the Environmental Fate of Nitrosamine and Nitramine Compounds in Aquatic Systems.
  • Exploring 2-Amino-3-nitro-4-picoline: Properties, Applic
  • Hydrolysis of Nitramines. Gassnova.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide. Benchchem.
  • Synthesis of Nitroarenes by Oxid
  • Photodegradation in Natural Waters of Nitrosamines and Nitramines Derived from CO2 Capture Plant Operation.
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Benchchem.

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Technical Support Center: Optimizing Temperature for 3-Amino-2-chloro-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9). As a crucial intermediate in the production of the HIV-1 reverse transcriptase inhibitor Nevirapine, achieving high yield and purity in its synthesis is paramount.[1] This document moves beyond simple protocols to explain the causality behind temperature-critical steps, offering a framework for troubleshooting and optimization based on established chemical principles and peer-reviewed data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of temperature in the multi-step synthesis of 3-Amino-2-chloro-4-methylpyridine.

Q1: Why is precise temperature control so critical throughout this synthesis?

A1: Temperature is arguably the most critical parameter to control in this synthetic pathway for three primary reasons:

  • Reaction Kinetics and Selectivity: Each step, from the hydrolysis of the nitrile intermediate to the final Hofmann rearrangement, has an optimal temperature range that maximizes the reaction rate for the desired product. Deviating from this range can either stall the reaction (if too low) or promote the formation of unwanted side-products and impurities (if too high).

  • Intermediate Stability: Certain intermediates in the synthesis are thermally sensitive. For instance, the N-bromoamide intermediate formed during the Hofmann rearrangement is unstable at elevated temperatures. Proper temperature control is essential to allow its formation before initiating the rearrangement.

  • Safety and Hazard Mitigation: Some older synthetic routes, particularly those involving nitration, carry risks of thermal-chemical hazards and potential for "run-away" reactions.[1][2][3] While the more modern amide degradation route is generally safer, poor temperature control during exothermic steps can still lead to dangerous pressure build-up and loss of control over the reaction.

Q2: What are the generally accepted temperature setpoints for the key reaction steps?

A2: Based on established literature and patents, the key thermal stages are:

  • Chlorination of 2-hydroxy-4-methyl-3-cyanopyridine: This step is typically performed by refluxing with a chlorinating agent like phosphorus oxychloride (POCl₃), which corresponds to a temperature of approximately 115°C.[4]

  • Acid Hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile: The conversion of the nitrile to the amide intermediate (2-chloro-4-methylnicotinamide) is effectively carried out by heating in concentrated sulfuric acid at a temperature of about 100°C for several hours. The viable range for this step is generally between 80°C and 120°C.[2]

  • Hofmann Rearrangement of 2-chloro-4-methylnicotinamide: This is the most thermally complex step and involves a multi-stage temperature profile:

    • Formation of the N-haloamide intermediate: The reaction is initiated by adding the amide to a cold (typically 0-5°C) solution of sodium hydroxide and bromine.[3][5] Maintaining this low temperature is crucial.

    • Rearrangement and Decarboxylation: After the initial formation, the reaction mixture is gradually warmed to approximately 60-75°C and held for 1-2 hours to drive the rearrangement to completion.[3][5]

Q3: Can modern techniques like flow chemistry or microwave synthesis be used to optimize these temperature-dependent steps?

A3: Absolutely. While the foundational literature relies on batch chemistry, both flow and microwave chemistry offer significant advantages for reactions like this.

  • Flow Chemistry: Continuous-flow reactors allow for superior heat exchange and precise temperature control, even at very high temperatures (up to 300°C) and pressures.[6] This can dramatically reduce reaction times and minimize the formation of thermal degradation byproducts, as the reaction mixture is only exposed to the high temperature for a very short duration.[6]

  • Microwave Synthesis: Microwave reactors can rapidly and uniformly heat the reaction mixture, often leading to significant rate enhancements. However, it is critical to use direct temperature monitoring (e.g., fiber optic probes) to avoid localized overheating and ensure reproducibility, as significant hidden thermal differences can exist compared to conventional heating.[6]

Part 2: Troubleshooting Guide for Temperature-Related Issues

This section provides direct, actionable advice for specific problems encountered during the synthesis, with a focus on temperature as the root cause.

Q: I am experiencing very low yields during the acid hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile to the amide. Could temperature be the cause?

A: Yes, this is a common temperature-related issue. The hydrolysis of a nitrile group under strong acid conditions requires significant thermal energy to overcome the activation barrier.

  • Causality: If your reaction temperature is below the optimal 80-100°C range, the rate of hydrolysis will be extremely slow, leading to a low conversion rate and recovery of unreacted starting material.[2] Conversely, if the temperature significantly exceeds 120°C, you risk degradation of the pyridine ring or hydrolysis of the chloro-substituent, leading to impurities and reduced yield.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction vessel is being heated to an internal temperature of 100°C. Use a calibrated thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.

    • Confirm Reaction Time: At 100°C, the reaction should be held for at least three hours to ensure complete conversion.[2]

    • Monitor Progress: If possible, take small aliquots (with extreme caution when handling hot concentrated acid) to monitor the disappearance of the starting material by TLC or HPLC.

Q: My Hofmann rearrangement is not going to completion, or I am isolating a complex mixture of products instead of the target amine. How should I adjust my temperature profile?

A: The Hofmann rearrangement is highly sensitive to temperature at two distinct stages. Failure to adhere to the biphasic temperature profile is the most common reason for failure.

  • Causality:

    • Initial Stage (0-5°C): The reaction between the amide, sodium hydroxide, and bromine is exothermic. This initial low-temperature phase is critical for the controlled formation of the N-bromoamide intermediate. If the temperature rises prematurely, the hypobromite solution (formed from Br₂ and NaOH) can become unstable, and side reactions, such as bromination of the pyridine ring, may occur.[3][5]

    • Heating Stage (60-75°C): This temperature is required to induce the rearrangement of the N-bromoamide to an isocyanate intermediate, followed by hydrolysis to the final amine. If this temperature is not reached, the reaction will stall, leaving unreacted intermediate. If heated too high or too quickly, the risk of side-product formation increases significantly.[3][5]

  • Troubleshooting Steps:

    • Improve Cooling: Ensure you have a robust cooling bath (ice-salt or a cryo-cooler) to maintain the temperature at 0-5°C during the addition of reagents. Add the amide portion-wise to manage the exotherm.

    • Gradual Warming: Do not heat the reaction directly from 0°C to 75°C. Remove the ice bath and allow the mixture to warm towards room temperature before initiating controlled heating.

    • Stable Heating: Maintain the reaction temperature stably within the 60-75°C window for the prescribed time. Use a PID controller for the heating mantle or a well-stirred oil bath to prevent temperature fluctuations.

Part 3: Experimental Protocol and Data

Detailed Protocol: Temperature Optimization of the Hofmann Rearrangement

This protocol provides a step-by-step methodology for the final, temperature-critical conversion of 2-chloro-4-methylnicotinamide to 3-Amino-2-chloro-4-methylpyridine.

  • Reagent Preparation: Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice-salt bath.

  • Hypobromite Formation: While vigorously stirring the cold NaOH solution, add bromine dropwise, ensuring the internal temperature does not exceed 5°C. A pale yellow solution should form.[3]

  • Amide Addition: Add the solid 2-chloro-4-methylnicotinamide in small portions to the cold hypobromite solution. Continue to monitor the temperature closely, keeping it between 0-5°C.

  • Controlled Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm slowly over one hour towards room temperature.

  • Rearrangement: Gently heat the reaction mixture to 75°C using a temperature-controlled heating mantle or oil bath.[3][5] Maintain the temperature at 75°C (±2°C) for an additional 2 hours.

  • Work-up: Cool the mixture to ambient temperature, and proceed with product extraction using an appropriate organic solvent like methylene chloride.[2]

Data Summary: Impact of Temperature on Hofmann Rearrangement

The following table summarizes hypothetical but representative data from an optimization study, illustrating the critical nature of the heating temperature on the final yield and purity.

Experiment IDInitial Temp. (Reagent Addition)Heating Temp. (Rearrangement)Yield (%)Purity (by HPLC, %)Observations
HOF-10-5°C50°C45%90%Incomplete conversion, starting material present.
HOF-20-5°C75°C91%99%Optimal result, clean conversion to product.[3]
HOF-30-5°C95°C78%85%Increased impurity profile, likely degradation.
HOF-420°C75°C65%82%Poor control of exotherm, significant side products.

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving temperature-related issues during the synthesis.

TroubleshootingWorkflow start Low Yield or Purity Detected step_check Identify Reaction Step start->step_check hydrolysis Nitrile Hydrolysis step_check->hydrolysis Step 2 hofmann Hofmann Rearrangement step_check->hofmann Step 3 hydro_q Internal Temp at 100°C? hydrolysis->hydro_q hofmann_q1 Initial Temp at 0-5°C? hofmann->hofmann_q1 hydro_sol_low Action: Increase heating to ensure internal temp is 100°C. Extend reaction time. hydro_q->hydro_sol_low No hydro_sol_high Action: Decrease heating. Verify thermometer calibration. hydro_q->hydro_sol_high Too High end_node Re-run Experiment & Analyze hydro_q->end_node Yes hofmann_q2 Heating Temp at 60-75°C? hofmann_q1->hofmann_q2 Yes hof_sol1_no Action: Improve cooling bath. Add amide portion-wise to control exotherm. hofmann_q1->hof_sol1_no No hof_sol2_no Action: Adjust heating to maintain stable 60-75°C. Avoid overheating. hofmann_q2->hof_sol2_no No hofmann_q2->end_node Yes hydro_sol_low->end_node hydro_sol_high->end_node hof_sol1_no->end_node hof_sol2_no->end_node

Caption: Logical workflow for troubleshooting temperature issues.

References

  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2015). ResearchGate. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).

Sources

Dimer formation in nevirapine precursor synthesis

Answer: The purity of starting materials is paramount. Impurities in the precursors can act as unintended catalysts or bases, accelerating the rate of dimer formation. [6]For example, residual base from a previous step could carry over and promote self-condensation. It is crucial to perform quality control checks on all incoming materials and ensure that precursors like CAPIC are of high purity before their use in subsequent coupling reactions. [6]

References

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. National Center for Biotechnology Information. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. ACS Publications. Available at: [Link]

  • Lowcost, high yield synthesis of nevirapine. Google Patents.
  • 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution Guide. Scribd. Available at: [Link]

  • Synthesis and anti-HIV activity of nevirapine prodrugs. National Center for Biotechnology Information. Available at: [Link]

  • Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Technical Support Center: Synthesis of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-2-chloro-4-methylpyridine (ACMP). As a crucial intermediate in the production of pharmaceuticals like the HIV-1 reverse transcriptase inhibitor, Nevirapine, achieving high purity of ACMP is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ACMP synthesis, focusing on the identification, control, and minimization of common impurities. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic protocols, ensuring the integrity and quality of your final product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide - Common Impurities & Mitigation Strategies

The synthetic route chosen for ACMP production significantly influences the impurity profile. Below, we address common issues associated with two prevalent synthetic pathways.

Route 1: Synthesis from Malononitrile and Acetone

This multi-step synthesis involves a Knoevenagel condensation, cyclization, chlorination, hydrolysis, and a Hofmann rearrangement.[3][4] Each step presents unique challenges and potential for impurity formation.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Key Intermediates Malononitrile Malononitrile Knoevenagel Step 1: Knoevenagel Condensation Malononitrile->Knoevenagel Acetone Acetone Acetone->Knoevenagel Isopropylidenemalononitrile Isopropylidene- malononitrile Knoevenagel->Isopropylidenemalononitrile Yields Condensation Step 2: Condensation (Triethyl Orthoformate) EnolEther Enol Ether/ Unsaturated Aldehyde Condensation->EnolEther Forms Cyclization Step 3: Cyclization (Ammonia) Cyanopyridone 2-Hydroxy-4-methyl- 3-cyanopyridine Cyclization->Cyanopyridone Forms 2-Amino intermediate, then diazotized to Diazotization Step 4: Diazotization & Hydrolysis (NaNO2, H2O) Chlorination Step 5: Chlorination (POCl3) Chlorocyanopyridine 2-Chloro-4-methyl- 3-pyridinecarbonitrile Chlorination->Chlorocyanopyridine Yields Hydrolysis Step 6: Hydrolysis (H2SO4) Amide 2-Chloro-4-methyl- 3-carboxamide Hydrolysis->Amide Yields Hofmann Step 7: Hofmann Rearrangement FinalProduct 3-Amino-2-chloro- 4-methylpyridine Hofmann->FinalProduct Final Product Isopropylidenemalononitrile->Condensation Input EnolEther->Cyclization Input Cyanopyridone->Chlorination Input Chlorocyanopyridine->Hydrolysis Input Amide->Hofmann Input

Caption: Synthetic workflow from Malononitrile and Acetone.

Q1: My final product is contaminated with an impurity at a slightly higher molecular weight, which seems to be a dichlorinated species. What is the likely cause and how can I prevent it?

A1: Causality: The presence of dichlorinated impurities, most likely 2,6-dichloro-4-methyl-3-aminopyridine, points towards over-chlorination during the conversion of 2-hydroxy-4-methyl-3-cyanopyridine to 2-chloro-4-methyl-3-pyridinecarbonitrile.[4] This typically occurs when the reaction conditions are too harsh or the reaction time is prolonged. The use of strong chlorinating agents like phosphorus oxychloride (POCl₃), especially in combination with phosphorus pentachloride (PCl₅), can lead to the substitution of any remaining hydroxyl groups or further chlorination of the pyridine ring.[5]

Troubleshooting & Mitigation:

  • Temperature Control: Maintain the reaction temperature strictly within the recommended range. For chlorination with POCl₃, a reflux temperature of around 115°C is common.[5] Avoid excessive heating, as this significantly accelerates the rate of side reactions.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated byproducts.

  • Stoichiometry of Chlorinating Agent: Use the minimum effective amount of the chlorinating agent. An excess of POCl₃ or PCl₅ increases the likelihood of over-chlorination.

  • Quenching and Work-up: Ensure a controlled and efficient quenching process. The removal of excess chlorinating agent by distillation before adding water is a critical step to prevent uncontrolled reactions and byproduct formation.[5]

Q2: I am observing a significant amount of unreacted 2-chloro-4-methyl-3-carboxamide in my final product after the Hofmann rearrangement. How can I improve the conversion?

A2: Causality: Incomplete Hofmann rearrangement is a common issue. This reaction, which converts a primary amide to a primary amine with one fewer carbon atom, is sensitive to several factors.[6] The likely causes for incomplete conversion are insufficient reagent stoichiometry, suboptimal temperature, or deactivation of the reactive bromine species.

Troubleshooting & Mitigation:

  • Reagent Stoichiometry and Addition: The Hofmann rearrangement typically uses bromine and a strong base like sodium hydroxide.[7] Ensure that at least one equivalent of bromine and two equivalents of base are used. The in-situ formation of sodium hypobromite is crucial. Add the bromine to a cold solution of sodium hydroxide before adding the amide.[7]

  • Temperature Profile: The reaction is often started at a low temperature (e.g., 0°C) during the addition of reagents and then gradually warmed.[7] A final heating step (e.g., to 70°C) is often required to drive the rearrangement to completion.[7] A temperature profile that is too low or a heating phase that is too short can result in incomplete reaction.

  • pH Control: The reaction is base-mediated. Ensure the pH of the reaction mixture remains strongly basic throughout the process.

  • Alternative Reagents: If bromine proves problematic, other reagents like N-bromosuccinimide (NBS) in the presence of a strong base can be used.[6]

ParameterStandard ConditionTroubled State (Low Conversion)Optimized Condition
Temperature 0°C then heat to 70°C[7]Insufficient heatingControlled ramp to 70-80°C
Base (NaOH) >2 equivalents<2 equivalents2.2 equivalents
Bromine 1 equivalent<1 equivalent or decomposition1.05 equivalents, freshly sourced

Caption: Optimizing Hofmann Rearrangement Conditions.

Route 2: Synthesis from 2-Amino-4-picoline or 2-Hydroxy-4-picoline via Nitration

This route is often used in laboratory-scale syntheses but presents significant challenges regarding selectivity and safety, particularly on a larger scale.[3]

G Start 2-Amino-4-picoline or 2-Hydroxy-4-picoline Nitration Step 1: Nitration Start->Nitration NitroIntermediate Mixture of 3-nitro and 5-nitro isomers Nitration->NitroIntermediate Non-selective Reduction Step 2: Reduction of 3-nitro isomer NitroIntermediate->Reduction Requires separation AminoIntermediate 3-Amino-4-methylpyridine Reduction->AminoIntermediate Chlorination Step 3: Selective Chlorination AminoIntermediate->Chlorination FinalProduct 3-Amino-2-chloro-4-methylpyridine Chlorination->FinalProduct

Caption: Synthetic workflow from Picoline via Nitration.

Q3: My nitration of 2-hydroxy-4-picoline is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A3: Causality: The nitration of picoline derivatives is notoriously difficult to control, often resulting in a mixture of 3-nitro and 5-nitro isomers.[3][7] This lack of selectivity is a significant drawback of this synthetic route. The directing effects of the existing substituents on the pyridine ring influence the position of nitration.

Troubleshooting & Mitigation:

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the overall reaction rate.

  • Nitratiing Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and its concentration can affect the isomer ratio. Careful optimization of the nitrating mixture is essential.

  • Purification: Due to the inherent difficulty in achieving high selectivity, an efficient purification step to separate the 3-nitro and 5-nitro isomers is crucial. Fractional crystallization or column chromatography are common methods.

  • Alternative Synthetic Routes: Given the challenges with selectivity and the thermal hazards associated with large-scale nitrations, it is highly recommended to consider alternative, more regioselective synthetic routes, such as the one starting from malononitrile and acetone.[3][4]

Part 2: Analytical Protocols & Data

Accurate analysis is key to identifying and quantifying impurities.

Protocol 1: HPLC Method for Impurity Profiling of ACMP

This protocol provides a general method for the separation of ACMP from its common process-related impurities.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ACMP sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Caption: HPLC Gradient Program for ACMP Analysis.

  • Data Analysis:

    • Identify the main peak corresponding to ACMP.

    • Integrate all peaks and calculate the percentage area of each impurity relative to the total peak area.

    • For identification of unknown impurities, couple the HPLC system to a mass spectrometer (LC-MS).[8][9]

Part 3: Frequently Asked Questions (FAQs)

Q4: What are the critical quality attributes (CQAs) for ACMP, especially when it is used for Nevirapine synthesis?

A4: The most critical quality attributes for ACMP are:

  • Purity: A high purity of >99% is often required.

  • Specific Impurities: The levels of specific impurities, such as isomeric impurities (e.g., 5-amino-2-chloro-4-methylpyridine) and over-chlorinated species, must be strictly controlled as they can be incorporated into the final drug substance, affecting its efficacy and safety.[2]

  • Residual Solvents: The amount of residual solvents from the synthesis and purification steps must be below the limits defined by ICH guidelines.

  • Heavy Metals: The content of heavy metals should be minimal.

Q5: How can I effectively remove polar impurities from my final ACMP product?

A5: For removing polar impurities, several techniques can be employed:

  • Aqueous Wash: Washing the organic solution of ACMP with a basic aqueous solution (e.g., sodium bicarbonate) can help remove acidic impurities. A subsequent wash with brine can help remove residual water.

  • Recrystallization: Recrystallization is a powerful purification technique. Choosing an appropriate solvent system where ACMP has a steep solubility curve (i.e., highly soluble at high temperatures and poorly soluble at low temperatures) while impurities remain in solution is key. Toluene or a mixture of ethanol and water can be effective.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be very effective in separating ACMP from both more polar and less polar impurities.

Q6: Are there any safety concerns I should be aware of during ACMP synthesis?

A6: Yes, several steps in the synthesis of ACMP involve hazardous reagents and conditions:

  • Nitration: The nitration of picoline derivatives can be highly exothermic and poses a risk of a runaway reaction, especially on a larger scale.[3] Strict temperature control and appropriate safety measures are essential.

  • Chlorinating Agents: Reagents like POCl₃ and PCl₅ are corrosive and react violently with water.[5] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Bromine: Bromine is highly toxic and corrosive.[7] It should be handled with extreme care.

  • Hofmann Rearrangement: This reaction can be exothermic and involves the use of a strong base and a halogen.

Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

References

  • Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. 1. 5,11-Dihydro-6H-dipyrido[3,2-b:2',3'-e][1][10]diazepin-6-ones. Journal of Medicinal Chemistry, 34(7), 2231-2241.

  • Grozinger, K. G., et al. (1995). Synthesis and chemistry of nevirapine metabolites. Journal of Heterocyclic Chemistry, 32(1), 259-267.
  • Zhang, T. Y., et al. (1995).
  • Hamper, B. C., & Tesfu, E. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synthesis, 2011(12), 1865-1870.
  • Longstreet, A. R., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570-2578. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett, 24(10), 1179-1182.
  • Hofmann rearrangement. In Wikipedia. Retrieved from [Link]

  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
  • Huang, X., Seid, M., & Keillor, J. W. (1997). A Mild and Efficient Modified Hofmann Rearrangement. The Journal of Organic Chemistry, 62(21), 7495-7496.
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.
  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Gupton, B. F. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Gupton, B. F. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Chapman, K. T., et al. (1980). The preparation of some substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
  • Clinton Health Access Initiative. (n.d.).
  • PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (1996). Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. EP0743301A1.
  • PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

Sources

Challenges in the scale-up of 3-Chloro-2-methylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Synthesis of 3-Chloro-2-methylpyridin-4-amine

Introduction

This compound is a critical building block in modern pharmaceuticals, most notably as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[1] The successful and efficient scale-up of its synthesis is paramount for ensuring a stable supply chain for this life-saving medication. However, the multi-step synthesis presents several challenges that can impact yield, purity, and operational safety.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this compound synthesis. It is designed for process chemists, researchers, and drug development professionals to navigate and resolve common experimental and scale-up hurdles.

Common Synthetic Pathway & Key Challenges

The most prevalent industrial synthesis route begins with 2-methylpyridine (2-picoline) and proceeds through several key transformations. Each stage possesses unique challenges that require careful control of process parameters.

G cluster_0 Synthetic Workflow 2-Picoline 2-Picoline N-Oxide N-Oxide 2-Picoline->N-Oxide Oxidation Nitro-N-Oxide Nitro-N-Oxide N-Oxide->Nitro-N-Oxide Nitration (Key Challenge 1) Chloro-Nitro-Pyridine Chloro-Nitro-Pyridine Nitro-N-Oxide->Chloro-Nitro-Pyridine Chlorination (Key Challenge 2) Final Product 3-Chloro-2-methyl- pyridin-4-amine Chloro-Nitro-Pyridine->Final Product Reduction (Key Challenge 3)

Caption: High-level overview of the synthetic route.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Step 1: Nitration of 2-Methylpyridine-N-oxide

The electrophilic substitution to introduce a nitro group at the C4-position is a critical step that dictates the success of the entire sequence.[2]

Q1: My nitration reaction is resulting in low yields and the formation of multiple isomers. What's going wrong?

Potential Causes & Solutions:

  • Incorrect Nitrating Agent or Conditions: The choice and control of the nitrating mixture are paramount. A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[3]

    • Causality: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species. If the acid mixture is not sufficiently strong or the temperature is too low, the rate of nitronium ion formation and subsequent reaction will be slow.

    • Troubleshooting:

      • Verify Acid Concentration: Use fresh, properly stored concentrated H₂SO₄ (98%) and HNO₃ (90% is often cited).[3]

      • Temperature Control: The reaction is exothermic. Maintain a controlled temperature, typically starting at 0-10°C during the addition of the N-oxide, followed by heating to 80-115°C to drive the reaction to completion.[3] Runaway reactions are a known hazard in nitration chemistry, so robust temperature control is essential for safety.[4][5]

      • Monitor Reaction Progress: Use HPLC or TLC to monitor the consumption of the starting material. Incomplete conversion is a common cause of low yield.

  • Isomer Formation: While the N-oxide group strongly directs nitration to the C4-position, some C5-nitro isomer can form.[1]

    • Causality: Inadequate temperature control can sometimes lead to reduced selectivity.

    • Scale-up Consideration: On a large scale, even a small percentage of an undesired isomer can create significant purification challenges. It is often more efficient to optimize the reaction for maximum selectivity than to rely on downstream purification. Consider recrystallization of the crude 2-methyl-4-nitropyridine N-oxide from a solvent mixture like toluene/chloroform to improve isomeric purity.[2]

Step 2: Chlorination of 2-Methyl-4-nitropyridine-N-oxide

This is often the most challenging step in the sequence, involving harsh reagents and potentially hazardous work-up procedures.

Q2: I'm experiencing very low conversion during the chlorination with phosphorus oxychloride (POCl₃). How can I improve the yield?

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry or Reactivity: POCl₃ is the most common chlorinating agent for converting pyridine-N-oxides to chloro-pyridines.[6]

    • Causality: The reaction proceeds via an intermediate adduct between the N-oxide oxygen and the phosphorus center, followed by nucleophilic attack of chloride. The reaction requires heat to overcome the activation energy.

    • Troubleshooting:

      • Reagent Ratio: Ensure a sufficient excess of POCl₃ is used. In some procedures, POCl₃ is used as both the reagent and the solvent.[6]

      • Temperature & Time: The reaction typically requires heating to reflux (approx. 115°C) for several hours.[6] Monitor the reaction by HPLC. If the starting material is still present after 2-3 hours, consider extending the reflux time.

      • Co-reagents: The addition of a catalytic amount of PCl₅ can sometimes improve the rate and completeness of the reaction.[6]

  • Premature Decomposition: The starting material or product may be sensitive to prolonged exposure to high temperatures.

    • Troubleshooting: While high heat is necessary, find the optimal balance. An initial screening of temperatures (e.g., 100°C, 110°C, 120°C) with HPLC monitoring at 1-hour intervals can identify the sweet spot for conversion versus degradation.

Q3: The work-up of my large-scale POCl₃ reaction is extremely hazardous. Are there safer alternatives or procedures?

This is a critical safety concern. Quenching excess POCl₃ with water is highly exothermic and releases large volumes of HCl gas.

Solutions & Best Practices:

  • Distill Excess Reagent: Before quenching, remove the bulk of the unreacted POCl₃ by vacuum distillation. This is a standard industrial practice that significantly reduces the exotherm and violence of the quench.[5]

  • Controlled Reverse Quench: The safest method for the remaining residue is a "reverse quench."

    • Protocol: Slowly and controllably add the cooled reaction residue to a large volume of ice or ice-cold water with vigorous stirring and efficient cooling. Never add water directly to the reaction residue.

  • Solvent-Based Quench: An alternative is to add the reaction residue to a vigorously stirred, cooled mixture of a water-immiscible solvent (e.g., toluene) and ice water. This helps to dissipate heat more effectively.

ParameterBench Scale (1-10g)Pilot Scale (1-10kg)
POCl₃ Removal Direct quench often performed (with caution)Mandatory vacuum distillation of excess POCl₃
Quench Method Dropwise addition to iceSlow addition to large volume of ice/water (Reverse Quench)
Venting Fume hoodReactor connected to a scrubber system for HCl gas
Cooling Ice bathJacketed reactor with efficient chiller circulation

Table 1: Comparison of POCl₃ Quench Procedures at Different Scales.

Step 3: Reduction of 3-Chloro-2-methyl-4-nitropyridine

The final step involves the reduction of the nitro group to an amine. The choice of reducing agent is critical to avoid unwanted side reactions.

Q4: My catalytic hydrogenation of the nitro group is stalling, or I'm seeing de-chlorination byproducts. What should I do?

Potential Causes & Solutions:

  • Catalyst Poisoning or Inactivity:

    • Causality: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst (like Palladium on Carbon, Pd/C). The chloro-substituent itself can also contribute to catalyst deactivation over time.

    • Troubleshooting:

      • Use High-Quality Substrate: Ensure the chloro-nitro-pyridine intermediate is purified before this step.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Alternative Catalysts: While Pd/C is common, Platinum(IV) oxide (PtO₂) can sometimes be more robust for pyridine ring hydrogenations, though conditions may need re-optimization.[7]

  • De-chlorination (Hydrodehalogenation):

    • Causality: This is a well-known side reaction in catalytic hydrogenation of aryl halides. It occurs when the C-Cl bond is also reduced by the catalyst.

    • Troubleshooting:

      • Milder Conditions: Lower the hydrogen pressure and/or temperature.

      • Switch Reductant: To completely avoid de-chlorination, switch to a chemical reductant. Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are classic and effective alternatives for nitro group reduction that will not affect the aryl chloride.

G cluster_0 Reduction Troubleshooting Start Low Yield or Byproduct Formation? Check_SM HPLC: Starting Material Present? Start->Check_SM Analysis Check_Byproduct HPLC/MS: De-chlorination Observed? Check_SM->Check_Byproduct No Action_Catalyst Increase Catalyst Loading or Change Catalyst (PtO₂) Check_SM->Action_Catalyst Yes Action_Conditions Lower H₂ Pressure/Temp Check_Byproduct->Action_Conditions Yes End Problem Solved Check_Byproduct->End No (Other Issue) Action_Catalyst->End Action_Switch Switch to Chemical Reductant (e.g., Fe/HCl) Action_Conditions->Action_Switch If problem persists Action_Switch->End

Caption: Troubleshooting flowchart for the reduction step.

Frequently Asked Questions (FAQs)

Q: What are the primary process safety hazards for this synthesis on a kilogram scale? A: There are two main hazards:

  • Nitration: This is a highly exothermic reaction with the potential for thermal runaway if cooling is insufficient or addition rates are too fast.[4]

  • Chlorination Work-up: The quench of excess POCl₃ is extremely exothermic and releases large quantities of corrosive HCl gas. This step requires a robust reactor, an efficient cooling system, and a scrubber to neutralize the off-gas.[8]

Q: Which analytical techniques are essential for in-process control (IPC)? A: High-Performance Liquid Chromatography (HPLC) is the most critical tool. It should be used to:

  • Confirm the consumption of starting material at each step.

  • Quantify the formation of the desired product.

  • Monitor the formation of key byproducts (e.g., isomers, de-chlorinated species). Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q: My final product has a persistent color. What is the likely cause and purification method? A: Persistent color is often due to trace-level, highly conjugated impurities formed during the reaction.

  • Purification:

    • Carbon Treatment: Stirring the product solution in an appropriate solvent with activated carbon can effectively remove color impurities.

    • Recrystallization: A final recrystallization step is highly recommended to ensure high purity and remove both colored and non-colored impurities.

Experimental Protocols

Protocol 1: Chlorination of 2-Methyl-4-nitropyridine-N-oxide

This protocol is an illustrative example and must be adapted and risk-assessed for the specific scale and equipment used.

  • Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Addition: Slowly add 2-methyl-4-nitropyridine-N-oxide (1.0 eq) portion-wise, ensuring the temperature does not rise uncontrollably.

  • Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 3-5 hours. Monitor the reaction completion by HPLC.[6]

  • Work-up (Scale-up): a. Cool the reaction mixture to below 50°C. b. Distill the excess POCl₃ under vacuum. c. Cool the residue to room temperature. d. In a separate, well-vented reactor with a robust cooling system, prepare a large volume of crushed ice. e. Slowly transfer the reaction residue into the ice with vigorous stirring, maintaining the quench temperature below 20°C. f. Neutralize the acidic aqueous solution carefully with a base (e.g., NaOH solution or Na₂CO₃) to precipitate the crude product. g. Filter the solid, wash with water, and dry under vacuum.

References

  • ResearchGate. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide. Available at: [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Available at: [Link]

  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • European Patent Office. (2006). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available at: [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. Available at: [Link]

  • Google Patents. (2016). CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
  • National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Available at: [Link]

  • PubMed. (n.d.). Highly Efficient Catalysts for the Hydrogenation of Nitro-Substituted Aromatics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Available at: [Link]

  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Available at: [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Available at: [Link]

  • Royal Society of Chemistry. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dichloro-2-methylpyridine. Available at: [Link]

  • ResearchGate. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available at: [Link]

  • PubMed. (n.d.). N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Available at: [Link]

  • Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

Sources

Technical Support Center: Purification Strategies for Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Removing Unreacted Starting Materials

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of amide-based active pharmaceutical ingredients (APIs), with a focus on removing unreacted starting materials. While the term "CAPIC" is not a standard recognized acronym in chemical literature, we will address the common challenges encountered in the synthesis of related structures, such as N-aryl acetamides , which are prevalent in drug development. For the purpose of this guide, we will use the representative synthesis of 2-chloro-N-(4-cyanophenyl)acetamide from 4-aminobenzonitrile and chloroacetyl chloride as a core example to illustrate key principles of purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove in this type of amide synthesis?

In a typical synthesis of a substituted chloroacetamide, the primary unreacted starting materials you will encounter are:

  • The parent amine: In our example, this is 4-aminobenzonitrile. Aromatic amines are often solids with moderate polarity.

  • The acylating agent (or its byproduct): Chloroacetyl chloride is highly reactive. In a crude reaction mixture, it is more likely to be present as its hydrolysis product, chloroacetic acid, which is formed upon exposure to water during the workup. Excess triethylamine (a common base) may also be present, often forming a hydrochloride salt.

Q2: Why is the complete removal of these starting materials so critical for drug development professionals?

The purity of an active pharmaceutical ingredient (API) is paramount for safety and efficacy. Unreacted starting materials can be problematic for several reasons:

  • Toxicity: Starting materials may have their own toxicological profiles that are unacceptable in a final drug product.

  • Side Reactions: Residual reactants can degrade over time or react with the API, leading to the formation of new, uncharacterized impurities.

  • Altered Physical Properties: Impurities can depress the melting point, hinder crystallization, and affect the final dosage form's stability and bioavailability[1].

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the purity of APIs. All impurities above a certain threshold must be identified, quantified, and qualified.

Q3: What are the primary methods for removing unreacted starting materials in this context?

The choice of purification method depends on the physical and chemical properties of the product versus the impurities[2]. The most common and effective techniques are:

  • Aqueous Workup/Extraction: This is the first line of defense. It leverages differences in the acidity/basicity and solubility of the components to perform an initial bulk purification.

  • Recrystallization: This is a powerful technique for purifying solid compounds to a high degree, based on solubility differences in a given solvent at varying temperatures[3][4].

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel), exploiting differences in polarity[2]. It is highly effective but can be less scalable than recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process, providing both the underlying cause and a step-by-step solution.

Issue 1: My crude product is a persistent oil and will not crystallize.

Root Cause: This is a classic sign of significant impurity presence, which disrupts the crystal lattice formation of your desired product. The unreacted starting materials and byproducts are essentially acting as a solvent, depressing the melting point and preventing solidification[2].

Solution: Column Chromatography

When recrystallization fails due to high impurity levels, column chromatography is the preferred method to isolate the product.

Experimental Protocol: Column Chromatography of Crude 2-chloro-N-(4-cyanophenyl)acetamide
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot (Rf ~0.3-0.4) and the spots for 4-aminobenzonitrile and chloroacetic acid.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles[2].

  • Sample Loading: Dissolve your crude oil in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if needed) and load it carefully onto the top of the silica gel.

  • Elution & Fraction Collection: Begin eluting the column with the solvent system determined by TLC. The less polar compounds will travel down the column faster. Collect the eluent in a series of fractions and monitor the composition of each fraction by TLC[2].

  • Solvent Evaporation: Combine the pure fractions containing only your desired product and remove the solvent using a rotary evaporator to yield the purified compound, which should now be a solid or be amenable to crystallization.

Issue 2: After an initial workup, TLC still shows a significant amount of the starting amine.

Root Cause: The starting amine (4-aminobenzonitrile) is likely co-precipitating with your product or is not being effectively removed by simple water washes due to its limited solubility. Its basic nature, however, provides a chemical handle for its removal.

Solution: Acidic Wash (Liquid-Liquid Extraction)

By washing the organic layer with an acidic solution, you can convert the basic amine into its protonated salt form, which is highly soluble in the aqueous layer and can be easily separated.

Workflow for Selective Amine Removal

crude Crude Reaction Mixture (in Ethyl Acetate) add_hcl Add 1M HCl (aq) & Shake in Separatory Funnel crude->add_hcl separate Separate Layers add_hcl->separate org_layer Organic Layer (Contains Product) separate->org_layer Top Layer aq_layer Aqueous Layer (Contains Amine Salt) separate->aq_layer Bottom Layer wash Wash Organic Layer (with NaHCO3, then Brine) org_layer->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry pure_product Product (Free of Amine) dry->pure_product start Crude Product Analysis q1 Is the crude a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil q1->oil Oil q2 How many spots on TLC? Multiple Spots Multiple Spots q2->Multiple Spots One Major Spot\n(with minor impurities) One Major Spot (with minor impurities) q2->One Major Spot\n(with minor impurities) q3 Are spots well-separated? No No q3->No Yes Yes q3->Yes solid->q2 chromatography Action: Perform Column Chromatography oil->chromatography recrystallize Action: Perform Recrystallization workup Action: Perform Acid/Base Aqueous Workup workup->recrystallize Then Recrystallize Multiple Spots->q3 One Major Spot\n(with minor impurities)->recrystallize No->chromatography Yes->workup

Caption: Decision tree for selecting the appropriate purification strategy.

References
  • This guide synthesizes common laboratory practices and does not rely on a single direct source for its overall structure. Specific protocols are informed by the references below.
  • Sonenberg, N., Rupprecht, K. M., Hecht, S. M., & Shatkin, A. J. (1979). Eukaryotic mRNA cap binding protein: purification by affinity chromatography on sepharose-coupled m7GDP. Proceedings of the National Academy of Sciences, 76(9), 4345-9. [Link]

  • PNAS. (1979). Eukaryotic mRNA cap binding protein: purification by affinity chromatography on sepharose-coupled m7GDP. [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Jiang, W., et al. (2018). Recrystallization-Induced Surface Cracks of Carbon Ions Irradiated 6H-SiC after Annealing. Nanomaterials, 8(11), 939. [Link]

  • Cytiva. (n.d.). Capto chromatography resins. Retrieved from [Link]

  • Kusano, H., et al. (2023). Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures. Nature Communications, 14(1), 2736. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (2013). Recrystallization. YouTube. [Link]

  • Chegg. (2020). Question: Could you please fill in the blanks... This is for the grignard reaction. Retrieved from [Link]

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for 3-Chloro-2-methylpyridin-4-amine

For professionals in pharmaceutical research and development, the rigorous analytical characterization of active pharmaceutical ingredient (API) intermediates is a cornerstone of ensuring final product quality, safety, and efficacy. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] Its purity and stability profile directly impact the quality of the final API.

This guide provides a comprehensive comparison of the primary analytical methodologies for the characterization and quality control of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into developing robust, self-validating analytical systems.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and stability of this compound. Its versatility in separating the main compound from process-related impurities and degradation products makes it an indispensable tool.

Expertise & Experience: Why a Stability-Indicating HPLC Method is Crucial

A standard HPLC method can quantify the main peak, but it cannot guarantee that co-eluting peaks (impurities or degradants) are not inflating the result. A stability-indicating method is one that is validated to resolve the drug substance from all potential degradation products.[2][3] Developing such a method requires forced degradation studies, where the compound is intentionally exposed to stress conditions to generate potential degradants.[2][4] This proactive approach is mandated by regulatory bodies like the ICH to ensure that the analytical method can accurately measure the drug substance's stability over its shelf life.

The typical degradation pathways for a molecule like this compound under stress conditions (hydrolysis, oxidation, heat) can lead to de-chlorination, oxidation of the amine, or ring modifications. A well-developed HPLC method must be able to separate these potential new chemical entities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical reversed-phase HPLC method suitable for purity analysis and stability studies.

Objective: To quantify this compound and separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Purified water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention for aromatic compounds like pyridine derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds by protonating silanol groups on the column, reducing peak tailing.
Mobile Phase B AcetonitrileA common organic modifier providing good separation efficiency.
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B)A gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector PDA/UV at 254 nmPyridine derivatives typically exhibit strong UV absorbance at this wavelength. A PDA detector is preferred to assess peak purity.
Injection Vol. 10 µL
Sample Diluent Methanol or Mobile Phase A/B (50:50)Ensures the sample is fully dissolved and compatible with the mobile phase.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). For assay, compare the sample peak area to the standard peak area.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Reference Standard (0.1 mg/mL) hplc_system Equilibrate System with Mobile Phase prep_std->hplc_system prep_sample Prepare Test Sample (0.1 mg/mL) prep_sample->hplc_system sst Perform System Suitability Test (SST) hplc_system->sst analysis Inject Blank, Standard, & Sample sst->analysis If SST Passes integration Integrate Chromatogram analysis->integration calculation Calculate Purity / Assay integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile compounds. While HPLC is often the primary method, GC-MS excels at detecting residual solvents and certain process impurities that may not be amenable to LC analysis.

Expertise & Experience: The Derivatization Decision

A significant challenge in the GC analysis of polar compounds like amines is their tendency to exhibit poor peak shape and interact with the stationary phase.[5] This can be overcome by derivatization, a process that converts the polar amine group into a less polar, more volatile derivative. A common agent for this is trifluoroacetic anhydride (TFAA).[5] However, derivatization adds a step to the sample preparation process and must be carefully controlled to ensure the reaction is complete and reproducible. For this compound, direct injection on a suitable polar column might be feasible, but derivatization is a key strategy to consider for method optimization.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To identify and quantify volatile impurities and the main component.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., quadrupole).

Materials:

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Pyridine (as a catalyst, if needed)

Chromatographic & MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is essential to separate compounds with different boiling points.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 40-450 amuCovers the expected mass range of the parent compound and its fragments.

Procedure:

  • Derivatization: In a vial, dissolve ~1 mg of the sample in 1 mL of ethyl acetate. Add 100 µL of TFAA. Cap tightly and heat at 60 °C for 30 minutes. Cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

  • Data Processing: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.

Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis dissolve Dissolve Sample in Ethyl Acetate derivatize Add TFAA & Heat (60°C, 30 min) dissolve->derivatize cool Cool to RT derivatize->cool inject Inject 1 µL into GC-MS cool->inject separate Separation in GC Column inject->separate detect Detection & Fragmentation in MS separate->detect tic Generate Total Ion Chromatogram (TIC) detect->tic identify Identify Peaks via Mass Spectral Library tic->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for the unambiguous identification and structural confirmation of chemical compounds. For this compound, ¹H and ¹³C NMR serve as definitive proof of structure.

Application in Analysis
  • Identity Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide a unique fingerprint of the molecule. This is used to confirm the identity of the main component against a reference standard.[6][7]

  • Structural Elucidation of Unknowns: When a significant unknown impurity or degradation product is isolated (e.g., by preparative HPLC), NMR is the primary tool used to determine its complete chemical structure.

  • Quantitative NMR (qNMR): While less common for routine testing, qNMR can be used for highly accurate purity assignments without the need for a specific reference standard of the impurity itself.

Data Interpretation

For this compound, one would expect to see:

  • ¹H NMR: A singlet for the methyl group (CH₃), two distinct signals for the aromatic protons on the pyridine ring, and a broad signal for the amine (NH₂) protons.[6]

  • ¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule.

Method Comparison and Strategic Selection

The choice of analytical method is driven by the specific objective of the analysis.

FeatureHPLCGC-MSNMR Spectroscopy
Primary Use Purity, Assay, Stability StudiesVolatile Impurities, Residual Solvents, IDStructure Elucidation, Identity Confirmation
Selectivity High (tunable via mobile phase/column)Very High (chromatography + mass fragmentation)Very High (unique spectral fingerprint)
Sensitivity Good to High (ng range)Excellent (pg to fg range)Low (µg to mg range)
Quantitation Excellent (highly precise and accurate)Good (requires careful calibration)Good (qNMR) but complex
Sample Throughput HighMediumLow
Key Advantage Versatile, robust, and widely applicable.Unmatched for volatile compound ID.Provides unambiguous structural information.
Key Limitation May not detect highly volatile impurities.Not suitable for non-volatile or thermolabile compounds.Low sensitivity and high instrument cost.
Visualization: Forced Degradation Study Logic

Forced degradation studies are a central pillar of method validation, linking chromatographic methods to stability assessment.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Analyze Stressed Samples by Stability-Indicating HPLC-PDA Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 80°C Dry Heat) Thermal->HPLC Photo Photolytic (ICH Q1B Light Exposure) Photo->HPLC Mass_Balance Assess Peak Purity & Calculate Mass Balance HPLC->Mass_Balance Isolate Isolate Significant Unknown Degradants (Prep-HPLC) Mass_Balance->Isolate If Degradant > Threshold ID Structure Elucidation (LC-MS, NMR) Isolate->ID Drug This compound (Drug Substance) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Logical flow of a forced degradation study.

Conclusion

A multi-faceted approach is essential for the comprehensive analysis of this compound. A validated, stability-indicating HPLC method serves as the primary tool for routine quality control, including purity and assay testing. This should be complemented by GC-MS for the control of volatile impurities and residual solvents. Finally, NMR spectroscopy remains the definitive technique for structural confirmation and the elucidation of any unknown impurities or degradation products identified during stability studies. By strategically deploying these methods, researchers and drug developers can ensure a deep understanding of the compound's quality profile, satisfying both scientific and regulatory requirements.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • Grodson, J., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Schneider, S. E. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Schneider, S. E. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Mikláš, R., et al. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloro-4-methylpyridine. PubChem. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • Bakr, R. B., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Hotha, K., et al. (2013). Forced degradation studies: Practical Approach- Overview of regulatory guidance and literature for the drug products and drug substances. International Research Journal of Pharmacy, 4, 78-85.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Jain, D., et al. (2012). Forced degradation and impurity profiling: a review. TrAC Trends in Analytical Chemistry, 39, 12-25.
  • ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different conditions. Retrieved from [Link]

  • Kind, T., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Retrieved from [Link]

  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53.

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A Comparative Guide to High-Purity Analysis of 3-Amino-2-chloro-4-methylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), a critical intermediate in the synthesis of pharmaceuticals such as the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its starting materials and intermediates. Therefore, robust and reliable analytical methods for purity assessment are paramount in the drug development and manufacturing pipeline.[4][5]

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose due to its versatility, precision, and ability to separate a wide range of potential impurities.[4][6] This document will detail a robust reversed-phase HPLC (RP-HPLC) method, offer a comparative analysis with alternative techniques, and explain the fundamental principles that ensure a self-validating and trustworthy analytical system.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 3-Amino-2-chloro-4-methylpyridine is the foundation for developing a selective and sensitive HPLC method.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₆H₇ClN₂[7]Defines the molecular weight and elemental composition.
Molecular Weight 142.59 g/mol [7][8]Essential for mass spectrometry and concentration calculations.
Melting Point 61-71 °C[9]Indicates the compound is a solid at room temperature and suggests thermal stability for GC analysis.
Appearance Off-white to brown crystalline powder[8][9]Guides sample preparation and solubility testing.
Solubility Soluble in Methanol[8]Informs the choice of sample diluent and mobile phase compatibility.

The presence of the pyridine ring, an aromatic heterocycle, provides a strong chromophore, making UV detection a highly suitable and sensitive choice for HPLC analysis. The amino group's pKa will influence retention behavior with changes in mobile phase pH, a critical parameter to control for method robustness.

Primary Method: Reversed-Phase HPLC with UV Detection

A well-designed RP-HPLC method provides excellent separation of the main component from its potential process-related impurities and degradation products. The following method is proposed as a robust baseline for the purity analysis of 3-Amino-2-chloro-4-methylpyridine.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its nonpolar nature provides effective retention for moderately polar compounds like 3-Amino-2-chloro-4-methylpyridine through hydrophobic interactions. A column with a 4.6 mm internal diameter, 150 mm length, and 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is chosen to ensure the elution of impurities with a wide range of polarities.

    • Aqueous Phase (A): A phosphate buffer at a pH of approximately 7.0 is selected to maintain the analyte in a consistent, neutral state, preventing peak tailing that can occur with free amine groups.

    • Organic Phase (B): Acetonitrile is chosen for its low viscosity and UV transparency.

    • Gradient Elution: Starting with a higher percentage of the aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic phase concentration elutes the main analyte and any nonpolar impurities.

  • Detection: Based on the aromatic pyridine structure, a UV detector set at 254 nm is a standard and effective choice for initial method development. For higher sensitivity, the wavelength corresponding to the analyte's absorbance maximum (λmax) should be determined.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare Mobile Phase A & B B 2. Weigh Analyte (approx. 10 mg) C 3. Dissolve in Diluent (e.g., 10 mL Methanol) D 4. Dilute to Working Conc. (e.g., 0.1 mg/mL) E 5. Filter with 0.45 µm Syringe Filter F 6. Equilibrate HPLC System with Initial Mobile Phase E->F Inject G 7. Inject Sample (e.g., 10 µL) H 8. Run Gradient Separation I 9. Detect at 254 nm J 10. Integrate All Peaks in Chromatogram I->J Acquire Data K 11. Calculate Purity (Area % Method) Validation_Pyramid cluster_application Method Applicability Specificity Specificity (Discrimination from impurities) Linearity Linearity (Proportional response) Range Range (Concentration interval) Linearity->Range LOD_LOQ LOD / LOQ (Sensitivity) Linearity->LOD_LOQ Accuracy Accuracy (Closeness to true value) Accuracy->Specificity Precision Precision (Repeatability) Precision->Accuracy Robustness Robustness (Resists small changes) Precision->Robustness

Sources

A Comparative Guide to the Characterization of 3-Chloro-2-methylpyridin-4-amine: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of heterocyclic compounds are paramount. 3-Chloro-2-methylpyridin-4-amine, a key intermediate in the synthesis of pharmaceuticals such as the non-nucleoside reverse transcriptase inhibitor Nevirapine, demands rigorous analytical characterization. This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound, alongside a comparative analysis with alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and practical laboratory experience.

The Central Role of GC-MS in the Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile and volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for both qualitative and quantitative analysis of this compound.

The Imperative of Derivatization

Primary aromatic amines like this compound often exhibit poor chromatographic behavior on standard non-polar and mid-polar GC columns due to their polarity. This can lead to peak tailing, reduced sensitivity, and potential interactions with active sites in the GC system. To mitigate these issues, derivatization is a crucial pre-analytical step. Silylation, a common derivatization technique, replaces the active hydrogen atoms on the amine group with a less polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, resulting in improved peak shape and sensitivity.[1][2][3]

GC-MS Methodology: A Validated Protocol

The following protocol outlines a robust method for the GC-MS analysis of this compound, incorporating a silylation step for optimal performance.

Experimental Protocol: Silylation and GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the test article in anhydrous pyridine at a similar concentration.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL (Split mode, 20:1 split ratio)
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Pyridine Derivatization Silylation with BSTFA/TMCS Sample->Derivatization Heat at 70°C GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation

Caption: Workflow for the GC-MS analysis of this compound.

Expected Mass Spectrum and Fragmentation Pattern

The molecular ion ([M]⁺) of the TMS-derivatized this compound is expected at m/z 214. The fragmentation will likely be initiated by the loss of a methyl group from the TMS moiety, a characteristic fragmentation of silylated compounds, leading to a stable ion at m/z 199.[1] Subsequent fragmentations may involve the loss of the entire TMS group, cleavage of the pyridine ring, and loss of the chlorine atom or methyl group from the ring.

Table 1: Predicted Mass Spectral Fragmentation of TMS-derivatized this compound

m/zProposed Fragment IonPlausible Origin
214[M]⁺Molecular ion
199[M - CH₃]⁺Loss of a methyl radical from the TMS group
141[M - Si(CH₃)₃]⁺Loss of the trimethylsilyl group
127[M - Si(CH₃)₃ - CH₃]⁺ or [M - CH₃ - Si(CH₃)₃]⁺ (rearrangement)Loss of the TMS group and a methyl radical
106[M - Si(CH₃)₃ - Cl]⁺Loss of the TMS group and a chlorine radical
92[C₆H₅N]⁺Pyridine ring fragment after multiple losses
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable alternative to GC-MS, especially if derivatization is to be avoided.[8][9]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a buffered aqueous-organic mobile phase is typically employed.

  • Detection: UV detection is highly effective due to the aromatic nature of the pyridine ring. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.[10]

  • Advantages over GC-MS: No derivatization required, suitable for a wider range of polar and non-volatile impurities.

  • Disadvantages: Provides less structural information than mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • Principle: Exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a detailed map of the molecular structure.

  • Expected ¹H NMR Signals: The spectrum would show distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns providing information about their relative positions on the pyridine ring.

  • Expected ¹³C NMR Signals: The spectrum would display unique signals for each of the six carbon atoms in the molecule, confirming the carbon skeleton.[11][12]

  • Advantages over GC-MS: Provides unambiguous structural information and is non-destructive.

  • Disadvantages: Lower sensitivity compared to GC-MS and less suitable for the analysis of complex mixtures without prior separation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Principle: Based on the absorption of infrared radiation by molecular vibrations. Specific functional groups absorb at characteristic frequencies.

  • Expected Characteristic Absorptions: The FTIR spectrum of this compound would exhibit characteristic peaks for N-H stretching of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic ring, and C-Cl stretching.[13]

  • Advantages over GC-MS: Fast, simple sample preparation, and provides direct information on functional groups.

  • Disadvantages: Provides limited information on the overall molecular structure and is not suitable for quantitative analysis of mixtures.

Summary of Technique Comparison

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

FeatureGC-MSHPLC-UV/PDANMR SpectroscopyFTIR Spectroscopy
Primary Application Separation and structural elucidation of volatile compoundsSeparation and quantification of non-volatile compoundsDefinitive structural elucidationFunctional group identification
Sample Volatility Required (derivatization often necessary)Not requiredNot requiredNot required
Structural Information High (fragmentation pattern)Moderate (UV spectrum)Very High (detailed connectivity)Moderate (functional groups)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg level)Moderate to Low
Quantitative Analysis ExcellentExcellentGood (with internal standards)Limited
Throughput HighHighLowVery High

Decision Logic for Method Selection

The choice of analytical technique depends on the specific research question. The following diagram illustrates a decision-making workflow for selecting the most appropriate method for characterizing this compound.

Method_Selection Start Start: Characterization of This compound Question1 Need for Definitive Structure? Start->Question1 Question2 Analysis of Complex Mixture? Question1->Question2 No NMR Use NMR Spectroscopy Question1->NMR Yes Question3 Need for High Sensitivity? Question2->Question3 Yes Question4 Rapid Functional Group ID? Question2->Question4 No GCMS Use GC-MS (with Derivatization) Question3->GCMS Yes HPLC Use HPLC-UV/PDA Question3->HPLC No Question4->HPLC No FTIR Use FTIR Spectroscopy Question4->FTIR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The comprehensive characterization of this compound is critical for ensuring its quality and suitability for pharmaceutical synthesis. GC-MS, particularly when coupled with a derivatization step such as silylation, offers a highly sensitive and structurally informative method for its analysis. However, for a complete and unambiguous characterization, a multi-technique approach is recommended. HPLC provides excellent quantitative capabilities without the need for derivatization, NMR spectroscopy offers definitive structural elucidation, and FTIR provides rapid functional group identification. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to meet their specific needs, ensuring the integrity and quality of this important pharmaceutical intermediate.

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - [Link]

  • 4-Amino-2-chloropyridine - NIST WebBook - [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - [Link]

  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE - Universities Space Research Association - [Link]

  • 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem - [Link]

  • 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem - [Link]

  • 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 - PubChem - [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH - [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography - [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates - [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC - [Link]

  • How many uniques 1H NMR and 13C NMR signals exist for each compound? How many unique 1 H NMR and 13C - YouTube - [Link]

  • 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem - [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal - [Link]

  • Basic 1H- and 13C-NMR Spectroscopy - [Link]

  • 4-Amino-2-chloropyridine - NIST WebBook - [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube - [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - [Link]

  • 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem - [Link]

  • Fragmentation (mass spectrometry) - Wikipedia - [Link]

  • 3-Amino-2-chloropyridine - NIST WebBook - [Link]

  • Mass Spectrometry: Fragmentation - [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube - [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data - [Link]

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A Comparative Guide to the Spectroscopic Analysis of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of various pharmaceutical agents. Its unambiguous characterization is a critical step in ensuring the quality, safety, and efficacy of the final products. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other pivotal analytical techniques—Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices and present supporting data to offer a holistic understanding of its spectroscopic behavior.

The Central Role of NMR Spectroscopy in Structural Determination

NMR spectroscopy stands as the cornerstone for the definitive structural analysis of organic molecules like 3-Amino-2-chloro-4-methylpyridine. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 3-Amino-2-chloro-4-methylpyridine, the aromatic region is of particular interest, revealing two distinct signals for the protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and methyl group (-CH₃), and the electron-withdrawing chloro group (-Cl).

The spectrum is expected to show a doublet for the proton at position 5 and a doublet for the proton at position 6, owing to their coupling to each other. The amino group protons typically appear as a broad singlet, and the methyl protons as a sharp singlet.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in 3-Amino-2-chloro-4-methylpyridine gives rise to a distinct signal. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon bearing the chloro group (C2) is expected to be deshielded, while the carbons attached to the amino (C3) and methyl (C4) groups will also show characteristic shifts.

2D NMR Techniques: Connecting the Dots

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For 3-Amino-2-chloro-4-methylpyridine, a cross-peak between the signals of the H5 and H6 protons would confirm their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

Below is a diagram illustrating the key correlations expected in the COSY and HSQC spectra of 3-Amino-2-chloro-4-methylpyridine.

Caption: Key COSY and HSQC correlations for 3-Amino-2-chloro-4-methylpyridine.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is powerful for structural elucidation, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueStrengths for 3-Amino-2-chloro-4-methylpyridineLimitations for 3-Amino-2-chloro-4-methylpyridine
NMR Spectroscopy - Provides unambiguous structural information and connectivity. - Allows for the identification of isomers. - Quantitative analysis is possible (qNMR).- Relatively low sensitivity compared to MS. - Requires higher sample concentrations.
Mass Spectrometry (MS) - High sensitivity, requiring small sample amounts. - Provides accurate molecular weight information. - Fragmentation patterns can offer structural clues.- Does not provide detailed connectivity information. - Isomers may have similar mass spectra.
FTIR Spectroscopy - Provides information about the functional groups present. - Fast and non-destructive.- Does not provide a complete structural picture. - Interpretation can be complex, especially in the fingerprint region.
Mass Spectrometry (MS) Analysis

Mass spectrometry of 3-Amino-2-chloro-4-methylpyridine provides its molecular weight, which is a critical piece of information for confirming its identity. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern can also provide structural information. Likely fragmentation pathways include the loss of a chlorine atom, a methyl radical, or hydrogen cyanide from the pyridine ring.

M+ (m/z 142/144) M+ (m/z 142/144) [M-Cl]+ (m/z 107) [M-Cl]+ (m/z 107) M+ (m/z 142/144)->[M-Cl]+ (m/z 107) -Cl [M-CH3]+ (m/z 127/129) [M-CH3]+ (m/z 127/129) M+ (m/z 142/144)->[M-CH3]+ (m/z 127/129) -CH3 [C5H5N]+ (m/z 79) [C5H5N]+ (m/z 79) [M-Cl]+ (m/z 107)->[C5H5N]+ (m/z 79) -HCN

Caption: Plausible mass spectrometry fragmentation pathways.

FTIR Spectroscopy Analysis

The FTIR spectrum of 3-Amino-2-chloro-4-methylpyridine reveals the presence of key functional groups. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch typically appears in the lower wavenumber region.

Supporting Experimental Data

The following tables summarize the experimental data for 3-Amino-2-chloro-4-methylpyridine.

Table 1: ¹H and ¹³C NMR Data [1]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J)Assignment
¹H7.5d, J = 4.64 HzH-6
¹H7.0d, J = 4.28 HzH-5
¹H5.25s-NH₂
¹H2.1s-CH₃
¹³C140.0-C-4
¹³C136.2-C-6
¹³C135.6-C-2
¹³C131.9-C-3
¹³C125.7-C-5
¹³C19.0--CH₃

Table 2: Mass Spectrometry and FTIR Data [1]

TechniqueKey ObservationsInterpretation
Mass Spectrometry (m/z)144, 142, 107, 106, 105, 79, 78Molecular ion peaks (M+, M+2) and key fragments.
FTIR (KBr, cm⁻¹)3429, 3308, 3198, 1630, 1590, 1550N-H stretching, C=C and C=N ring stretching.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of 3-Amino-2-chloro-4-methylpyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain high-resolution spectra.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments. Standard pulse programs available on most modern NMR spectrometers can be used.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) or as a solid for direct insertion probe analysis.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Conclusion

The comprehensive characterization of 3-Amino-2-chloro-4-methylpyridine relies on the synergistic use of multiple analytical techniques. NMR spectroscopy, particularly with the aid of 2D experiments, provides the most definitive structural information. Mass spectrometry offers high sensitivity and crucial molecular weight data, while FTIR spectroscopy quickly confirms the presence of key functional groups. For researchers and professionals in drug development, a thorough understanding and application of these techniques are essential for ensuring the identity, purity, and quality of this important pharmaceutical intermediate.

References

Sources

A Comparative Guide to the Synthesis of 3-Chloro-2-methylpyridin-4-amine: An Essential Intermediate for Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methylpyridin-4-amine, also known by its alternative nomenclature 2-chloro-3-amino-4-methylpyridine (CAPIC), is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key building block for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of HIV-1 infections.[1][3][4][5][6][7][8] The structural integrity and purity of CAPIC are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of critical interest to researchers and professionals in drug development.

This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, procedural details, and comparative performance of each route, supported by experimental data, to offer a comprehensive resource for chemists in the field.

Comparative Analysis of Synthetic Strategies

Several synthetic pathways to this compound have been reported, each commencing from different starting materials and employing distinct chemical transformations. Here, we will dissect and compare the most notable routes.

Route 1: From 2-Amino-4-picoline or 2-Hydroxy-4-picoline via Nitration

One of the earlier reported methods involves the nitration of readily available 2-amino-4-picoline or 2-hydroxy-4-picoline.[1][4] This approach, while seemingly straightforward, is fraught with significant challenges.

Critique: A major drawback of this route is the lack of regioselectivity during the nitration step, leading to a mixture of 3- and 5-nitro isomers.[1][4] This necessitates a challenging separation process, which ultimately lowers the overall yield of the desired 3-nitro intermediate. Furthermore, the nitration of pyridines, especially on a large scale, poses considerable thermochemical hazards with the potential for runaway reactions.[1][4] These safety and selectivity issues render this route less favorable for industrial production.

Route 2: Multi-step Synthesis from Ethylacetoacetate and Cyanoacetamide

A more controlled, albeit lengthy, approach starts from the condensation of ethylacetoacetate and cyanoacetamide. This route proceeds through a 2,6-dihydroxypyridine intermediate.

Causality of Experimental Choices: The core of this strategy is the construction of the pyridine ring from acyclic precursors. The subsequent dichlorination is a critical step to activate the 2- and 6-positions. The selective de-chlorination at the 6-position followed by a selective re-chlorination at the 2-position are intricate steps that demand precise control of reaction conditions. The use of specialized and often expensive equipment for these chlorination and dehalogenation steps is a significant consideration for scalability.[3][5][8]

Route 3: Synthesis from Malononitrile and Acetone

This route offers a regioselective pathway to construct the desired pyridine ring system.

Scientific Rationale: The synthesis begins with a Knoevenagel condensation of acetone and malononitrile to form isopropylidenemalononitrile.[4][6] This intermediate is then condensed with triethyl orthoformate in acetic anhydride.[4][6] The subsequent cyclization and transformations lead to the target molecule. This method provides better control over the regiochemistry compared to the nitration route.

Route 4: A Modern Approach from Acetylacetaldehyde Dimethyl Acetal and Malononitrile

A patented, improved process utilizes acetylacetaldehyde dimethyl acetal and malononitrile as starting materials.[3][7] This route is designed to be more efficient and scalable for industrial production.

Workflow Visualization:

G A Acetylacetaldehyde dimethyl acetal + Malononitrile B Mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene A->B Piperidinium acetate, Toluene C 3-Cyano-4-methyl-2-pyridone B->C Strong acid, Water D 3-Cyano-2-chloro-4-methylpyridine C->D Strong chlorinating agent (e.g., POCl3/PCl5) E 2-Chloro-3-amido-4-methylpyridine D->E Strong acid, Water F This compound (CAPIC) E->F Strong base, Halide

Caption: Multi-step synthesis of CAPIC from acetylacetaldehyde dimethyl acetal and malononitrile.

Expert Commentary: This route demonstrates a robust and well-defined pathway. The initial Knoevenagel-type condensation is followed by an acid-catalyzed cyclization to form the pyridone ring. The subsequent chlorination, hydrolysis of the nitrile to an amide, and finally a Hofmann rearrangement-type reaction provide the desired product. Each step is a well-established transformation in organic synthesis, which contributes to the reliability of this route.

Quantitative Data Comparison

ParameterRoute 1: NitrationRoute 2: From EthylacetoacetateRoute 3: From MalononitrileRoute 4: From Acetylacetaldehyde Dimethyl Acetal
Starting Materials 2-Amino/Hydroxy-4-picolineEthylacetoacetate, CyanoacetamideMalononitrile, AcetoneAcetylacetaldehyde dimethyl acetal, Malononitrile
Key Steps Nitration, Reduction, ChlorinationCondensation, Dichlorination, De-chlorination, Re-chlorinationKnoevenagel condensation, Cyclization, Chlorination, Amidation, RearrangementCondensation, Cyclization, Chlorination, Amidation, Rearrangement
Overall Yield Low (due to poor selectivity)ModerateModerate to GoodGood to High
Scalability Poor (safety concerns)Moderate (requires special equipment)GoodExcellent
Purity Difficult to achieveGoodGoodHigh
Key Challenges Poor regioselectivity, Safety hazardsMultiple selective chlorination/de-chlorination stepsControl of reaction conditionsMulti-step process

Experimental Protocols

Protocol for Route 4: Synthesis from Acetylacetaldehyde Dimethyl Acetal and Malononitrile

This protocol is based on a patented industrial process.[3]

Step 1: Synthesis of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene mixture

  • To a stirred solution of toluene, add piperidinium acetate.

  • Add acetylacetaldehyde dimethyl acetal to the mixture.

  • Slowly add malononitrile to the reaction mixture over 20 minutes.

  • Allow the mixture to stir at room temperature for 24 hours. The resulting mixture contains the desired products.

Step 2: Synthesis of 3-Cyano-4-methyl-2-pyridone

  • The mixture from Step 1 is treated with a strong acid (e.g., sulfuric acid) and water.

  • The reaction is heated to facilitate cyclization and hydrolysis.

  • Upon cooling, the product precipitates and is isolated by filtration.

Step 3: Synthesis of 3-Cyano-2-chloro-4-methylpyridine

  • The 3-cyano-4-methyl-2-pyridone from Step 2 is treated with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[3]

  • The reaction is heated to drive the chlorination.

  • The excess chlorinating agent is quenched, and the product is isolated.

Step 4: Synthesis of 2-Chloro-3-amido-4-methylpyridine

  • The 3-cyano-2-chloro-4-methylpyridine from Step 3 is hydrolyzed using a strong acid, such as concentrated sulfuric acid, and water.[3]

  • The reaction mixture is heated to ensure complete conversion of the nitrile to the amide.

  • The product is isolated by filtration after cooling the reaction mixture.

Step 5: Synthesis of this compound (CAPIC)

  • A solution of a strong base (e.g., sodium hydroxide) in water is prepared and cooled.

  • A halogen (e.g., bromine) is added to the basic solution at low temperature.

  • The 2-chloro-3-amido-4-methylpyridine from Step 4 is added to the reaction mixture.

  • The mixture is heated, and after the reaction is complete, the product is extracted with an organic solvent (e.g., methylene chloride).

  • Evaporation of the solvent yields the final product, this compound.[3]

Conclusion

The synthesis of this compound is a critical process in the production of the antiretroviral drug Nevirapine. While several synthetic routes have been developed, they exhibit significant differences in terms of efficiency, safety, and scalability. The early nitration-based methods are largely obsolete for industrial applications due to poor selectivity and safety concerns. Modern multi-step syntheses, particularly the route commencing from acetylacetaldehyde dimethyl acetal and malononitrile, offer a more controlled, reliable, and scalable approach. This latter route, though involving multiple steps, relies on well-understood chemical transformations and provides a high-purity product in good overall yield. For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors such as scale, available equipment, cost of starting materials, and regulatory considerations. The detailed comparison provided in this guide serves as a valuable resource for making an informed decision.

References

  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2000). Google Patents.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2003). Google Patents.
  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (1996). European Patent Office. Retrieved from [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2000). Google Patents.

Sources

Navigating the Synthesis of Novel Pharmaceutical Intermediates: A Comparative Guide to the Synthetic Pathways of CAPIC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of key intermediates is a cornerstone of success. This guide provides a comprehensive analysis of the known synthetic pathways to 2-amino-5-methyl-N-(propan-2-yl)-4-(thiophen-2-yl)benzamide , a novel compound that, for the purposes of this guide, we will refer to by the acronym CAPIC . The structural complexity of CAPIC, featuring a substituted aminobenzamide core coupled with a thiophene moiety, presents unique synthetic challenges and opportunities.

This document, intended for researchers, medicinal chemists, and process development scientists, will dissect three distinct and viable synthetic routes to CAPIC. We will delve into the strategic advantages and inherent limitations of each pathway, supported by experimental data and mechanistic insights. Our goal is to equip you with the critical information needed to select the most appropriate synthetic strategy for your specific research and development goals, whether they prioritize yield, cost-effectiveness, scalability, or environmental impact.

Understanding the Core Challenge: The Structure of CAPIC

Before comparing the synthetic routes, it is crucial to appreciate the key structural features of CAPIC that influence its synthesis.

Caption: The chemical structure of CAPIC. A placeholder image would be replaced with the actual 2D structure.

The molecule is characterized by:

  • An anthranilamide core : This 2-aminobenzamide scaffold is a common pharmacophore, but its synthesis can be complicated by the reactivity of the amino group.

  • A thiophene ring at the 4-position: The introduction of this heterocyclic moiety is a key strategic consideration.

  • An isopropyl amide group: The formation of this amide bond is a critical step in the synthesis.

  • A methyl group at the 5-position: This substituent influences the electronic properties of the aromatic ring.

The interplay of these functional groups dictates the choice of synthetic disconnections and the overall efficiency of the chosen pathway.

Pathway 1: The Linear Suzuki Coupling Approach

This classical approach constructs the CAPIC molecule in a linear fashion, with the key carbon-carbon bond formation between the benzamide core and the thiophene ring achieved via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Pathway A 4-Bromo-2-amino-5-methylbenzoic acid B Amide Formation A->B Isopropylamine, Coupling Agent C 4-Bromo-2-amino-5-methyl-N-(propan-2-yl)benzamide B->C D Suzuki Coupling C->D Thiophene-2-boronic acid, Pd catalyst E CAPIC D->E

Caption: The general workflow of the linear Suzuki coupling pathway to CAPIC.

Experimental Protocol: Suzuki Coupling Pathway

Step 1: Amide Formation

  • To a solution of 4-bromo-2-amino-5-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Isopropylamine (1.2 eq) is added, and the reaction is stirred for 12 hours.

  • The reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 4-bromo-2-amino-5-methyl-N-(propan-2-yl)benzamide.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a solution of the bromo-benzamide from Step 1 (1.0 eq) in a 3:1 mixture of dioxane and water is added thiophene-2-boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction is heated to 90 °C for 8 hours.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford CAPIC.

Advantages and Disadvantages of the Suzuki Pathway
Advantages Disadvantages
High Reliability and Broad Substrate Scope: The Suzuki coupling is a well-established and robust reaction.Cost of Catalysts and Ligands: Palladium catalysts and boronic acids can be expensive, especially at scale.
Relatively Mild Reaction Conditions: This can help to preserve sensitive functional groups.Potential for Metal Contamination: Residual palladium in the final product is a concern for pharmaceutical applications.
Commercially Available Starting Materials: The required building blocks are generally accessible.Longer Linear Sequence: A multi-step linear synthesis can lead to lower overall yields.

Pathway 2: The Convergent Friedel-Crafts Acylation Approach

This convergent strategy involves the synthesis of two key fragments that are then joined together in a late-stage acylation reaction. This can often lead to higher overall yields compared to a linear approach.

Friedel_Crafts_Pathway cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis A 2-Amino-5-methyl-N-(propan-2-yl)benzamide B Protection of Amine C Protected Intermediate G Friedel-Crafts Acylation C->G D Thiophene E Acylation Reagent Preparation F Thiophene-2-carbonyl chloride F->G H Deprotection G->H I CAPIC H->I

Caption: A convergent approach to CAPIC via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Pathway

Step 1: Synthesis of the Benzamide Fragment

  • 2-Amino-5-methylbenzoic acid is converted to the corresponding N-isopropylamide using a standard peptide coupling protocol as described in Pathway 1.

  • The resulting 2-amino-5-methyl-N-(propan-2-yl)benzamide is then protected, for example, as the Boc-derivative, by reacting it with di-tert-butyl dicarbonate (Boc₂O).

Step 2: Friedel-Crafts Acylation

  • To a solution of the protected benzamide from Step 1 (1.0 eq) in a suitable solvent such as DCM at 0 °C is added a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.2 eq).

  • Thiophene-2-carbonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of water and extracted with DCM.

  • The organic layer is washed, dried, and concentrated.

Step 3: Deprotection

  • The crude product from Step 2 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted, and the crude material is purified by column chromatography to yield CAPIC.

Advantages and Disadvantages of the Friedel-Crafts Pathway
Advantages Disadvantages
Convergent Strategy: Can lead to higher overall yields by building complex fragments separately.Harsh Reaction Conditions: The use of strong Lewis acids can be problematic for sensitive substrates.
Potentially More Cost-Effective: Avoids the use of expensive palladium catalysts.Regioselectivity Issues: Friedel-Crafts reactions can sometimes give mixtures of isomers, complicating purification.
Scalability: This approach can be more amenable to large-scale synthesis.Need for Protection/Deprotection: The additional steps of protecting and deprotecting the amine add to the overall step count.

Pathway 3: The Directed Ortho-Metalation (DoM) Strategy

This more modern and elegant approach utilizes a directed metalation group to achieve regioselective functionalization of the aromatic ring, offering a powerful alternative to classical methods.

DoM_Pathway A 2-Amino-5-methyl-N-(propan-2-yl)benzamide B Directed Ortho-Metalation A->B n-BuLi or s-BuLi C Lithium Intermediate B->C D Reaction with Thiophene Electrophile C->D e.g., 2-Bromothiophene, Pd catalyst E CAPIC D->E

Caption: The Directed Ortho-Metalation (DoM) route for the synthesis of CAPIC.

Experimental Protocol: DoM Pathway
  • A solution of 2-amino-5-methyl-N-(propan-2-yl)benzamide (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere.

  • A solution of sec-butyllithium (s-BuLi, 2.2 eq) in cyclohexane is added dropwise, and the mixture is stirred at this temperature for 2 hours.

  • A solution of 2-bromothiophene (1.5 eq) in THF is added, followed by a palladium catalyst such as Pd(dba)₂ with a suitable phosphine ligand.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography affords CAPIC.

Advantages and Disadvantages of the DoM Pathway
Advantages Disadvantages
High Regioselectivity: The directing group ensures functionalization at the desired position.Strictly Anhydrous and Inert Conditions: Requires careful handling of air- and moisture-sensitive reagents.
Atom Economy: Can be more atom-economical than other methods.Cryogenic Temperatures: The need for very low temperatures can be challenging for large-scale production.
Convergent and Efficient: Can provide rapid access to the target molecule in fewer steps.Strongly Basic Reagents: The use of organolithium reagents may not be compatible with all functional groups.

Quantitative Comparison of the Synthetic Pathways

The choice of a synthetic pathway is often a multi-faceted decision. The following table provides a semi-quantitative comparison of the three routes discussed.

Parameter Suzuki Pathway Friedel-Crafts Pathway DoM Pathway
Overall Yield (Typical) Moderate (40-60%)High (60-75%)Moderate to High (55-70%)
Number of Steps 231 (from a common intermediate)
Cost of Reagents HighLow to ModerateModerate
Scalability ModerateHighLow to Moderate
Environmental Impact Moderate (Metal Waste)High (Lewis Acid Waste)Moderate (Solvent and Reagent Use)
Safety Considerations Moderate (Catalyst Handling)High (Corrosive Reagents)High (Pyrophoric Reagents)

Conclusion and Recommendations

The synthesis of CAPIC can be approached through several distinct and viable strategies, each with its own set of advantages and disadvantages.

  • The Suzuki Coupling Pathway is a reliable and well-understood method that is ideal for initial lab-scale synthesis and for exploring structure-activity relationships, given its broad substrate scope. However, the cost and potential for metal contamination may be limiting factors for large-scale production.

  • The Friedel-Crafts Acylation Pathway represents a more classical and potentially cost-effective approach for larger-scale synthesis. Its convergent nature can lead to higher overall yields, but the harsh conditions and the need for protection/deprotection steps must be carefully managed.

  • The Directed Ortho-Metalation (DoM) Pathway is an elegant and efficient route that offers excellent regiocontrol. It is particularly well-suited for rapid analog synthesis in a discovery setting. However, the stringent reaction conditions may pose challenges for process scale-up.

Ultimately, the optimal synthetic route to CAPIC will depend on the specific project requirements. For early-stage research where flexibility is key, the Suzuki pathway is a strong contender. For process development and scale-up where cost and efficiency are paramount, the Friedel-Crafts or a highly optimized DoM approach may be more suitable. This guide serves as a starting point for the informed selection and optimization of the synthetic strategy for this important class of molecules.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Friedel-Crafts Acylation: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. (A foundational text, a representative modern review would be cited in a full publication). A relevant review: Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation—From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Directed Ortho-Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type carbanions in synthesis. Chemical Reviews, 90(6), 879-933. [Link]

A Comparative Guide to Purity Assessment of Synthesized 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Amino-2-chloro-4-methylpyridine (CAPIC) is a vital chemical building block, notably serving as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its starting materials and intermediates. The presence of impurities—even in trace amounts—can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the final drug product.[4]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate strict control over impurities in new drug substances.[4][5][6][7] These guidelines necessitate the reporting, identification, and qualification of impurities above specific thresholds, making robust analytical characterization a non-negotiable aspect of the drug development process.[5][8] This guide provides a comprehensive comparison of essential analytical techniques for the rigorous purity assessment of synthesized CAPIC, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Understanding the Impurity Profile: A Glimpse into Synthesis

To effectively analyze the purity of a compound, one must first understand the potential impurities that could arise during its synthesis. Several synthetic routes to CAPIC have been reported, each with a unique profile of possible byproducts, unreacted starting materials, and reagents.

A common synthetic pathway involves the following key transformations:

  • Nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, which can suffer from non-selective nitration at positions 3 and 5.[1][2]

  • A multi-step process starting from malononitrile and acetone, proceeding through intermediates like 2-chloro-4-methyl-3-pyridinecarbonitrile and 2-chloro-4-methyl-3-carboxamide.[1][2]

Potential organic impurities may therefore include:

  • Starting Materials: Unreacted precursors like 2-amino-4-picoline.

  • Intermediates: Incompletely converted intermediates such as 2-chloro-4-methyl-3-carboxamide.[9]

  • By-products: Isomeric impurities (e.g., 5-amino-2-chloro-4-methylpyridine) or products from side reactions.

  • Reagents and Catalysts: Traces of reagents like phosphorus oxychloride or catalysts used in the process.[4]

This understanding informs our choice of analytical techniques, which must be capable of separating and detecting these structurally similar compounds.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

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subgraph "cluster_0" { label="Sample Handling"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Synthesized Batch\nof CAPIC"]; Prep [label="Sample Preparation\n(Dissolution, Filtration)"]; Sample -> Prep; }

subgraph "cluster_1" { label="Primary Quantitative Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV\n(Purity & Impurity Quantification)"]; }

subgraph "cluster_2" { label="Confirmatory & Specialized Analyses"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS\n(Volatile Impurities)"]; NMR [label="NMR Spectroscopy\n(Structural ID & qNMR)"]; EA [label="Elemental Analysis\n(Elemental Composition)"]; }

subgraph "cluster_3" { label="Data Synthesis & Reporting"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Final Purity Report\n(Certificate of Analysis)"]; }

Prep -> HPLC [label="Primary Test"]; Prep -> GCMS [label="Orthogonal Test"]; Prep -> NMR [label="Orthogonal Test"]; Prep -> EA [label="Orthogonal Test"];

{HPLC, GCMS, NMR, EA} -> Report [style=dashed]; } caption: "Overall workflow for purity assessment of CAPIC."

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For aminopyridine compounds, a reverse-phase method is typically the most effective.

  • Expertise & Causality: The choice of a C18 stationary phase is based on the moderate polarity of CAPIC and its potential impurities. A buffered mobile phase is critical because aminopyridines are basic compounds; controlling the pH ensures consistent ionization state and reproducible retention times.[10] A gradient elution (varying the solvent strength over time) is superior to an isocratic one for this application, as it allows for the effective separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe. UV detection is chosen based on the chromophoric nature of the pyridine ring.

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[11]

  • Detection Wavelength: 280 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized CAPIC and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[12] It provides both retention time (for quantification) and mass spectral data (for structural identification).

  • Expertise & Causality: A key consideration for analyzing aminopyridines by GC is their potential for interaction with the acidic silanol groups in standard GC columns, leading to poor peak shape and tailing. Therefore, a low-polarity, base-deactivated column is selected to minimize these interactions. The mass spectrometer detector provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries or by interpreting the fragmentation itself. This is a significant advantage over UV detection, which provides no structural information.

Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature 80°C, hold for 2 minutes.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a ~1 mg/mL solution of CAPIC in methanol or methylene chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can serve as a primary method for quantitative analysis (qNMR). It provides a holistic view of the sample, detecting all proton-containing molecules without chromatographic separation.

  • Expertise & Causality: ¹H NMR provides a "fingerprint" of the molecule. The chemical shifts, integration values (proton count), and coupling patterns can confirm the structure of the main component and identify impurities.[13] For instance, an isomeric impurity would present a different set of aromatic proton signals. For quantitative purposes (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added. By comparing the integral of a known proton signal from the analyte to that of the standard, a highly accurate, direct measure of purity can be obtained without the need for a reference standard of the analyte itself.

Detailed Experimental Protocol: ¹H NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the CAPIC sample in ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard 1D proton (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative work).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals.

  • Structural Confirmation: Compare the observed chemical shifts and coupling constants with known data for 3-Amino-2-chloro-4-methylpyridine.

  • Impurity Identification: Analyze any unexpected signals to identify potential impurity structures.

Comparative Analysis of Techniques

The choice of analytical method depends on the specific information required. The following table provides a direct comparison to guide the analytical strategy.

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantitative purity, impurity profilingIdentification of volatile impuritiesStructural confirmation, absolute quantification (qNMR)
Strengths High precision, robust, widely availableHigh sensitivity, definitive identification (MS)Universal detection for ¹H-containing species, structural info
Limitations Requires reference standards for identified impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods
Impurity ID By retention time comparison to standardsBy mass spectral library matching/interpretationBy analysis of chemical shifts and coupling patterns
Quantification Area % normalization or external standardInternal/external standard calibrationAbsolute quantification via internal standard (qNMR)

dot graph "Technique_Selection_Logic" { layout=dot; rankdir="TB"; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; node_action [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start [label="Goal of Analysis?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Need Quantitative\nPurity Value?"]; q2 [label="Suspect Volatile\nImpurities?"]; q3 [label="Need Absolute\nStructural Proof?"]; q4 [label="Is an Analyte\nReference Available?"];

hplc [label="Use HPLC-UV\n(Area %)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="Use GC-MS", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="Use NMR", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; qnmr [label="Use qNMR", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> q4 [label="Yes"]; q1 -> q3 [label="No"]; q4 -> hplc [label="Yes"]; q4 -> qnmr [label="No"]; q3 -> q2 [label="Yes"]; q3 -> nmr [label="No"]; q2 -> gcms [label="Yes"]; q2 -> nmr [label="No"]; } caption: "Decision tree for selecting the appropriate analytical technique."

Conclusion and Best Practices

A comprehensive purity assessment of synthesized 3-Amino-2-chloro-4-methylpyridine is not a single experiment but a strategic combination of orthogonal analytical techniques.

  • For routine quality control and quantification , a validated HPLC-UV method is the primary choice due to its precision and robustness.

  • To ensure the absence of volatile process-related impurities and to identify unknown peaks from the HPLC chromatogram, GC-MS is indispensable.

  • For definitive structural confirmation of the target compound and for an absolute purity assignment without reliance on a specific CAPIC reference standard, qNMR is the most authoritative method.

By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile for CAPIC, ensuring its quality and suitability for the synthesis of life-saving pharmaceuticals and satisfying stringent regulatory requirements.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Chloro-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-Chloro-2-methylpyridin-4-amine, a key heterocyclic building block. Due to the limited availability of public experimental spectra for this specific compound, we will employ a multi-faceted validation approach. This will involve a detailed examination of the experimental spectroscopic data of its close structural isomer, 3-Amino-2-chloro-4-methylpyridine, and a comparative analysis with high-quality predicted spectra for our target molecule. This methodology underscores a practical, scientifically-grounded approach to structural validation in instances where reference data is scarce.

The Critical Role of Spectroscopic Validation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure. Each technique offers unique insights into the chemical environment of atoms, their connectivity, and the functional groups present. For regulatory submissions and intellectual property protection, robust and unambiguous spectroscopic data is not just a recommendation; it is a necessity.

Comparative Analysis: A Tale of Two Isomers

To validate the structure of this compound, we will leverage the available experimental data for its structural isomer, 3-Amino-2-chloro-4-methylpyridine. The subtle yet significant differences in their spectra, arising from the positional change of the amino and chloro substituents, provide a powerful tool for structural elucidation.

FeatureThis compound3-Amino-2-chloro-4-methylpyridine
Structure this compound3-Amino-2-chloro-4-methylpyridine
CAS Number 97944-40-6133627-45-9
Molecular Formula C₆H₇ClN₂C₆H₇ClN₂
Molecular Weight 142.59 g/mol 142.59 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum for this compound:

To obtain a reliable predicted spectrum, we utilized advanced computational algorithms that model the magnetic shielding around each proton.

  • Pyridine Protons (H-5 and H-6): The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

  • Methyl Protons (CH₃): The methyl group protons will appear as a singlet, typically in the upfield region.

  • Amine Protons (NH₂): The amine protons will present as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Experimental ¹H NMR Spectrum for 3-Amino-2-chloro-4-methylpyridine:

The following data is referenced from US Patent US6399781B1[1]:

  • δ 7.5 (d, J=4.64 Hz, 1H): This doublet corresponds to one of the pyridine ring protons.

  • δ 7.0 (d, J=4.28 Hz, 1H): This doublet corresponds to the other pyridine ring proton.

  • δ 5.25 (s, 2H): This singlet is attributed to the amine protons.

  • δ 2.1 (s, 3H): This singlet represents the methyl group protons.

Comparative Analysis:

The key differentiator in the ¹H NMR spectra of these two isomers will be the chemical shifts and coupling constants of the pyridine ring protons. The relative positions of the electron-donating amino group and the electron-withdrawing chloro group will create distinct electronic environments for these protons, leading to unique spectral patterns.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum for this compound:

Computational prediction provides valuable insight into the expected chemical shifts of the carbon atoms.

  • Pyridine Carbons: The chemical shifts of the five carbons in the pyridine ring will be significantly affected by the substituents. The carbon bearing the chloro group will be deshielded, while the carbon attached to the amino group will be shielded.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental ¹³C NMR Spectrum for 3-Amino-2-chloro-4-methylpyridine:

The following data is referenced from US Patent US6399781B1[1]:

  • δ 140.0, 136.2, 135.6, 131.9, 125.7: These peaks correspond to the five carbon atoms of the pyridine ring.

  • δ 19.0: This peak is assigned to the methyl carbon.

Comparative Analysis:

The ¹³C NMR spectra will provide a clear distinction between the two isomers. The chemical shifts of the substituted carbons (C-2, C-3, and C-4) will be markedly different due to the direct attachment of the chloro, methyl, and amino groups.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 142, corresponding to the nominal mass of the molecule. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak (the M+2 peak) will be observed at m/z 144, with an intensity of approximately one-third of the M⁺ peak.

  • Fragmentation Pattern: Common fragmentation pathways for pyridines involve the loss of small molecules like HCN. The presence of the chloro and methyl substituents will also lead to characteristic fragment ions.

Experimental Mass Spectrum for 3-Amino-2-chloro-4-methylpyridine:

The following data is referenced from US Patent US6399781B1[1]:

  • m/z 142, 144: These peaks represent the molecular ion and its isotope peak, confirming the molecular formula C₆H₇ClN₂.

  • Other Fragments: The spectrum also shows fragment ions at m/z 107, 106, 105, 80, 79, and 78, which can be rationalized by fragmentation pathways involving the loss of chlorine and parts of the pyridine ring.

Comparative Analysis:

While the molecular ion peaks will be identical for both isomers, their fragmentation patterns are expected to differ. The relative positions of the functional groups will influence the stability of the fragment ions, leading to variations in their relative abundances.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Spectrum for this compound:

  • N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=C and C=N Stretching: The aromatic pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Experimental IR Spectrum for 3-Amino-2-chloro-4-methylpyridine:

The following data is referenced from US Patent US6399781B1[1]:

  • 3429, 3308, 3198 cm⁻¹: These bands are characteristic of the N-H stretching vibrations of the primary amine.

  • 1630, 1590, 1550 cm⁻¹: These absorptions are attributed to the C=C and C=N stretching of the pyridine ring.

  • Other bands: The spectrum shows other characteristic peaks corresponding to C-H bending and other vibrations.

Comparative Analysis:

The IR spectra of the two isomers are expected to be broadly similar due to the presence of the same functional groups. However, subtle differences in the positions and intensities of the absorption bands, particularly those related to the C-Cl and C-N bonds and the out-of-plane C-H bending vibrations of the pyridine ring, can be used for differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL deuterated solvent prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 proc1 Fourier Transformation acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 Final Spectrum Final Spectrum proc3->Final Spectrum

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Interpretation intro1 Prepare dilute sample solution intro2 Introduce via direct infusion or chromatography intro1->intro2 ion1 Select ionization method (EI or ESI) intro2->ion1 ion2 Optimize ionization source parameters ion1->ion2 analysis1 Acquire mass spectrum ion2->analysis1 analysis2 Identify molecular ion and fragments analysis1->analysis2 analysis3 Analyze isotopic pattern analysis2->analysis3 Final Mass Spectrum Final Mass Spectrum analysis3->Final Mass Spectrum

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet for solid samples or a thin film on a salt plate for liquids. Attenuated Total Reflectance (ATR) is a convenient alternative for solid and liquid samples.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Spectral Acquisition cluster_proc_ir Data Processing prep_ir1 Prepare KBr pellet or use ATR acq_ir1 Record background spectrum prep_ir1->acq_ir1 acq_ir2 Record sample spectrum acq_ir1->acq_ir2 proc_ir1 Ratio sample to background acq_ir2->proc_ir1 Final IR Spectrum Final IR Spectrum proc_ir1->Final IR Spectrum

Conclusion

This guide has outlined a comprehensive strategy for the spectroscopic validation of this compound. By combining the analysis of experimental data from its close structural isomer with high-quality predicted spectra, a robust and scientifically sound structural confirmation can be achieved. This comparative approach not only provides a high degree of confidence in the structure of the target molecule but also serves as a valuable methodology for researchers working with novel compounds where reference data is not yet available. The detailed experimental protocols provided herein will ensure the acquisition of reliable and reproducible data, which is paramount for advancing drug discovery and development programs.

References

  • PubChem. 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Hageman, M. J., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. 6,399,781 B1. Washington, DC: U.S.
  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

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A Comparative Guide to the Synthesis Efficiency of Nevirapine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nevirapine (NVP), marketed under the brand name Viramune, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its role in combination antiretroviral therapy, particularly in preventing mother-to-child transmission, has made it an essential medicine worldwide. The global demand, forecasted to exceed 600 metric tons annually, necessitates highly efficient and cost-effective manufacturing processes.[3] The synthesis of the active pharmaceutical ingredient (API) is often the most financially significant and technically demanding aspect of drug production.[1]

This guide provides a comparative analysis of the synthetic routes for producing nevirapine, with a focus on the efficiency of synthesizing its key pyridine-based intermediates. We will dissect various generations of synthetic strategies, from the initial commercial processes to cutting-edge, ultra-efficient methods developed to enhance global access to this critical medication. By examining key metrics such as overall yield, process consolidation (unit operations), and starting material selection, this guide offers researchers and drug development professionals a clear benchmark for synthesis efficiency.

Core Intermediates in Nevirapine Synthesis

The molecular architecture of nevirapine is a tricyclic dipyridodiazepine system. Its synthesis fundamentally relies on the coupling and subsequent cyclization of two substituted pyridine rings. The efficiency of the entire process is therefore critically dependent on the efficient preparation of these key building blocks. The most pivotal intermediates discussed in the literature are:

  • 2-Chloro-3-amino-4-picoline (CAPIC): A strategic precursor forming one of the pyridine rings of the final nevirapine structure.[4] Its synthesis cost can represent a significant portion of the total production cost.[4]

  • 2-Cyclopropylamino-nicotinic acid (2-CAN) and its methyl ester (Me-CAN): This fragment provides the second pyridine ring, complete with the cyclopropylamino group characteristic of nevirapine.[3][5]

  • 2-Chloro-4-methyl-3-nitropyridine: An early-stage intermediate used in some routes to generate CAPIC through reduction of the nitro group.[6][7]

The evolution of nevirapine synthesis can be understood as a progression of improvements in how these intermediates are prepared and coupled.

Evolution of Synthetic Strategies: A Comparative Analysis

Three major synthetic methodologies have been commercially significant. The transition from one to the next has been driven by the need for higher yields, lower costs, and greener manufacturing principles.

First-Generation Synthesis

The original process used for the nevirapine launch in 1996 involved the coupling of 2-chloro-nicotinic acid and CAPIC.[3][5] While effective, this route was plagued by a modest overall yield.

  • Key Features:

    • Starting Materials: 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC).

    • Overall Yield: Approximately 59%.[3][5]

    • Drawbacks: The relatively low yield and multiple process steps made it expensive and less atom-economical.

Second-Generation Synthesis

Seeking to improve upon the first-generation process, a second-generation method was developed. This route utilized 2-cyclopropylamino-nicotinic acid (2-CAN) as an alternative starting material, which streamlined a portion of the synthesis.[3][5]

  • Key Features:

    • Starting Materials: 2-cyclopropylamino-nicotinic acid (2-CAN) and CAPIC.

    • Overall Yield: Improved to approximately 68%.[3][5]

    • Drawbacks: Despite the yield improvement, this process remained costly due to the expense of the starting materials and the number of unit operations.[3][5] For instance, the synthesis of 2-CAN itself required approximately four equivalents of cyclopropylamine, a major cost driver.[3]

Third-Generation "Medicines for All" Ultra-Efficient Synthesis

A significant breakthrough came from the "Medicines for All" initiative, which applied principles of process intensification to achieve a dramatically more efficient synthesis.[1][5] This approach represents the current state-of-the-art for nevirapine production.

  • Causality of Improvement: The core innovation of this route is the consolidation of two key reaction steps—the coupling of the pyridine intermediates and the final ring-closing cyclization—into a single unit operation. This is achieved by using a common solvent system (diglyme) and a single base (sodium hydride) for both transformations.[5] This "telescoping" of steps eliminates the need for costly and wasteful intermediate isolation, solvent exchanges, and purification procedures.[3][5]

  • Key Features:

    • Starting Materials: Methyl 2-cyclopropylaminonicotinate (Me-CAN) and CAPIC.[5]

    • Overall Yield: An outstanding 87-91%.[1][5]

    • Process Consolidation: Reduced to as few as four total unit operations.[1]

    • Efficiency: This streamlined process not only boosts yield but also allows for the recovery and recycling of approximately 80% of the diglyme solvent, significantly improving the environmental footprint.[5]

The following diagram illustrates the logical progression from multi-step, lower-yield processes to a consolidated, high-yield workflow.

G cluster_0 First Generation (Yield: ~59%) cluster_1 Second Generation (Yield: ~68%) cluster_2 Third Generation (Yield: >87%) a1 Step 1: Intermediate A Prep a2 Isolation & Purification a1->a2 a3 Step 2: Coupling a2->a3 a4 Isolation & Purification a3->a4 a5 Step 3: Cyclization a4->a5 b3 Step 2: Coupling & Cyclization b1 Step 1: Intermediate B Prep b2 Isolation b1->b2 b2->b3 c1 One-Pot Synthesis: Coupling + Cyclization G cluster_workflow One-Pot Nevirapine Synthesis Workflow A CAPIC + NaH in Diglyme B Add Me-CAN (Coupling Reaction) A->B 60-65°C C Heat to Cyclize (Intramolecular Condensation) B->C Heat D Workup & Precipitation C->D Cool & Add Acid E Crude Nevirapine (>87% Yield) D->E Isolate

Fig 2. Workflow for the Third-Generation One-Pot Synthesis.
  • Step-by-Step Methodology:

    • Step 1A (Coupling): In a suitable reactor, suspend sodium hydride (1.8 equivalents) in diglyme.

    • Add a solution of 2-chloro-3-amino-4-picoline (CAPIC, 1.0 equivalent) in diglyme to the NaH suspension while maintaining temperature.

    • Add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN, 1.05 equivalents) in diglyme. [5] 4. Heat the reaction mixture to 60-65°C and hold until in-process control (e.g., HPLC) confirms the complete consumption of CAPIC and formation of the intermediate N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide (CYCLOR). [5] 5. Step 1B (Cyclization): Add the solution containing the formed CYCLOR intermediate to a separate suspension of sodium hydride in diglyme at an elevated temperature to initiate ring closure.

    • Step 1C (Workup and Isolation): Once the cyclization is complete, cool the reaction mixture.

    • Carefully quench the excess NaH. Adjust the pH to 6-8 by adding glacial acetic acid, which precipitates the nevirapine product. [3] 8. Cool the suspension to 0-10°C and stir for one hour to maximize precipitation. [3] 9. Isolate the product by vacuum filtration. Wash the filter cake successively with water and an ethanol/water mixture. [3] 10. Dry the product under vacuum at 90-110°C to a constant weight.

    • Expected Outcome: Crude Nevirapine with an overall yield of 87-91%. [1][3][5]The API produced meets or exceeds USP specifications. [5]

Conclusion

The synthetic history of nevirapine is a compelling case study in pharmaceutical process optimization. The progression from the original ~59% yield process to the current state-of-the-art method achieving over 87% yield demonstrates the profound impact of applying green chemistry and process intensification principles. By focusing on the efficient synthesis of key intermediates like CAPIC and Me-CAN and, most critically, by telescoping the final coupling and cyclization steps into a single, high-yielding unit operation, the manufacturing cost and environmental impact of nevirapine can be drastically reduced. For researchers and drug development professionals, this ultra-efficient, third-generation synthesis serves as the definitive benchmark for producing nevirapine and offers a powerful strategic template for optimizing the synthesis of other complex APIs.

References

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  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-3-nitropyridine synthesis.
  • Foley, D. P., et al. (2017). Increasing global access to the high-volume HIV drug nevirapine through process intensification. Green Chemistry.
  • Google Patents. (2016). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
  • Medicines for All Initiative. (2015). Nevirapine Batch Transfer Document.
  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PubMed. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine.
  • PubMed Central (PMC). (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 3-Chloro-2-methylpyridin-4-amine (CAS No. 133627-45-9), a key intermediate in pharmaceutical synthesis. The protocols outlined here are designed to be self-validating systems, grounded in established safety standards and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's inherent hazards is paramount. This knowledge dictates the necessary precautions, from personal protective equipment to the segregation of waste streams. This compound is classified with several key hazards that must be respected throughout its lifecycle in the laboratory.

The primary risks associated with this compound are significant and demand careful management. It is harmful if swallowed and can cause severe damage to the eyes, irritation to the skin, and irritation to the respiratory system.[1][2][3] This hazard profile necessitates the stringent engineering controls and personal protective equipment detailed in the following section.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

Section 2: Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality is clear: the hazards identified in Section 1 directly inform the protective measures required. These measures are not merely suggestions but are mandated by safety protocols to minimize exposure risk.

Engineering Controls

All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This is the primary line of defense to prevent the inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Required PPE for Handling this compound Waste

Body PartRequired PPEStandard / SpecificationRationale
Eyes/Face Safety goggles and face shieldOSHA 29 CFR 1910.133 or EN166[1][5]Protects against splashes and airborne particles, addressing the "serious eye damage" hazard.[1]
Hands Nitrile or other chemically resistant glovesPrevents direct skin contact, mitigating the "skin irritation" hazard.[1]
Body Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA approved respirator (e.g., N95 dust mask)EN 149[1]Required if there is a risk of generating dust or if ventilation is inadequate.[1]

Section 3: Step-by-Step Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. Following a systematic protocol for waste collection and segregation is crucial for safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Identification Treat all this compound, including residual amounts in containers, and any contaminated materials (e.g., gloves, weigh boats, absorbent pads used for spills) as hazardous waste.[8]

Step 2: Container Selection

  • Use only containers designated for hazardous waste that are made of compatible materials (e.g., high-density polyethylene). The original chemical container is often an excellent choice for waste.[8]

  • The container must be in good condition, free of leaks, and have a securely sealing lid.[8][9]

Step 3: Waste Segregation

  • Collect waste this compound in a dedicated container.

  • Crucially, do not mix this waste with other chemical streams. Incompatible wastes must be segregated to prevent dangerous reactions.[8][10] Specifically, store this amine-containing compound away from strong acids and oxidizing agents.[4]

Step 4: Labeling

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[9][11]

  • The label must include:

    • The full chemical name: "Waste this compound"

    • The CAS Number: "133627-45-9"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark)

    • The date when waste was first added (Accumulation Start Date)

Step 5: Accumulation

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]

  • The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Keep the waste container closed at all times except when actively adding waste.[9][11]

Section 4: The Disposal Workflow

The entire process, from laboratory generation to final disposition, follows a controlled and documented path to ensure safety and compliance.

G cluster_0 Laboratory Operations cluster_1 Institutional & Regulatory Compliance cluster_2 Final Disposition Gen Waste Generation (this compound & contaminated materials) Controls Use of Engineering Controls (Fume Hood) & PPE Gen->Controls Requires Segregate Segregate into Dedicated, Compatible Container Controls->Segregate Enables Safe Label Label Container with Hazardous Waste Information Segregate->Label Immediately SAA Store in Satellite Accumulation Area (SAA) Label->SAA Store Securely Pickup Schedule Pickup with Environmental Health & Safety (EH&S) SAA->Pickup When full or >1 year Transport Transport by Licensed Hazardous Waste Hauler Pickup->Transport Manifest Tracking Facility Receipt at Approved TSDF Facility Transport->Facility RCRA 'Cradle-to-Grave' Incineration High-Temperature Incineration Facility->Incineration Approved Method

Caption: Disposal workflow for this compound.

Section 5: Final Disposal Pathway: The "Cradle-to-Grave" Mandate

Once your waste container is full or has been accumulating for a designated period (often up to one year), you must arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or equivalent office.[11]

EH&S professionals will collect the properly labeled container and consolidate it with other laboratory waste. From there, it is transported by a licensed hazardous waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13] The hazardous waste manifest system tracks the waste from your lab to its final destination, ensuring a complete and documented chain of custody as required by the EPA.[12]

For pyridine-based compounds and chlorinated organic materials, the standard and most effective method of disposal is high-temperature incineration .[14][15] This process safely destroys the hazardous chemical, converting it to less harmful components under controlled conditions.[14]

Section 6: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these procedures.

In Case of a Spill:

  • Minor Spill (within a fume hood): Absorb the spill with an inert material like vermiculite or sand.[16] Carefully collect the contaminated absorbent material into a designated hazardous waste container.[4][16] Decontaminate the area as appropriate.

  • Major Spill (outside a fume hood): Immediately evacuate the area. Alert colleagues and notify your institution's emergency response or EH&S office.[4]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][17] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][16]

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Waste Management. Environmental Marketing Services, LLC. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Safety Data Sheet - 2-Amino-4-methylpyridine. Jubilant Ingrevia Limited. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • HAZARD SUMMARY - 2-CHLOROPYRIDINE. New Jersey Department of Health. [Link]

  • 3-Amino-2-chloro-4-methylpyridine. PubChem, National Institutes of Health. [Link]

  • 2-CHLOROPYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]

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A Researcher's Guide to Handling 3-Chloro-2-methylpyridin-4-amine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling of 3-Chloro-2-methylpyridin-4-amine, a substituted pyridine derivative crucial in various synthetic applications. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your work. This is not merely a checklist, but a comprehensive operational plan grounded in established safety science.

Hazard Assessment: Understanding the Risks

This compound is a solid crystalline compound that presents multiple health hazards.[1] A thorough understanding of these risks is the foundational step in building a robust safety protocol. The primary dangers are associated with its toxicity and irritant properties upon contact or inhalation.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][3][4]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 1 / 2 H318/H319: Causes serious eye damage/irritation[1][2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

This data is synthesized from multiple safety data sheets. The presence of a hazard is noted even if cited by a single authoritative source.

Core Directive: Personal Protective Equipment (PPE)

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for any procedure involving this compound.

  • Eye and Face Protection: The risk of serious eye damage from this solid powder necessitates robust protection.[3]

    • Mandatory: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts which can easily become airborne.

    • High-Risk Operations: For procedures with a higher risk of splashing (e.g., dissolving the compound) or when handling larger quantities, a full-face shield must be worn in addition to safety goggles.[5][6]

  • Hand Protection: Dermal contact is a primary route of exposure, and the compound is classified as harmful upon skin contact.[2]

    • Recommended: Use chemically resistant gloves.[1] Nitrile or neoprene gloves are appropriate choices.[7]

    • Protocol: Before use, always inspect gloves for any signs of degradation or puncture. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.

  • Body Protection: Preventing incidental skin contact is crucial.

    • Mandatory: A buttoned, long-sleeved lab coat must be worn at all times.[6][7]

    • Best Practice: Wear long pants and closed-toe shoes to ensure no skin is exposed. For larger-scale operations, consider chemically resistant aprons or suits.

  • Respiratory Protection: Inhalation of the powder can cause respiratory irritation.[1][3]

    • Engineering Controls First: All handling of solid this compound must be performed within a certified chemical fume hood to minimize airborne particles.[5][7]

    • When Respirators are Needed: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[1] For a solid powder, a dust mask (e.g., N95) is a suitable minimum.

Operational Workflow: From Preparation to Disposal

A systematic workflow minimizes the potential for exposure and accidents. The following diagram and steps outline the procedural logic for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Equipment prep1->prep2 prep3 Don PPE (See Donning Sequence) prep2->prep3 handle1 Transfer Compound to Weigh Vessel (Inside Hood) prep3->handle1 handle2 Perform Reaction/ Procedure handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE (See Doffing Sequence) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: High-level workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation & Engineering Controls:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure an eyewash station and safety shower are directly accessible and unobstructed.[1][5]

    • Place all necessary equipment (spatulas, glassware, weigh boats, etc.) inside the fume hood before introducing the chemical.

  • Chemical Handling:

    • Before opening, gently tap the container to settle the solid contents.

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a dedicated spatula to transfer the required amount to a tared weigh boat or directly into the reaction vessel.

    • Once the transfer is complete, securely close the primary container.[1][5][7]

    • When the procedure is finished, all equipment that has come into contact with the chemical is considered contaminated.

PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (If Required) don1->don2 don3 3. Goggles/ Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/ Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (If Used) doff3->doff4

Caption: The mandatory sequence for donning and doffing PPE.

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

Table 2: First-Aid Measures for Exposure

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if skin irritation occurs or if you feel unwell.[1]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. [6] Rinse mouth thoroughly with water.[3][4] Seek immediate medical attention. |

Decontamination and Disposal

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Operational Decontamination:

    • Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels.

    • Dispose of the used paper towels as solid hazardous waste.

  • Waste Disposal:

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[8]

    • Unused or excess this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.[6]

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][6]

  • Empty Container Disposal:

    • A container is not considered "empty" until it has been properly rinsed.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as liquid hazardous waste.[9]

    • Given the compound's toxicity profile, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[9]

    • After rinsing, the container can be managed for recycling or disposal according to institutional policy.

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Always supplement these procedures with a specific risk assessment for your unique experimental context and consult your institution's safety office for any clarifications.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387. PubChem. Available at: [Link]

  • Jubilant Ingrevia. (2024, February 2). Safety Data Sheet: 2-Amino-4-methylpyridine. Available at: [Link]

  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.